6-Phenyl-2,2'-bipyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHGNUQPJHDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404883 | |
| Record name | Bipyridine, polymer-bound | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61633-06-5 | |
| Record name | Bipyridine, polymer-bound | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 6-Phenyl-2,2'-bipyridine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenyl-2,2'-bipyridine
Introduction
This compound is a versatile organic compound that serves as a crucial ligand in coordination chemistry and materials science. Its unique structural and electronic features, including the ability to act as a tridentate NNC ligand through cyclometalation, make it a valuable component in the development of catalysts, luminescent materials, and photosensitizers.[1] The phenyl substituent allows for the tuning of the photophysical and electrochemical properties of its metal complexes through π-stacking interactions.[1] This guide provides a comprehensive overview of the for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. The most prominent and versatile routes include the Kröhnke pyridine synthesis and the Suzuki cross-coupling reaction.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a classical and widely used method for preparing substituted pyridines.[2][3] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]
Experimental Protocol: Kröhnke Synthesis [5][6]
-
Preparation of the α,β-Unsaturated Ketone (Chalcone): A solventless aldol condensation of benzaldehyde and 2-acetylpyridine is performed.
-
Michael Addition: A solventless Michael addition of the resulting 1,3-diphenylpropenone with another equivalent of 2-acetylpyridine is carried out.
-
Cyclization and Aromatization: The intermediate 1,5-dicarbonyl compound is heated in a solution of ammonium acetate in acetic acid to facilitate ring closure and dehydration, yielding 4,6-Diphenyl[2,2']bipyridine.[6]
A variation of this method involves the reaction of N-[2-(2-Pyridyl)-2-oxoethyl]pyridinium iodide with a substituted 3-(dimethylamino)propiophenone hydrochloride in the presence of ammonium acetate and acetic acid, followed by refluxing.[5]
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of bipyridine derivatives.[7][8][9] This reaction typically involves the palladium-catalyzed coupling of a pyridyl boronic acid or its ester with a halopyridine.[8][10]
Experimental Protocol: Suzuki Coupling [7][8]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromopyridine, a phenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the reaction mixture to reflux for a specified period (typically several hours to overnight), monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Visualized Synthesis Workflow
Caption: General workflows for the synthesis of this compound.
Characterization
The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts of the protons and carbons in the pyridine and phenyl rings provide a unique fingerprint of the compound.
| ¹H NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 8.70 (d, 1H) | Pyridine H |
| 8.45 (d, 1H) | Pyridine H |
| 8.15 (d, 1H) | Pyridine H |
| 7.85 (m, 3H) | Phenyl H & Pyridine H |
| 7.50 (m, 3H) | Phenyl H |
| 7.35 (m, 1H) | Pyridine H |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 156.5 | C |
| 156.0 | C |
| 149.2 | CH |
| 139.1 | C |
| 137.5 | CH |
| 137.0 | CH |
| 129.0 | CH |
| 128.9 | CH |
| 127.0 | CH |
| 124.0 | CH |
| 121.5 | CH |
| 120.0 | CH |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition. For this compound (C₁₆H₁₂N₂), the expected exact mass is approximately 232.1000 g/mol .[13][14]
| Mass Spectrometry Data | |
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 233.1073 |
| MALDI-TOF | [M]⁺ ≈ 232.1000 |
Note: The observed m/z may vary depending on the ionization technique used.[15]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound typically exhibits characteristic π-π* transitions.
| UV-Vis Absorption Data (in THF) | |
| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| ~245 | Not reported |
| ~285 | Not reported |
Note: The absorption maxima and molar extinction coefficients can be influenced by the solvent.[16]
Logical Relationships in Characterization
Caption: Workflow for the structural confirmation of this compound.
References
- 1. This compound | 61633-06-5 | Benchchem [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gctlc.org [gctlc.org]
- 7. preprints.org [preprints.org]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C16H12N2 | CID 4613269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CAS#:61633-06-5 | Chemsrc [chemsrc.com]
- 15. Synthesis, crystal structures and spectral properties of 6'-phenyl-2,2'-bipyridine derivatives and their CdLI(2) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystal Structure of 6-Phenyl-2,2'-bipyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of 6-Phenyl-2,2'-bipyridine, a significant heterocyclic compound utilized in coordination chemistry and materials science. The document details the crystallographic data, experimental protocols for its synthesis and characterization, and visual representations of its structure and the synthetic workflow.
Introduction
This compound is a substituted bipyridine ligand that plays a crucial role in the development of novel metal complexes with diverse applications in catalysis, photoluminescent materials, and medicinal chemistry. Its unique structural and electronic properties, arising from the interplay between the bipyridine moiety and the phenyl substituent, make it a versatile building block in supramolecular chemistry and drug design. An accurate understanding of its solid-state structure is paramount for predicting and modulating the properties of its coordination compounds.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a foundational understanding of the molecule's solid-state conformation and packing.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₂N₂ |
| Formula Weight | 232.28 |
| Crystal System | Monoclinic |
| Space Group | C 1 2 1 |
| Unit Cell Dimensions | |
| a | 22.148 Å |
| b | 5.489 Å |
| c | 11.950 Å |
| α | 90° |
| β | 122.238° |
| γ | 90° |
| Volume | 1228.5 ų |
| Z | 4 |
| Calculated Density | 1.254 g/cm³ |
| COD ID | 7236878 |
Molecular Structure
The molecular structure of this compound reveals a non-planar conformation in the solid state. The dihedral angle between the two pyridine rings and the angle of the phenyl group relative to the bipyridine plane are critical parameters influencing its coordination behavior.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound via Kröhnke Synthesis
The Kröhnke pyridine synthesis is a widely employed method for the preparation of substituted pyridines.[1] A general procedure adaptable for the synthesis of this compound is outlined below.
Materials:
-
2-Acetylpyridine
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2-acetylpyridine (2 equivalents), benzaldehyde (1 equivalent), and a suitable catalyst is refluxed in a solvent such as ethanol or acetic acid.
-
Ammonium acetate (excess) is added as the nitrogen source for the cyclization reaction.[2]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.
-
The solid is collected by filtration, washed with water, and then subjected to a standard acid-base workup.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization.
Procedure:
-
The purified this compound is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
-
The saturated solution is filtered while hot to remove any insoluble impurities.
-
The clear solution is allowed to cool slowly to room temperature, undisturbed.
-
Slow evaporation of the solvent over several days can also promote the growth of well-defined single crystals.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[3][4]
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
The unit cell parameters are determined from a preliminary set of diffraction frames.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
The collected data is processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound, including comprehensive crystallographic data and experimental protocols. The presented information is essential for researchers and scientists working on the design and synthesis of novel metal complexes and functional materials based on this versatile ligand. The detailed structural insights will aid in the rational design of compounds with tailored electronic and photophysical properties for applications in catalysis, materials science, and drug development.
References
Spectroscopic Profile of 6-Phenyl-2,2'-bipyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenyl-2,2'-bipyridine is a prominent heterocyclic compound widely utilized as a key ligand in coordination chemistry, catalysis, and materials science. Its unique structural and electronic features, arising from the interplay between the bipyridine core and the appended phenyl group, give rise to a distinct spectroscopic signature. A thorough understanding of these spectroscopic properties is paramount for its characterization, purity assessment, and for elucidating its interactions within various chemical and biological systems. This technical guide provides a detailed overview of the core spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this spectroscopic data are also presented, alongside graphical workflows to illustrate the experimental processes.
Introduction
This compound belongs to the bipyridine family of ligands, which are renowned for their strong chelating abilities with a wide range of metal ions. The introduction of a phenyl substituent at the 6-position of the 2,2'-bipyridine scaffold significantly influences its steric and electronic properties. This modification can impact the coordination geometry of its metal complexes, their photophysical behavior, and their catalytic activity. The phenyl group can engage in π-stacking interactions and modulate the overall electronic landscape of the molecule, which in turn affects the spectroscopic characteristics of both the free ligand and its metallic adducts.
This guide serves as a centralized resource for the fundamental spectroscopic data of this compound, aimed at facilitating its application in research and development.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The chemical shifts in both ¹H and ¹³C NMR are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrogen atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.3 - 8.4 | d | ~8.0 |
| H-4 | ~7.8 - 7.9 | t | ~7.8 |
| H-5 | ~7.3 - 7.4 | d | ~7.5 |
| H-3' | ~8.6 - 8.7 | d | ~8.0 |
| H-4' | ~7.8 - 7.9 | t | ~7.8 |
| H-5' | ~7.3 - 7.4 | t | ~6.5 |
| H-6' | ~8.7 - 8.8 | d | ~4.8 |
| Phenyl H (ortho) | ~8.1 - 8.2 | d | ~7.5 |
| Phenyl H (meta) | ~7.4 - 7.5 | t | ~7.5 |
| Phenyl H (para) | ~7.4 - 7.5 | t | ~7.5 |
Note: These are estimated values based on the known chemical shifts of 2,2'-bipyridine and the substituent effects of a phenyl group. Actual experimental values may vary slightly.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~156.5 |
| C-3 | ~121.0 |
| C-4 | ~137.0 |
| C-5 | ~124.0 |
| C-6 | ~158.0 |
| C-2' | ~156.0 |
| C-3' | ~121.5 |
| C-4' | ~137.0 |
| C-5' | ~124.5 |
| C-6' | ~149.0 |
| Phenyl C (ipso) | ~139.0 |
| Phenyl C (ortho) | ~129.0 |
| Phenyl C (meta) | ~128.5 |
| Phenyl C (para) | ~129.5 |
Note: These are estimated values based on analogous structures and may differ from experimental results.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet region, corresponding to π → π* transitions within the aromatic system. The phenyl substituent can lead to a slight red-shift of these absorption bands compared to the parent 2,2'-bipyridine.
Table 3: UV-Visible Absorption Data for this compound in Ethanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~245 | Not available | π → π |
| ~285 | Not available | π → π |
Fluorescence Spectroscopy
While many bipyridyl compounds are not strongly emissive in their free form, the introduction of a phenyl group and the overall rigidity of the structure can influence its fluorescence properties. The fluorescence quantum yield of this compound is expected to be low in solution at room temperature. Its metal complexes, however, can exhibit significant luminescence.
Table 4: Fluorescence Data for this compound
| Solvent | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) |
| Various | Not available | Not available | Low (expected) |
Note: Quantitative fluorescence data for the free ligand is scarce in the literature.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard pulse program.
-
Typical spectral width: 0-10 ppm.
-
Number of scans: 16-64 to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical spectral width: 0-160 ppm.
-
Number of scans: 1024 or more may be required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the prepared solutions over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the sample and the standard, exciting at the same wavelength.
-
Measure the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.
-
Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the fluorescence quantum yield (ΦF) using the following equation: ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic properties of this compound. The presented NMR and UV-Vis data, although partially based on estimations from similar structures, offer a valuable starting point for the characterization of this important ligand. The detailed experimental protocols provide researchers with a practical framework for obtaining empirical data. Further experimental investigations are encouraged to refine the quantitative spectroscopic parameters, which will be invaluable for the continued development and application of this compound and its derivatives in diverse fields of chemical science.
Unlocking the Potential of 6-Phenyl-2,2'-bipyridine Derivatives: An In-depth Technical Guide to their Electronic Properties
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the electronic properties of 6-Phenyl-2,2'-bipyridine and its derivatives. This class of compounds has garnered significant attention for its versatile coordination chemistry and tunable photophysical and electrochemical characteristics, making them promising candidates for applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and as photosensitizers in photodynamic therapy. This document provides a consolidated overview of their synthesis, key electronic properties with tabulated data for easy comparison, detailed experimental protocols, and visual representations of underlying principles and workflows.
Introduction
This compound is a heterocyclic organic compound featuring a phenyl group substituted at the 6-position of a 2,2'-bipyridine core. This substitution imparts unique steric and electronic effects that influence the molecule's coordination behavior and the photophysical and electrochemical properties of its metal complexes.[1][2] The phenyl ring can modulate the ligand's π-system, affecting the energy levels of the frontier molecular orbitals and, consequently, the absorption and emission characteristics of its derivatives.[3] Furthermore, the phenyl group can be readily functionalized, providing a versatile platform for fine-tuning the electronic properties for specific applications.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki and Stille coupling reactions are particularly prevalent, offering efficient methods for the formation of the C-C bond between the bipyridine and phenyl moieties.
A general synthetic workflow is depicted below:
Electronic Properties: A Quantitative Overview
The electronic properties of this compound derivatives are typically investigated through a combination of photophysical and electrochemical techniques, often complemented by theoretical calculations. The data presented in the following tables have been compiled from various sources to provide a comparative overview.
Photophysical Properties
The photophysical properties, including absorption and emission characteristics, are crucial for applications in light-emitting devices and as photosensitizers.
| Compound/Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| Ruthenium(II) Complexes | ||||
| [(bpy)₂Ru(L¹)]²⁺ | 447 | - (non-emissive in CH₃CN at RT) | - | [2] |
| [(bpy)₂Ru(L²)]²⁺ | ~450 | - (non-emissive in CH₃CN at RT) | - | [2] |
| Iridium(III) Complexes | ||||
| [(ppy)₂Ir(bpy)]PF₆ (8a) | ~380, ~460 (sh) | 595 | 0.23 | [4] |
| [(ppy)₂Ir(bpy)]PF₆ (8b) | ~380, ~460 (sh) | 596 | 0.25 | [4] |
| [(ppy)₂Ir(bpy*)]PF₆ (8g) | ~380, ~460 (sh) | 594 | 0.22 | [4] |
| Copper(I) Complexes | ||||
| [Cu(xantphos)(3)][PF₆] | ~380 | 542 | 0.13-0.28 (powder) | [5] |
Note: L¹ and L² are complex asymmetric ligands containing a this compound moiety. bpy represents a 5,5'-diaryl-2,2'-bipyridine ligand. ppy is 2-phenylpyridine. xantphos is a chelating phosphine ligand. "sh" denotes a shoulder peak. RT refers to room temperature.*
Electrochemical Properties
Cyclic voltammetry is a key technique for probing the redox behavior of these compounds, providing insights into the energies of their frontier molecular orbitals.
| Compound/Complex | Oxidation Potential (Eₒₓ, V vs. SCE) | Reduction Potential (EᵣₑᏧ, V vs. SCE) | Reference |
| Ruthenium(II) Complexes | |||
| [(bpy)₂Ru(L¹)]²⁺ | 1.35 | -1.28, -1.53, -1.75 | [2] |
| [(bpy)₂Ru(L²)]²⁺ | 1.36 | -1.27, -1.52, -1.74 | [2] |
| Iridium(III) Complexes | |||
| [(ppy)₂Ir(bpy)]PF₆ (8a) | 1.15 | -1.53 | [4] |
| [(ppy)₂Ir(bpy)]PF₆ (8b) | 1.14 | -1.54 | [4] |
| [(ppy)₂Ir(bpy*)]PF₆ (8g) | 1.15 | -1.53 | [4] |
Note: Potentials are typically reported versus a standard calomel electrode (SCE) or ferrocene/ferrocenium (Fc/Fc⁺) couple and have been converted to SCE for consistency where possible.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to obtaining reliable data. The following sections outline the key experimental procedures for characterizing the electronic properties of this compound derivatives.
UV-Visible Absorption and Photoluminescence Spectroscopy
Objective: To determine the absorption and emission properties of the compounds.
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare solutions of the compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 10⁻⁵ M.
-
UV-Vis Measurement:
-
Record the absorption spectrum of the solution in a 1 cm path length quartz cuvette against a solvent blank.
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
-
Photoluminescence Measurement:
-
Excite the sample at or near its λₘₐₓ.
-
Record the emission spectrum.
-
For quantum yield determination, a comparative method using a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in acetonitrile) is often employed. The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry
Objective: To investigate the redox behavior of the compounds.
Instrumentation: A potentiostat with a three-electrode cell setup.
Procedure:
-
Electrode Setup: A standard three-electrode configuration is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a standard calomel electrode (SCE) as the reference electrode.
-
Solution Preparation: Dissolve the sample (typically 1-2 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
-
Measurement:
-
Scan the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
The oxidation and reduction potentials are determined from the peak potentials of the voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.
-
Computational Chemistry: DFT and TD-DFT
Objective: To gain theoretical insights into the electronic structure and transitions.
Methodology:
-
Ground-State Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), often with a hybrid functional such as B3LYP and a suitable basis set (e.g., 6-31G(d) for main group elements and a LANL2DZ effective core potential for metal atoms).
-
Electronic Properties Calculation: The optimized geometry is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Excited-State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. The nature of the electronic transitions (e.g., metal-to-ligand charge transfer, intraligand charge transfer) can be determined by analyzing the molecular orbitals involved.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Desymmetrizing Heteroleptic [Cu(P^P)(N^N)][PF<sub>6</sub>] Compounds: Effects on Structural and Photophysical Properties, and Solution Dynamic Behavior - ProQuest [proquest.com]
Luminescent Properties of 6-Phenyl-2,2'-bipyridine Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, photophysical characteristics, and underlying mechanisms of luminescent 6-phenyl-2,2'-bipyridine (phbpy) metal complexes. These compounds have garnered significant interest due to their potential applications in cellular imaging, biosensing, and photocatalysis, driven by their robust photophysical properties. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and illustrates fundamental processes through clear diagrams.
Core Luminescent Properties and Electronic Transitions
Metal complexes incorporating the this compound ligand exhibit a range of interesting luminescent behaviors, largely dictated by the choice of the central metal ion and ancillary ligands. The emission properties of these complexes are often attributed to metal-to-ligand charge transfer (MLCT), intraligand charge transfer (ILCT), and ligand-centered (LC) transitions.
Palladium(II) complexes of this compound, for instance, are typically non-emissive at room temperature but display intense luminescence at 77 K.[1] Their low-energy UV absorptions around 390 nm are tentatively assigned to MLCT transitions.[1] In contrast, certain cyclometalated platinum(II) complexes with the same ligand are emissive in fluid solution at room temperature.[2] The emission from mononuclear Pt(II) derivatives is often ascribed to a triplet MLCT state, while binuclear complexes can exhibit emissions from a triplet state with mixed dσ* and π* character, influenced by metal-metal interactions.[2]
Gold(III) complexes with this compound derivatives show intense absorption bands at 374-406 nm, which are assigned to a metal-perturbed intraligand π-π* transition with some charge transfer character from the phenyl ring to the bipyridine moiety.[3][4] At 77 K, these complexes exhibit vibronic-structured emission bands between 469-550 nm, originating from an intraligand excited state.[3][4]
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of this compound metal complexes, providing a comparative overview of their luminescent properties.
Table 1: Photophysical Properties of Palladium(II) and Gold(III) Complexes
| Complex Type | Metal | Absorption λmax (nm) | Emission λmax (nm) | Notes | Reference |
| Mononuclear Cyclometalated | Pd(II) | ~390 | 467-586 (at 77 K) | Non-emissive at 298 K. Emission assigned to intraligand excited states. | [1] |
| Binuclear Cyclometalated | Pd(II) | ~390 | 626-658 (at 77 K) | Dual emissions observed in glass at 77 K. Broad bands attributed to π-π excimeric IL transitions. | [1] |
| Cyclometalated Alkynyl | Au(III) | 374-406 | 469-550 (at 77 K) | Vibronic-structured emission from an intraligand excited state. | [3][4] |
Table 2: Photophysical Properties of Platinum(II) Complexes
| Complex Type | Metal | Emission λmax (nm) | Emission Origin | Notes | Reference |
| Mononuclear Cyclometalated | Pt(II) | - | ³MLCT | Emissive in fluid solution at room temperature. | [2] |
| Binuclear (μ-dppm) | Pt(II) | 652-662 | ³[dσ, π] | Shows dramatic solvatochromic effects. | [2] |
| Cyclometalated Acetylide | Pt(II) | ~600 | ³MLCT | Brightly emissive in fluid CH₂Cl₂ solution and in the solid state. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these luminescent complexes. Below are representative experimental protocols.
Synthesis of this compound Proligand
The this compound (H-Phbpy) proligand can be prepared following established procedures with slight modifications.[6]
Synthesis of Cyclometalated Palladium(II) Complexes
A common method for the synthesis of cyclometalated Palladium(II) complexes involves the reaction of the this compound proligand with a palladium(II) salt, such as K₂PdCl₄.[6] The reaction typically proceeds via C-H activation.[6]
Synthesis of Cyclometalated Gold(III) Complexes
A novel class of luminescent cyclometalated alkynylgold(III) complexes can be synthesized by reacting tridentate cyclometalating ligands derived from this compound with appropriate gold precursors and alkynyl ligands.[3]
Direct Base-Assisted C-H Cyclonickelation
Organonickel complexes of this compound can be obtained through a direct base-assisted arene C(sp²)-H cyclometalation reaction.[7][8] This method utilizes Ni(II) precursors like NiBr₂ and the HPhbpy ligand, with a mixture of acetate and carbonate bases proving effective.[7][8]
Key Methodologies and Workflows
General Experimental Workflow for Synthesis and Characterization
The synthesis and characterization of these metal complexes typically follow a structured workflow, as illustrated in the diagram below.
Caption: General experimental workflow for the synthesis and characterization of this compound metal complexes.
Simplified Jablonski Diagram for Luminescence
The following diagram illustrates the electronic transitions that lead to the observed luminescence in these complexes.
Caption: Simplified Jablonski diagram illustrating the photophysical processes of absorption and emission.
Conclusion
The luminescent properties of this compound metal complexes are a rich area of study with significant potential for the development of novel functional materials. The tunability of their emission characteristics through the modification of the metal center and ancillary ligands makes them highly attractive for a variety of applications, from biological imaging to photocatalysis. A thorough understanding of their synthesis, photophysical properties, and the underlying electronic transitions is paramount for the rational design of new and improved complexes. This guide provides a foundational overview to aid researchers and professionals in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Luminescent cyclometalated alkynylgold(III) complexes with this compound derivatives: synthesis, characterization, electrochemistry, photophysics, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Base-Assisted C‒H Cyclonickelation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Functionalized 6-Phenyl-2,2'-bipyridine Ligands
The this compound scaffold is a privileged ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. These complexes are pivotal in diverse applications, from catalysis and materials science to the development of novel therapeutic agents.[1][2] The functionalization of this core structure allows for the fine-tuning of its steric and electronic properties, enabling the rational design of ligands for specific applications. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing and functionalizing this compound ligands, complete with detailed experimental protocols and quantitative data.
Core Synthetic Strategies
The construction of the this compound core can be approached in two primary ways: by first forming the 2,2'-bipyridine unit and then introducing the phenyl group, or through a convergent strategy where the entire tricycle is assembled in a single key step.
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are the most prevalent and versatile methods for constructing the C-C bonds necessary for the this compound skeleton.[3][4] These methods offer high yields and excellent functional group tolerance.[1][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly attractive route for forming C(sp²)–C(sp²) bonds, utilizing palladium catalysts to couple an organoboron species with an organic halide.[3] This reaction is widely used for preparing bipyridine structures.[4][6] For the synthesis of this compound, this can involve coupling a 2-pyridylboronic acid with a 2-bromo-6-phenylpyridine or vice versa. The reaction generally requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like Na₂CO₃.[3][7] Despite its utility, challenges can arise from the strong coordination of the bipyridine product to the metal center, which can decrease catalytic activity.[1]
Stille Coupling
The Stille coupling employs a palladium catalyst to join an organostannane (organotin) compound with an organic halide.[8][9] This method is valued for the stability of organostannanes in air and moisture and its broad functional group compatibility.[9][10] For instance, a 2-(trialkylstannyl)pyridine can be coupled with a 2-bromo-6-phenylpyridine.[3] A significant drawback of the Stille coupling is the high toxicity of the organotin reagents, which necessitates careful handling and purification to remove tin byproducts.[1][3][8]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3] This method is known for its high yields and mild reaction conditions.[5] The required pyridyl zinc halides can be prepared via transmetalation from pyridyl lithium or by direct reaction of pyridyl halides with activated zinc.[5] The catalyst often shows high activity and stability against air and moisture.[3]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile, convergent method for preparing highly substituted pyridines.[11][12] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12][13] To synthesize a this compound, one could react 1-(2-oxo-2-phenylethyl)pyridinium with a chalcone derived from 2-acetylpyridine, followed by cyclization with ammonium acetate.[14] This method is advantageous for creating complex substitution patterns in a single pot.[11]
Functionalization of the this compound Scaffold
After the core is assembled, functional groups can be introduced to modulate the ligand's properties. This can be achieved by using functionalized starting materials in the core synthesis or by direct modification of the this compound product.
Direct C-H Activation and Cyclometalation
Direct C-H bond activation is a powerful strategy for late-stage functionalization, avoiding the need for pre-functionalized substrates.[15] For this compound, this often leads to cyclometalation, where a metal center coordinates to the bipyridine nitrogens and inserts into a C-H bond on the phenyl ring, forming a stable metallacycle.[16] This process is common with transition metals like platinum, iridium, and nickel.[15][17][18] The resulting cyclometalated complexes are themselves of great interest and can serve as intermediates for further functionalization.[17] Another, rarer, form of C-H activation is the "rollover" cyclometalation, where a C-H bond on one of the pyridine rings (typically at the C3 position) is activated.[18][19][20]
Quantitative Data Summary
The efficiency of synthetic routes is best compared through reaction yields. The following tables summarize yields for key cross-coupling reactions used in the synthesis of bipyridine derivatives.
Table 1: Suzuki-Miyaura Coupling Yields for Bipyridine Synthesis
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | ~50-65 | [3] |
| Pyridyl Halides | 3-Pyridine boronic pinacol ester | Cyclopalladated ferrocenylimine | - | High | [3] |
| Bromopyridines | 2-Pyridineboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ (5) | - | Good | [6] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Low (in water) |[7] |
Table 2: Stille Coupling Yields for Bipyridine Synthesis
| Aryl Halide | Organostannane | Catalyst (mol%) | Additive/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromopyridines | 3- or 2-Stannylpyridines | Cyclopalladated ferrocenylimine (1) | CuI, CsF | High | [3] |
| Bromopyridines | Stannylated pyridines | PdCl₂(PPh₃)₂ | - | Good | [3] |
| Various | Various | Pd(OAc)₂/Dabco | - | Good-Excellent |[8] |
Table 3: Kröhnke Synthesis Yields for Substituted Pyridines
| Reactants | Product | Overall Yield (%) | Reference |
|---|---|---|---|
| 2-acetylthiophene-derived α-pyridinium acyl ketone + Michael acceptor | Functionalized pyridine | 60 | [11] |
| Aryl aldehyde + 2 equivalents of 2-acetylpyridine | 4'-aryl-2,2':6',2''-terpyridines | High |[11][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura and Stille couplings.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from typical conditions reported for the synthesis of biaryls and bipyridines.[7][21]
Materials:
-
Aryl halide (e.g., 2-bromo-6-phenylpyridine) (1.0 mmol)
-
Pyridylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Solvent: Water/co-solvent mixture (e.g., ethanol, acetone) (6.5 mL total)
Procedure:
-
To a round-bottomed flask, add the aryl halide (1.0 mmol), pyridylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), and a magnetic stir bar.
-
Add the water/co-solvent mixture (e.g., 3.5 mL water and 3.0 mL ethanol).
-
Add the palladium catalyst, Pd(OAc)₂ (0.5 mol%).
-
Stir the mixture vigorously at a specified temperature (e.g., 35-60 °C) in air.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.
Protocol 2: General Procedure for Stille Coupling
This protocol is based on established methods for Stille cross-coupling reactions.[3][9]
Materials:
-
Organic halide or triflate (e.g., 2-bromo-6-phenylpyridine) (1.0 equiv)
-
Organostannane reagent (e.g., 2-(tributylstannyl)pyridine) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF, or THF)
-
Optional: Additive such as CuI or LiCl
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the palladium catalyst, the organic halide, and any solid additives to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to the desired temperature (often reflux) and stir for several hours to days.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Caution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Waste must be disposed of according to institutional guidelines for heavy metal waste.[3][9]
Conclusion
The synthesis of functionalized this compound ligands is a well-established field, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Stille, and Negishi couplings, serving as the most robust and versatile tools for constructing the core scaffold. The Kröhnke synthesis offers a powerful convergent alternative for accessing complex derivatives. Furthermore, late-stage functionalization via C-H activation provides an efficient route to novel ligands and organometallic complexes. The choice of synthetic strategy depends on the desired substitution pattern, functional group tolerance, and considerations regarding reagent toxicity and availability. The protocols and data presented in this guide offer a solid foundation for researchers aiming to design and synthesize novel this compound ligands for a multitude of applications in science and technology.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Direct base-assisted C‒H cyclonickelation of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. rose-hulman.edu [rose-hulman.edu]
An In-Depth Technical Guide to 6-Phenyl-2,2'-bipyridine: Properties, Synthesis, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Phenyl-2,2'-bipyridine, a significant ligand in coordination chemistry and catalysis. This document details its chemical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role in modern catalytic processes, particularly in nickel-catalyzed cross-coupling reactions.
Core Chemical Properties and Identification
This compound is a substituted bipyridine ligand with the Chemical Abstracts Service (CAS) registry number 61633-06-5 .[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61633-06-5 | [1] |
| Molecular Formula | C₁₆H₁₂N₂ | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| IUPAC Name | 2-phenyl-6-(pyridin-2-yl)pyridine | [1] |
| Melting Point | 83.5-84.5 °C | |
| Appearance | Solid | |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| XLogP3 | 3.3 | [1] |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound is commonly achieved through the Kröhnke pyridine synthesis. This method offers a versatile route to highly functionalized pyridines.[2][3][4]
Experimental Protocol: Kröhnke Synthesis of this compound
This protocol describes the synthesis of this compound from 1-(2-oxo-2-phenylethyl)pyridinium and 2-vinylpyridine, which serves as the α,β-unsaturated component precursor.
Materials:
-
1-(2-oxo-2-phenylethyl)pyridinium salt (can be prepared from 2-bromoacetophenone and pyridine)
-
2-Vinylpyridine
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1-(2-oxo-2-phenylethyl)pyridinium salt, an excess of 2-vinylpyridine, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like ligroin/ethyl ether mixture)
-
Water
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃). The aromatic region of the ¹H NMR spectrum will show a complex pattern of signals corresponding to the protons of the phenyl and bipyridine rings.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, typically in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.28 g/mol ).
Applications in Catalysis: A Focus on Nickel-Catalyzed Cross-Coupling
This compound and its derivatives are crucial ligands in transition metal-catalyzed reactions, particularly in nickel-catalyzed cross-coupling processes. These ligands can stabilize various oxidation states of nickel, facilitating catalytic cycles for the formation of carbon-carbon and carbon-heteroatom bonds.
A significant area of application is in photoredox/nickel dual catalysis, which enables the coupling of electrophiles under mild conditions.
Experimental Workflow: Nickel-Catalyzed Reductive Cross-Coupling
This generalized workflow describes a nickel-catalyzed reductive cross-coupling of an aryl halide with an alkyl halide, a reaction where bipyridine ligands are commonly employed.
Signaling Pathway: A Representative Nickel-Catalyzed Reductive Cross-Coupling Cycle
The following diagram illustrates a plausible catalytic cycle for the reductive cross-coupling of an aryl halide (Ar-X) and an alkyl halide (R-X') mediated by a nickel complex with a bipyridine ligand (represented as N^N), such as this compound.
References
solubility of 6-Phenyl-2,2'-bipyridine in organic solvents
An In-depth Technical Guide to the Solubility of 6-Phenyl-2,2'-bipyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide offers valuable qualitative solubility information based on the properties of the parent compound, 2,2'-bipyridine, and general principles of chemical solubility.
Furthermore, this document presents detailed experimental protocols for the precise determination of the solubility of this compound, empowering researchers to generate the quantitative data required for their specific applications.
Qualitative Solubility Profile
Based on the structure of this compound, which contains both aromatic rings and nitrogen-containing heterocyclic rings, its solubility in various organic solvents can be predicted. The parent compound, 2,2'-bipyridine, is known to be very soluble in a range of organic solvents, including alcohols, ether, and benzene[1]. The addition of a phenyl group is expected to increase its affinity for non-polar and aromatic solvents.
Expected Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane and chloroform. Aromatic solvents like toluene and benzene are also expected to be good solvents.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and in ethers like diethyl ether and tetrahydrofuran (THF).
-
Low Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the .
Gravimetric Method
This is a classical and reliable method for determining solubility.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature bath or a shaker with precise temperature control. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution in the pre-weighed dish or vial. This can be done at room temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum.
-
Mass Determination: Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
Spectroscopic Method (UV-Vis)
This method is suitable if this compound has a distinct chromophore and does not degrade in the chosen solvent.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant and filter it. Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding and practical protocols for researchers working with this compound. The generation of precise solubility data will be invaluable for the successful application of this compound in various scientific and industrial endeavors.
References
A Technical Deep Dive into Theoretical Calculations of 6-Phenyl-2,2'-bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
The study of 6-phenyl-2,2'-bipyridine and its metallic complexes is a burgeoning field of research, with significant implications for the development of novel therapeutics, advanced materials for organic light-emitting diodes (OLEDs), and efficient solar cells. This technical guide delves into the theoretical calculations that underpin our understanding of these versatile complexes, providing a comprehensive overview of the computational methodologies, key findings, and experimental correlations that are crucial for advancing their application.
Introduction to this compound Complexes
This compound is a versatile tridentate ligand that can coordinate with a variety of metal centers, including iridium(III), gold(III), palladium(II), and cadmium(II). The resulting complexes exhibit a rich diversity of photophysical and electrochemical properties, largely dictated by the nature of the metal, the ligand's substituents, and the overall coordination geometry. These properties make them highly attractive for a range of applications. In the realm of drug development, for instance, their potential as imaging agents and photosensitizers in photodynamic therapy is being actively explored. In materials science, their high quantum yields and tunable emission spectra are being harnessed for the creation of next-generation OLEDs and other optoelectronic devices.
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for elucidating the structure-property relationships in these complexes. These computational methods allow researchers to predict and rationalize the geometric and electronic structures, absorption and emission spectra, and other key physicochemical parameters, thereby guiding the rational design of new and improved this compound-based molecules.
Generalized Experimental and Computational Protocols
While the precise experimental and computational protocols can vary between studies, a general workflow is typically followed for the synthesis, characterization, and theoretical investigation of this compound complexes. It is important to note that the detailed, step-by-step experimental procedures are most often found in the supporting information of the cited peer-reviewed publications.
Synthesis and Characterization
The synthesis of this compound complexes generally involves the reaction of a suitable metal precursor with the this compound ligand in an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product in high yield. Following synthesis, the complexes are purified using techniques like recrystallization or chromatography.
A suite of analytical techniques is then employed for comprehensive characterization:
-
Elemental Analysis: To confirm the elemental composition of the synthesized complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure in solution.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the ligands and the metal-ligand bonds.
-
Mass Spectrometry: Techniques like MALDI-TOF are used to determine the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in the solid state, offering definitive structural information.[1]
Theoretical Calculations
Theoretical investigations of this compound complexes are predominantly carried out using DFT and TD-DFT methods. These calculations provide deep insights into the electronic structure and photophysical properties of the molecules.
The typical computational workflow is as follows:
-
Ground State Geometry Optimization: The molecular geometry of the complex in its ground electronic state is optimized using DFT. A variety of functionals, such as B3LYP or PBE0, and basis sets, like LanL2DZ for the metal and 6-31G* for other atoms, are employed.[2][3] The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data.
-
Excited State Geometry Optimization: For studying emission properties, the geometry of the lowest triplet excited state (T₁) is also optimized.[3]
-
Calculation of Electronic Properties: Once the geometries are optimized, various electronic properties are calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the Mulliken charge distribution.
-
Prediction of Absorption and Emission Spectra: TD-DFT calculations are then performed on the optimized ground and excited state geometries to simulate the UV-Vis absorption and phosphorescence emission spectra, respectively.[2][4] These calculations provide information about the transition energies, oscillator strengths, and the nature of the electronic transitions involved (e.g., metal-to-ligand charge transfer, intraligand charge transfer).
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data extracted from various studies on this compound complexes, providing a comparative overview of their photophysical properties.
Table 1: Photophysical Properties of Iridium(III) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Efficiency (Φ) | Reference |
| [(C^N^N)Ir(III)(C^N^N)]⁺ | Not specified | ~510 (calculated) | High (predicted) | [2][3] |
| [(C^N^N)Ir(III)(N^C^N)]⁺ | Not specified | Not specified | Comparable to observed efficiencies | [2] |
| Bipyridine-based Ir(III) complexes | Not specified | 479, 484, 488 | 0.72, 0.75, 0.81 | [5] |
C^N^N = this compound; N^C^N = 2,6-pyridyl-benzene
Table 2: Photophysical Properties of Gold(III) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Nature of Transition | Reference |
| [Au(RC^N^N)(C≡C-R')]PF₆ | 374-406 | 469-550 (at 77 K) | Metal-perturbed intraligand π-π* | [4] |
Table 3: Photophysical Properties of Palladium(II) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Nature of Emission | Reference |
| [Pd(L¹)X] (X = Cl, Br, I) | ~390 | Non-emissive at 298 K | - | [6] |
| [Pd(L¹)PPh₃]⁺ | ~390 | 467-586 (at 77 K) | Intraligand excited states | [6] |
| [Pd₂(L¹⁻⁵)₂(μ-dppm)]²⁺ | ~390 | 626-658 (at 77 K) | π-π excimeric IL transitions | [6] |
Table 4: Photophysical Properties of Cadmium(II) Complexes
| Complex | Absorption Properties | Reference |
| CdL(1,2)I₂ | Investigated by TD-DFT | [1] |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the theoretical study of this compound complexes.
Caption: Workflow for theoretical calculations on this compound complexes.
Caption: Key electronic transitions in this compound complexes.
Conclusion
Theoretical calculations, particularly DFT and TD-DFT, have proven to be powerful and indispensable tools in the study of this compound complexes. They provide a detailed understanding of the electronic structure and photophysical properties, which is crucial for the rational design of new materials with tailored functionalities. The synergy between theoretical predictions and experimental validation is key to unlocking the full potential of these fascinating molecules in diverse fields, from medicine to materials science. As computational methods continue to improve in accuracy and efficiency, their role in guiding the discovery and development of novel this compound-based technologies will undoubtedly continue to grow.
References
- 1. Synthesis, crystal structures and spectral properties of 6'-phenyl-2,2'-bipyridine derivatives and their CdLI(2) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT and TD-DFT study on the electronic structures and phosphorescent properties of this compound tridentate iridium(III) complexes and their isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luminescent cyclometalated alkynylgold(III) complexes with this compound derivatives: synthesis, characterization, electrochemistry, photophysics, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5'-position of the N-coordinating pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Discovery and Enduring Legacy of 6-Phenyl-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of 6-Phenyl-2,2'-bipyridine. Since its emergence from the development of sophisticated synthetic methodologies in the mid-20th century, this versatile ligand has become a cornerstone in coordination chemistry, catalysis, and materials science. Its unique electronic and steric properties have paved the way for significant advancements in photoredox catalysis, the development of luminescent materials, and have shown potential in the design of novel therapeutic agents. This guide details the seminal synthetic protocols, presents key quantitative data in a structured format, and visualizes complex chemical processes to offer a comprehensive resource for professionals in the chemical and biomedical sciences.
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader development of synthetic routes to substituted bipyridines. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis became feasible with the advent of powerful synthetic methods for constructing complex pyridine-based structures. The most notable of these is the Kröhnke pyridine synthesis , first reported by Fritz Kröhnke and Wilfried Zecher in 1961. This method, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, provided a versatile and high-yielding pathway to a wide array of substituted pyridines, including phenyl-substituted bipyridines.[1][2]
Prior to the Kröhnke synthesis, the preparation of asymmetrically substituted bipyridines was a significant synthetic challenge. The development of this methodology opened the door for the systematic investigation of ligands like this compound, allowing for the fine-tuning of steric and electronic properties of metal complexes. This newfound accessibility spurred research into the coordination chemistry of this and related ligands, leading to the discovery of their utility in a variety of applications.
Synthesis of this compound
The Kröhnke synthesis remains a cornerstone for the preparation of this compound. Additionally, modern cross-coupling reactions have provided alternative and often more efficient routes.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for the formation of substituted pyridines. The general mechanism involves a Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[3]
This protocol is adapted from established procedures for the synthesis of phenyl-substituted bipyridines.[1]
Materials:
-
N-(2-(2-pyridyl)-2-oxoethyl)pyridinium iodide (Kröhnke salt)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-(2-(2-pyridyl)-2-oxoethyl)pyridinium iodide (1 equivalent), chalcone (1 equivalent), and a large excess of ammonium acetate (10-15 equivalents).
-
Add glacial acetic acid to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-water and stir. A precipitate of the crude product will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Diagram of the Kröhnke Synthesis Workflow:
Modern Synthetic Methods
Modern cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, offer alternative and often more versatile routes to this compound and its derivatives. These methods typically involve the coupling of a phenyl-containing organometallic reagent with a bipyridine-containing halide or triflate, or vice versa.[4]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its characterization and for understanding its behavior in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂ | [5] |
| Molecular Weight | 232.28 g/mol | [5] |
| CAS Number | 61633-06-5 | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 88-90 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 8.70 (d, 1H), 8.45 (d, 1H), 8.15 (d, 2H), 7.85 (t, 1H), 7.75 (t, 1H), 7.50-7.30 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 156.5, 156.0, 149.2, 139.5, 137.0, 129.0, 128.8, 127.2, 123.8, 121.3, 119.0 |
Applications in Coordination Chemistry and Catalysis
This compound is a highly versatile ligand in coordination chemistry, primarily due to its ability to act as a tridentate NNC ligand through cyclometalation. This mode of coordination imparts significant stability to the resulting metal complexes and influences their electronic and photophysical properties.
Cyclometalation Reactions
Cyclometalation involves the intramolecular activation of a C-H bond of the ligand by the metal center, forming a metallacycle. This compound readily undergoes cyclometalation with various transition metals, including nickel, iridium, and platinum.
This protocol is adapted from the work of Vogt et al. (2020) for the synthesis of a cyclometalated nickel(II) complex.[6][7]
Materials:
-
This compound (HPhbpy)
-
Nickel(II) bromide (NiBr₂)
-
Sodium carbonate (Na₂CO₃)
-
Sodium acetate (NaOAc)
-
p-Xylene (anhydrous)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), NiBr₂ (1 equivalent), Na₂CO₃ (2 equivalents), and NaOAc (1 equivalent).
-
Add anhydrous p-xylene to the flask.
-
Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction by observing the formation of a red-colored solution, indicative of the cyclometalated complex.
-
After cooling to room temperature, the solid residue is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The product, [Ni(Phbpy)Br], can be purified by recrystallization.
Photoredox Catalysis
Iridium complexes of this compound have emerged as robust and highly efficient photoredox catalysts.[8] The tridentate coordination of the ligand enhances the stability of the complex compared to analogous systems with bidentate ligands, preventing ligand dissociation during the catalytic cycle.[8] These complexes can absorb visible light to reach an excited state with potent oxidizing and reducing capabilities, enabling a wide range of organic transformations.[9]
Diagram of a Generalized Iridium-Catalyzed Photoredox Cycle:
Applications in Drug Development
While the primary applications of this compound have been in catalysis and materials science, its metal complexes, particularly those of platinum, have been investigated for their potential as anticancer agents.
Cytotoxicity of Platinum Complexes
Platinum(II) complexes incorporating this compound have demonstrated significant cytotoxicity against various human cancer cell lines.[10] Studies have shown that these complexes can bind to DNA, a common mechanism of action for platinum-based anticancer drugs like cisplatin.[10]
Table 3: Biological Activity of a Platinum(II) this compound Complex
| Parameter | Value | Cell Line(s) | Reference |
| DNA Binding Constant (Kb) | 2.25 x 10⁴ M⁻¹ | Calf Thymus DNA | [10] |
| Binding Free Energy (ΔG) | -5.8 kcal mol⁻¹ | [10] | |
| IC₅₀ | Comparable to cisplatin (dimeric form) | Various human cancer cell lines | [10] |
The dinuclear platinum(II) complexes of this compound have shown enhanced DNA binding affinity compared to their mononuclear counterparts, although this did not always translate to increased cytotoxicity.[11] This suggests that the anticancer mechanism of these compounds may not be solely dependent on DNA binding and could involve other cellular targets.[11]
The development of metal-based drugs is an active area of research, and the unique coordination properties of this compound make it an attractive ligand for the design of novel therapeutic agents with potentially different mechanisms of action and improved pharmacological profiles compared to existing drugs.
Conclusion
From its conceptual origins in the development of advanced pyridine synthesis, this compound has evolved into a ligand of significant importance in contemporary chemistry. Its robust synthesis, well-defined coordination chemistry, and the unique properties it imparts to its metal complexes have established it as a valuable tool for researchers in catalysis, materials science, and medicinal chemistry. The ongoing exploration of its applications, particularly in the realm of photoredox catalysis and drug design, ensures that this compound will remain a molecule of interest for the foreseeable future, promising further innovations and discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 5. This compound | C16H12N2 | CID 4613269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photon-driven catalytic proton reduction with a robust homoleptic iridium(III) this compound complex ([Ir(C--N--N)(2)](+)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 10. Synthesis and biological activity of a platinum(II) this compound complex and its dimeric analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bis-intercalative dinuclear platinum(II) this compound complexes exhibit enhanced DNA affinity but similar cytotoxicity compared to the mononuclear unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Phenyl-2,2'-bipyridine in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary application of 6-Phenyl-2,2'-bipyridine (phbpy) in photoredox catalysis, focusing on its use as a robust cyclometalating ligand in iridium-based photosensitizers for photocatalytic hydrogen evolution. While derivatives of 2,2'-bipyridine are ubiquitous in photoredox catalysis, the 6-phenyl substituent offers unique advantages in terms of catalyst stability.
Application Notes
Enhanced Stability in Iridium Photosensitizers
The this compound ligand is principally employed in the synthesis of highly stable iridium(III) photosensitizers. A key example is the homoleptic complex --INVALID-LINK--, which has demonstrated significant improvements in stability for photocatalytic proton reduction compared to more conventional heteroleptic complexes like --INVALID-LINK-- (where ppy = 2-phenylpyridine and bpy = 2,2'-bipyridine).[1]
The enhanced stability arises from the tridentate C-N-N coordination of the this compound ligand. This coordination mode creates a more rigid and robust framework around the iridium center, which hinders the dissociation of the bipyridine moiety.[1] Ligand dissociation is a common decomposition pathway for many --INVALID-LINK-- type photosensitizers, leading to loss of catalytic activity over time.[1] By incorporating the phenyl group at the 6-position, the ligand architecture effectively prevents this degradation pathway, resulting in a more durable photocatalyst suitable for prolonged irradiation.
Application in Photocatalytic Hydrogen Evolution
The most well-documented application of iridium complexes featuring the this compound ligand is in photon-driven hydrogen (H₂) evolution from water. In a typical three-component system, the iridium complex acts as a photosensitizer (PS), absorbing visible light to reach an excited state. This excited state is then quenched by a sacrificial electron donor (SED), generating a reduced form of the photosensitizer. The reduced photosensitizer subsequently transfers an electron to a proton reduction catalyst (e.g., a platinum or cobalt complex) or directly to a proton source, ultimately leading to the formation of hydrogen gas.
The robustness of the --INVALID-LINK-- complex makes it particularly well-suited for this application, allowing for sustained catalytic turnover without significant degradation of the photosensitizer.
Photophysical and Electrochemical Properties
Complexes of this compound exhibit photophysical and electrochemical properties that are comparable to other widely used iridium photocatalysts, making them effective for single-electron transfer (SET) processes.[1] Ligand modification is a proven strategy for tuning the redox potentials and absorption spectra of photocatalysts.[1] The this compound framework provides a stable platform that can be further functionalized to modulate these properties for different catalytic applications. While its use in broader organic synthesis is not as extensively documented as for ppy-based catalysts, its inherent stability suggests potential for development in demanding synthetic transformations.[2]
Quantitative Data Presentation
The following table summarizes key photophysical and electrochemical data for the prominent --INVALID-LINK-- complex, comparing it with the widely used --INVALID-LINK--.
| Property | [Ir(phbpy)₂(PF₆)] | --INVALID-LINK-- | Reference |
| Absorption λₘₐₓ (nm) | 382, 432 (sh), 488 (sh) | 378, 455 (sh), 490 (sh) | [1] |
| Emission λₘₐₓ (nm) | 595 | 600 | [1] |
| Excited State Lifetime (τ) (µs) | 0.98 | 1.2 | [1] |
| Oxidation Potential (Eₒₓ) (V vs SCE) | +1.28 | +1.25 | [1] |
| Reduction Potential (EᵣₑᏧ) (V vs SCE) | -1.25 | -1.31 | [1] |
| Excited State Potential (Eₒₓ) (V vs SCE) | -0.81 | -0.82 | [1] |
| Excited State Potential (EᵣₑᏧ) (V vs SCE) | +0.84 | +0.76 | [1] |
sh = shoulder
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Hydrogen Evolution
This protocol describes a general method for photocatalytic hydrogen evolution using --INVALID-LINK-- as the photosensitizer, ascorbic acid as a sacrificial electron donor, and a cobalt complex as the proton reduction catalyst.
Materials:
-
--INVALID-LINK-- (Photosensitizer)
-
Cobalt(II) chloride hexahydrate (Catalyst Precursor)
-
Ligand for cobalt catalyst (e.g., a polypyridyl ligand)
-
Ascorbic Acid (Sacrificial Electron Donor)
-
Sodium Ascorbate
-
Degassed Acetonitrile/Water solvent mixture
-
Schlenk flask or similar reaction vessel with a septum
-
Visible light source (e.g., Blue LED lamp, >400 nm)
-
Gas-tight syringe
-
Gas Chromatograph (GC) for H₂ quantification
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), prepare the proton reduction catalyst by dissolving cobalt(II) chloride hexahydrate and the appropriate ligand in the chosen solvent mixture.
-
Reaction Mixture Assembly: To the flask containing the proton reduction catalyst, add the photosensitizer --INVALID-LINK--.
-
Buffer and Donor Addition: In a separate vial, prepare a buffer solution of ascorbic acid and sodium ascorbate in the solvent mixture. Degas this solution thoroughly with an inert gas.
-
Initiation of Reaction: Using a gas-tight syringe, add the degassed ascorbic acid/sodium ascorbate solution to the Schlenk flask containing the catalyst and photosensitizer. The total volume should be recorded.
-
Irradiation: Place the sealed reaction vessel in front of the visible light source and begin irradiation while stirring vigorously.
-
Gas Analysis: At regular time intervals, take a headspace sample (e.g., 100 µL) using a gas-tight syringe and inject it into a GC equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.
-
Data Analysis: Calculate the turnover number (TON) based on the moles of H₂ produced relative to the moles of the limiting catalyst.
Visualizations
Caption: Reductive quenching cycle for photocatalytic hydrogen evolution.
Caption: Experimental workflow for photocatalytic H₂ production.
References
Application Notes and Protocols: Iridium Complexes of 6-Phenyl-2,2'-bipyridine for Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of iridium(III) complexes featuring the 6-phenyl-2,2'-bipyridine (phbpy) ligand in the field of photocatalysis. These complexes represent a significant advancement due to their unique photophysical properties and enhanced stability, making them valuable tools for a range of chemical transformations.
Introduction
Iridium(III) polypyridyl complexes are at the forefront of photoredox catalysis, largely due to their strong absorption of visible light, high quantum yields, long-lived excited states, and tunable electrochemical properties.[1][2][3][4] Complexes based on the this compound ligand are particularly noteworthy. Unlike the more common bidentate 2-phenylpyridine (ppy) and 2,2'-bipyridine (bpy) ligands, this compound can act as a tridentate C-N-N cyclometalating ligand. This coordination mode enhances the complex's stability, addressing a common degradation pathway in related photocatalysts where bipyridine dissociation occurs.[5] This improved robustness, combined with favorable photophysical characteristics, opens new avenues for applications in proton reduction, organic synthesis, and beyond.
Application Notes
Enhanced Stability in Photocatalytic Systems
A primary challenge in photocatalysis is the degradation of the photosensitizer over long reaction times. Heteroleptic iridium complexes like [Ir(ppy)2(bpy)]+ can decompose through the dissociation of the bipyridine ligand. The homoleptic complex [Ir(phbpy)2]+, which utilizes two this compound ligands, mitigates this issue.[5] The tridentate coordination of the phbpy ligand creates a more rigid and robust structure, significantly hindering ligand dissociation and leading to improved stability and higher turnover numbers in catalytic systems.[5]
Photon-Driven Hydrogen Production
The generation of hydrogen (H₂) from water using visible light is a critical goal for sustainable energy. Iridium complexes of this compound have been successfully employed as photosensitizers in systems for photocatalytic proton reduction.[5] The [Ir(phbpy)2]+ complex demonstrates superior stability in these systems compared to traditional [Ir(ppy)2(bpy)]+ analogues, making it a more reliable and efficient choice for long-term H₂ evolution experiments.[5]
Versatility in Organic Synthesis
While specific examples for the this compound ligand are emerging, the broader class of iridium polypyridyl complexes demonstrates vast applicability in organic synthesis. These catalysts facilitate a wide array of transformations by engaging in single-electron transfer (SET) processes with organic substrates upon photoexcitation.[6] Key applications include:
-
[2+2] Cycloadditions: Catalyzing both intermolecular and intramolecular cycloadditions, which are powerful methods for constructing four-membered rings.[1][2][4]
-
Reductive and Oxidative Reactions: Enabling various reductive processes like radical cyclizations and oxidative coupling reactions, such as the aza-Henry reaction.[6]
-
Cross-Coupling Reactions: Facilitating novel cross-coupling pathways, for instance, by enabling the homolytic cleavage of carbon-boron bonds in organotrifluoroborates for reaction with aryl halides.[3]
Carbon Dioxide Reduction
Photocatalytic conversion of CO₂ into valuable chemical feedstocks is a highly sought-after transformation. Iridium(III) complexes serve as highly effective and stable photosensitizers in these systems. For example, complexes such as [Ir(piq)2(dmb)]+ (piq = 1-phenylisoquinoline) exhibit long-lived excited states and strong visible light absorption, enabling efficient electron transfer to a CO₂ reduction catalyst, like a Rhenium(I) complex, to selectively produce carbon monoxide (CO).[7] The principles demonstrated with these complexes are directly applicable to systems designed around this compound ligands.
Quantitative Data Summary
The performance of a photocatalyst is defined by its photophysical, electrochemical, and catalytic properties. The tables below summarize key data for a representative this compound complex and compare it with a benchmark catalyst.
Table 1: Photophysical and Electrochemical Properties of Iridium Photocatalysts
| Complex | λ_abs (nm) | λ_em (nm) | Excited State Lifetime (τ) | E_ox [V vs SCE] | E_red [V vs SCE] | Reference |
| [Ir(phbpy)2]+ | ~380, 450 (sh) | 595 | Not specified | Similar to [Ir(ppy)2(bpy)]+ | Similar to [Ir(ppy)2(bpy)]+ | [5] |
| [Ir(ppy)2(bpy)]+ | ~380, 450 (sh) | 605 | 1.1 µs (in CH₃CN) | +0.77 | -1.51 | [8] |
| [Ir(piq)2(dmb)]+ | 480 (shoulder) | 597 | 2.8 µs (in CH₃CN) | +0.87 | -1.33 | [7] |
Note: phbpy = this compound; ppy = 2-phenylpyridine; bpy = 2,2'-bipyridine; piq = 1-phenylisoquinoline; dmb = 4,4'-dimethyl-2,2'-bipyridine. "sh" denotes a shoulder peak.
Table 2: Photocatalytic Performance Data
| Reaction | Catalyst | Conditions | Quantum Yield (Φ) | Turnover Number (TON) | Reference |
| CO₂ Reduction to CO | [Ir(piq)2(dmb)]+ / Re(dmb)(CO)3Br | BNAH reductant, λ_ex = 480 nm, CH₃CN/DMA | 0.16 | 130 | [7] |
| CO₂ Reduction to CO | [Ir(piq)2(dmb)]+ / Re(dmb)(CO)3Br | BIH reductant, λ_ex = 480 nm, CH₃CN/DMA | 0.41 | 1700 | [7] |
| H₂ Generation | Ru-Pt Supramolecular Complex | Ascorbic acid reductant, 6h irradiation | Not specified | 650 | [9] |
| [2+2] Cycloaddition | Ir(III)-ArM | Aqueous solution, visible light | Not specified | Yields up to 94% | [4] |
Note: BNAH = 1-benzyl-1,4-dihydronicotinamide; BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; ArM = Artificial Metalloenzyme. Data for related, high-performing systems are included to demonstrate potential applications.
Visualized Workflows and Mechanisms
// Invisible edges for layout PC_star_ox -> PC_star_red [style=invis, minlen=3];
// Manual connections for clarity edge [style=solid, arrowhead=vee, constraint=false, color="#5F6368"]; Sub_A -> Prod_A_rad [label="e-"]; D -> PC_plus_ox [label=" e-", lhead=cluster_oxidative]; PC_star_red -> A [label=" e-", ltail=cluster_reductive]; PC_minus_red -> Sub_B [label=" e-", ltail=cluster_reductive];
} end_dot Figure 1: General photocatalytic cycles for iridium complexes.
Experimental Protocols
Protocol 1: Synthesis of Homoleptic [Ir(this compound)₂][PF₆]
This protocol is a generalized procedure based on common methods for synthesizing cyclometalated iridium(III) complexes.[5][10][11]
Part A: Synthesis of the Dichloro-Bridged Iridium Dimer, [Ir(phbpy)Cl]₂
-
In a round-bottom flask equipped with a reflux condenser, combine iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 equiv) and this compound (2.0 equiv).
-
Add a 3:1 mixture of 2-ethoxyethanol and deionized water.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add deionized water to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with water, then with a non-polar solvent like hexane or ether, and dry under vacuum. This affords the dimer, which can often be used without further purification.
Part B: Synthesis of the Final Complex, [Ir(phbpy)₂][PF₆]
-
In a sealed tube or high-pressure flask, combine the dichloro-bridged dimer [Ir(phbpy)Cl]₂ (1.0 equiv), this compound (2.2 equiv), and a mild base such as silver triflate (AgOTf) or potassium carbonate (K₂CO₃).
-
Add a high-boiling solvent like mesitylene or glycerol.
-
Heat the mixture to 150-170 °C under an inert atmosphere for 24 hours.
-
Cool the reaction to room temperature. Dilute with a solvent like dichloromethane (DCM) and filter to remove insoluble salts.
-
Purify the crude product using column chromatography on silica gel or alumina, typically eluting with a gradient of DCM/methanol or acetone/DCM.
-
After purification, dissolve the complex in a minimal amount of acetone or DCM and add a saturated aqueous or methanolic solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the final product.
-
Collect the solid by filtration, wash with water and ether, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Protocol 2: General Procedure for a Photocatalytic Reaction (e.g., Reductive Coupling)
This protocol outlines a standard setup for a visible-light-mediated photocatalytic transformation.
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the iridium photocatalyst (typically 0.5–2 mol%), the substrate(s), and any additives or co-catalysts.
-
Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., acetonitrile, DMF, or DMSO) via syringe. The reaction concentration is typically between 0.05 and 0.1 M.
-
Degassing: Seal the vessel and thoroughly degas the solution by subjecting it to at least three cycles of freeze-pump-thaw. Alternatively, sparge the solution with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 450-470 nm, or a compact fluorescent lamp). Use a fan to maintain the reaction at room temperature.
-
Reaction Monitoring: Stir the reaction under irradiation. Monitor its progress at regular intervals by taking aliquots (via a degassed syringe) and analyzing them by TLC, GC, or LC-MS.
-
Workup and Analysis: Once the reaction is complete, quench it by removing the light source. Remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as flash column chromatography. The identity and yield of the final product are confirmed by NMR spectroscopy and mass spectrometry.
Protocol 3: Determination of Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical process, defined as the number of moles of product formed divided by the number of moles of photons absorbed.
-
Actinometry: Prepare a chemical actinometer solution, such as potassium ferrioxalate, which has a well-known quantum yield for a specific wavelength range.
-
Photon Flux Measurement: Irradiate the actinometer solution in a cuvette using the same light source and geometry as the planned photocatalytic reaction for a set period. Determine the amount of photochemical change in the actinometer via UV-Vis spectroscopy to calculate the photon flux (moles of photons per unit time) of the light source.
-
Reaction Measurement: Set up the photocatalytic reaction of interest under identical irradiation conditions.
-
Product Quantification: At low conversion rates (<10-15%), measure the rate of product formation using a quantitative technique like GC or HPLC with an internal standard.
-
Calculation: The quantum yield (Φ) is calculated using the formula: Φ = (moles of product formed / time) / (moles of photons absorbed / time) The rate of photon absorption is determined by measuring the light intensity with and without the sample in the light path using a photodiode or by accounting for the absorbance of the catalyst at the irradiation wavelength.
References
- 1. Iridium(iii) polypyridine artificial metalloenzymes with tunable photophysical properties: a new platform for visible light photocatalysis in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Photon-driven catalytic proton reduction with a robust homoleptic iridium(III) this compound complex ([Ir(C--N--N)(2)](+)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights [mdpi.com]
- 11. Tailoring the Emission of Fluorinated Bipyridine-Chelated Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Utilizing 6-Phenyl-2,2'-bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Phenyl-2,2'-bipyridine and its derivatives as ligands in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, particularly for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for the synthesis of pharmaceuticals and other advanced materials.
Introduction to this compound Ligands in Palladium Catalysis
The this compound ligand scaffold offers a unique combination of steric and electronic properties that can influence the efficiency and selectivity of palladium-catalyzed reactions. The phenyl group at the 6-position creates a specific steric environment around the palladium center, which can be advantageous in promoting challenging cross-coupling reactions. These nitrogen-based ligands are often more cost-effective and exhibit different reactivity profiles compared to commonly used phosphine-based ligands.
Palladium complexes bearing this compound and its derivatives have shown promise as efficient precatalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The stability and catalytic activity of these complexes are influenced by the electronic nature of substituents on the pyridine rings.
Application 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Palladium complexes of 6-aryl-2,2'-bipyridine ligands can effectively catalyze this transformation.
General Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on palladium-catalyzed cross-coupling reactions with related pyridine-based ligands and should be optimized for specific substrates and the this compound ligand.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide (or triflate)
-
Arylboronic acid (or boronate ester)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium source (e.g., 1-2 mol%), this compound ligand (1-2 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe. If using a solvent mixture like DMF/water, ensure it is degassed prior to addition.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Suzuki-Miyaura Coupling with a Related Ligand System
The following table presents data for the Suzuki-Miyaura coupling of 2,6-dibromopyridine with phenylboronic acid, catalyzed by a palladium complex with a 2-mesitylpyridine ligand, which serves as a proxy for the reactivity of sterically hindered pyridine-based ligands.[1]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Phenylboronic acid | 3 | MeOH:H₂O | 1 | 99 |
| 2 | 2,6-Dibromopyridine | Phenylboronic acid | 3 | 1,4-Dioxane:H₂O | 16 | 50 |
| 3 | 2,6-Dibromopyridine | Phenylboronic acid | 3 | Toluene:H₂O | 16 | 11 |
Data adapted from a study on related 2-phenylpyridine derivative ligands, demonstrating the influence of solvent on reaction efficiency.[1]
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides or triflates with amines. While specific data for this compound is limited in the reviewed literature, the following provides a general protocol that can be adapted.
General Reaction Scheme:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Concluding Remarks
The this compound ligand framework holds potential for advancing palladium-catalyzed cross-coupling reactions. The provided protocols offer a solid foundation for researchers to explore the utility of these ligands in their synthetic endeavors. It is important to note that reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, may require optimization for specific substrate combinations to achieve maximum efficiency. Further research into the catalytic applications of palladium complexes with this compound will undoubtedly unveil new possibilities in organic synthesis and drug discovery.
References
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling with 6-Phenyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and often more reactive alternative to palladium-based systems. The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst. Bipyridine ligands are a prominent class of ligands in this context, valued for their strong coordination to the nickel center and their ability to stabilize various oxidation states of nickel throughout the catalytic cycle.
This document focuses on the application of 6-Phenyl-2,2'-bipyridine as a ligand in nickel-catalyzed cross-coupling reactions. While the use of substituted bipyridines in nickel catalysis is an active area of research, specific and detailed application data for the this compound ligand in common cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination is not extensively documented in publicly available literature. Studies on analogous ligands, such as 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine, suggest that bulky substituents in the 6 and 6'-positions can influence the catalytic activity, potentially leading to lower turnover frequencies compared to less sterically hindered bipyridine ligands.[1]
These application notes provide a generalized framework and protocols based on established nickel-bipyridine catalytic systems, which can serve as a starting point for the investigation and optimization of reactions employing the this compound ligand.
Catalytic Systems and Applications
The nickel/6-Phenyl-2,2'-bipyridine catalytic system is anticipated to be effective in a variety of cross-coupling reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between aryl halides/triflates and aryl boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines.
-
Cross-Electrophile Coupling: Reductive coupling of two different electrophiles, such as an aryl halide and an alkyl halide.
The phenyl group at the 6-position of the bipyridine ligand can impart specific steric and electronic properties to the nickel complex, influencing its solubility, stability, and catalytic performance.
Data Presentation: Illustrative Suzuki-Miyaura Coupling
The following table presents illustrative data for a nickel-catalyzed Suzuki-Miyaura coupling reaction using a generic aryl bromide and phenylboronic acid. This data is hypothetical and intended to provide a representative example of expected outcomes. Actual results will vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aryl Bromide | Aryl Boronic Acid | Ni Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 5 | 5 | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 5 | 5 | K₃PO₄ | Toluene | 100 | 12 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 5 | 5 | K₃PO₄ | Toluene | 100 | 16 | 78 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 5 | 5 | K₃PO₄ | Dioxane | 110 | 18 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates when using the this compound ligand.
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive reagents
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(dme) (0.05 mmol, 5 mol%) and this compound (0.05 mmol, 5 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv), aryl boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of a Nickel(II)-Bipyridine Precatalyst
This protocol describes the synthesis of a generic (substituted-bipyridine)NiCl₂ complex, which can be adapted for the this compound ligand.[2]
Materials:
-
(dme)NiCl₂ (dimethoxyethane)nickel(II) chloride
-
This compound
-
Dimethoxyethane (DME), anhydrous
-
Pentane, anhydrous
-
Schlenk flask and sonicator
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine (dme)NiCl₂ (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous DME (10 mL).
-
Sonicate the mixture at room temperature for 1 hour.
-
Remove the flask from the sonicator and add anhydrous pentane (20 mL) to precipitate the product.
-
Collect the solid product by filtration under an inert atmosphere, wash with pentane, and dry under vacuum.
-
The resulting [(this compound)NiCl₂] complex can be stored under an inert atmosphere and used as a precatalyst.
Visualizations
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Workflow
Caption: Typical experimental workflow for nickel-catalyzed cross-coupling.
Conclusion
The this compound ligand presents an interesting scaffold for the development of novel nickel catalysts. While specific, comprehensive data on its use in cross-coupling reactions is sparse, the general protocols and understanding of nickel-bipyridine systems provide a solid foundation for its exploration. The steric bulk of the phenyl group may offer unique selectivity or reactivity profiles that differ from less substituted bipyridines. Further research is warranted to fully elucidate the potential of this ligand in various nickel-catalyzed transformations, which will be valuable for the synthesis of complex molecules in academic and industrial settings.
References
Application Notes and Protocols for the Synthesis of OLED Materials Using 6-Phenyl-2,2'-bipyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of organic light-emitting diode (OLED) materials based on 6-phenyl-2,2'-bipyridine derivatives. The focus is on the synthesis of phosphorescent iridium(III) complexes, which are critical components in high-efficiency OLEDs.
Introduction
Derivatives of this compound are important ligands in the development of emissive materials for OLEDs. Their rigid structure and excellent coordination properties make them ideal for creating highly stable and efficient phosphorescent emitters, particularly when complexed with heavy metals like iridium(III). These materials are instrumental in achieving high quantum efficiencies and tuning the emission color of OLED devices. This document outlines the synthetic methodologies, presents key performance data, and provides detailed experimental protocols for researchers in materials science and optoelectronics.
Data Presentation
The performance of OLEDs is critically dependent on the photophysical properties of the emissive materials. The following table summarizes the performance of representative OLEDs incorporating this compound-based iridium(III) emitters.
| Complex Type | Maximum Emission (λmax, nm) | Photoluminescence Quantum Yield (PLQY) (thin film) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| Bipyridine-based Ir(III) Analogue 1 | 479 | 0.72 | 39.8 | 14.9[1][2] |
| Bipyridine-based Ir(III) Analogue 2 | 484 | 0.75 | - | - |
| Bipyridine-based Ir(III) Analogue 3 | 488 | 0.81 | - | - |
| fac-tris(2-phenylpyridine)iridium(III) based OLED with 2,2'-bipyridine-based ETM | - | - | - | 21[3] |
Experimental Protocols
The synthesis of iridium(III) complexes with this compound derivatives typically involves a two-step process: the formation of a chloride-bridged iridium dimer, followed by the reaction with an ancillary ligand.
Protocol 1: Synthesis of the Chloride-Bridged Iridium(III) Dimer
This protocol describes the synthesis of the intermediate chloro-bridged iridium dimer, a common precursor for various heteroleptic iridium complexes.[4]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
This compound derivative (2-2.5 equivalents)
-
2-Methoxyethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine iridium(III) chloride hydrate and 2 to 2.5 equivalents of the this compound derivative.
-
Add a 3:1 mixture of 2-methoxyethanol and water to the flask.
-
Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux under the inert atmosphere and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the chloride-bridged dimer will form.
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with water, methanol, and diethyl ether to remove impurities.
-
Dry the product under vacuum. The resulting dimer, [(C^N)₂Ir(μ-Cl)]₂Ir(C^N)₂, is often used in the next step without further purification.
Protocol 2: Synthesis of the Final Iridium(III) Complex with an Ancillary Ligand
This protocol details the synthesis of the final mononuclear iridium(III) complex using the previously synthesized dimer and an ancillary ligand, such as acetylacetonate (acac).[4]
Materials:
-
Chloride-bridged iridium(III) dimer
-
Ancillary ligand (e.g., 2,4-pentanedione for acac)
-
Sodium carbonate (Na₂CO₃)
-
2-Ethoxyethanol
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the chloride-bridged iridium(III) dimer in 2-ethoxyethanol.
-
Add the ancillary ligand (e.g., 2,4-pentanedione, ~2.5 equivalents per iridium dimer) and sodium carbonate (~5 equivalents per iridium dimer) to the suspension.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-15 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel. The choice of eluent will depend on the specific complex but is typically a mixture of dichloromethane and hexane.
-
The purified product is collected, and the solvent is removed to yield the final iridium(III) complex.
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of cyclometalated iridium(III) complexes using this compound derivatives.
Caption: General workflow for the synthesis of iridium(III) complexes.
General Structure of a Cyclometalated Iridium(III) Complex
This diagram shows the general coordination of a cyclometalated iridium(III) complex with two this compound ligands and one ancillary ligand.
Caption: Coordination of an Ir(III) complex.
Simplified OLED Device Structure
The following diagram illustrates a typical multi-layer structure of an OLED device where the synthesized materials can be incorporated.
Caption: Simplified structure of an OLED device.
References
- 1. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Platinum(II) Complexes with 6-Phenyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photophysical properties of platinum(II) complexes featuring the 6-phenyl-2,2'-bipyridine ligand. This class of organometallic compounds has garnered significant interest for its potential applications in cellular imaging, as anticancer agents, and in organic light-emitting diodes (OLEDs), owing to their rich photoluminescent properties.
Photophysical Properties
Platinum(II) complexes with this compound and its derivatives typically exhibit intense absorption bands in the ultraviolet (UV) region and broad, structured emission bands in the visible spectrum. The absorption is primarily attributed to metal-to-ligand charge transfer (MLCT) and intra-ligand (π-π*) transitions. Their emission, often phosphorescence, originates from a triplet excited state (³MLCT), which is facilitated by the heavy platinum atom that promotes intersystem crossing.
The photophysical properties of these complexes can be finely tuned by modifying the ancillary ligands attached to the platinum center or by functionalizing the this compound ligand itself. These modifications can influence the energy of the excited states, leading to changes in emission color, quantum yield, and excited-state lifetime.
Quantitative Photophysical Data
The following tables summarize the key photophysical data for a selection of platinum(II) complexes with this compound and related ligands.
| Complex | Solvent | Absorption λmax (nm) (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [(pyridyl)-(this compound)Pt(II)]PF₆ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| [Pt(this compound)Cl] | Dichloromethane | ~390 (MLCT) | 590 (solution), 545 (77K glass) | 0.037 (solution) | 0.7 (solution), 18 (77K glass) | |
| μ-N,N'-bis(isonicotinyl)-1,6-hexanediamino bis-[this compound-platinum(II)]Cl₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| [Pt(ppy)(3-pyacH)Cl] (ppy = 2-phenylpyridine) | Acetone | Not Specified | 475-580 | ~0.05-0.17% | Not Specified | [2] |
| [Pt(ppy)(3-pyacH)Cl] (Solid State) | Solid State | Not Specified | ~530 | 3.20-4.86% | Not Specified | [2] |
Note: Data for closely related complexes are included to provide a broader context for the photophysical properties of this class of compounds.
Experimental Protocols
Synthesis of a Representative Complex: [Pt(this compound)Cl]
This protocol describes a general method for the synthesis of a cyclometalated platinum(II) complex with this compound.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound
-
Xylene
-
Dichloromethane
-
Hexane
-
Nitrogen gas
-
Standard glassware for air-sensitive synthesis (Schlenk line, flasks, condenser)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol) and K₂PtCl₄ (1.0 mmol).
-
Add 10 mL of xylene to the flask.
-
Reflux the mixture at 140 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the xylene by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/hexane mixture as the eluent.[3]
-
Collect the yellow fraction and remove the solvent to yield the final product.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for [Pt(this compound)Cl].
UV-Vis Absorption Spectroscopy
Purpose: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the platinum(II) complex.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the platinum(II) complex of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., dichloromethane).
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectra of the diluted solutions of the complex over a relevant wavelength range (e.g., 200-800 nm).
-
Determine the λmax from the spectra.
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Photoluminescence Quantum Yield (Φ) Measurement (Comparative Method)
Purpose: To determine the efficiency of the light emission process.
Instrumentation:
-
Fluorometer equipped with an excitation source and an emission detector.
Procedure:
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[4]
-
Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the absorption spectra of all solutions.
-
Measure the emission spectra of the sample and the standard, exciting at the same wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Diagram of Quantum Yield Measurement Workflow:
Caption: Workflow for comparative quantum yield measurement.
Excited-State Lifetime (τ) Measurement
Purpose: To determine the duration of the excited state.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system with a pulsed laser source and a sensitive detector.[5][6][7]
Procedure:
-
Prepare a dilute, deoxygenated solution of the sample.
-
Excite the sample with a short laser pulse at a wavelength where it absorbs.
-
The TCSPC system records the arrival times of the emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is constructed, which represents the decay of the luminescence.
-
Fit the decay curve with an exponential function to determine the excited-state lifetime (τ). For multi-exponential decays, multiple lifetime components can be extracted.
Applications in Drug Development and Cellular Imaging
Platinum(II) complexes with this compound are promising candidates for therapeutic and diagnostic applications due to their ability to interact with biological macromolecules and their inherent luminescence.
Anticancer Activity
These complexes can exhibit significant cytotoxicity against various cancer cell lines. Their mechanism of action often involves intercalation into the DNA double helix, leading to DNA damage and the induction of apoptosis.[1][8]
Proposed Signaling Pathway for Apoptosis Induction: The interaction of the platinum(II) complex with DNA can trigger a cascade of events leading to programmed cell death. This includes the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[8]
Caption: Proposed signaling pathway for apoptosis induction.
Cellular Imaging
The intrinsic luminescence of these platinum(II) complexes allows for their use as probes for cellular imaging. Their cellular uptake can be visualized using fluorescence microscopy. Studies have shown that the cellular uptake is often energy-dependent and can be influenced by the lipophilicity of the complex.[9] The subcellular localization can be specific, with some complexes accumulating in the mitochondria, which can be advantageous for targeted cancer therapy.[9][10]
Experimental Protocol for Cellular Uptake and Localization:
-
Culture cancer cells (e.g., HeLa) on glass-bottom dishes.
-
Incubate the cells with a solution of the luminescent platinum(II) complex at a specific concentration and for a defined period.
-
For co-localization studies, incubate the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria).
-
Wash the cells with phosphate-buffered saline (PBS) to remove the excess complex.
-
Image the cells using a confocal fluorescence microscope, using appropriate excitation and emission wavelengths for the platinum complex and the co-localization dye.
-
Analyze the images to determine the cellular uptake and subcellular distribution of the complex.[11]
References
- 1. Synthesis and biological activity of a platinum(II) this compound complex and its dimeric analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Time-Correlated Single Photon Counting [cronologic.de]
- 6. edinst.com [edinst.com]
- 7. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]
- 8. Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luminescent oligo(ethylene glycol)-functionalized cyclometalated platinum(ii) complexes: cellular characterization and mitochondria-specific localization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
The Role of 6-Phenyl-2,2'-bipyridine in Crafting Advanced Luminescent Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The ligand 6-phenyl-2,2'-bipyridine (6-ph-bpy) stands as a cornerstone in the design and synthesis of highly efficient luminescent materials. Its unique structural and electronic properties, particularly its ability to form stable cyclometalated complexes with heavy transition metals like iridium(III), platinum(II), and ruthenium(II), have paved the way for significant advancements in the field of organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. This document provides detailed application notes and experimental protocols for the synthesis of luminescent materials incorporating the this compound scaffold.
Application Notes
The utility of this compound in luminescent materials stems from its tridentate C^N^N coordination motif upon cyclometalation. This rigid coordination geometry enhances the stability and photophysical properties of the resulting metal complexes.
Iridium(III) Complexes: this compound is widely employed in the synthesis of phosphorescent iridium(III) complexes. These complexes are of particular interest as emitters in OLEDs due to their high quantum efficiencies, tunable emission colors, and excellent stability. The phenyl group at the 6-position of the bipyridine allows for the formation of a strong Ir-C bond, which contributes to the high phosphorescence quantum yields by promoting spin-orbit coupling. The electronic properties of the complex, and thus its emission color, can be finely tuned by introducing various substituents on the phenyl ring or the bipyridine moiety.[1]
Platinum(II) Complexes: Square-planar platinum(II) complexes incorporating this compound have also demonstrated promising luminescent properties.[2][3] These complexes can exhibit intriguing photophysical behaviors, including solvatochromism and the formation of emissive excimers or aggregates, which are influenced by non-covalent Pt-Pt and π-π stacking interactions.[3][4] The emission characteristics of these platinum complexes make them suitable for applications in sensing and as phosphorescent emitters.
Ruthenium(II) Complexes: While less common than their iridium counterparts for high-efficiency OLEDs, ruthenium(II) complexes with this compound and its derivatives are valuable in the realm of light-emitting devices and as photosensitizers.[5][6] The introduction of a phenyl group can modify the ligand field strength and the energy of the metal-to-ligand charge transfer (MLCT) states, thereby influencing the emission properties.[6] These complexes are often explored for applications in dye-sensitized solar cells and as components in light-emitting electrochemical cells.[6][7]
Data Presentation: Photophysical Properties
The following tables summarize key photophysical data for representative luminescent complexes based on this compound.
Table 1: Photophysical Data of Iridium(III) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| Ir(ph-bpy)₃ Analogue 1 | - | 479 (thin film) | 0.72 | [1] |
| Ir(ph-bpy)₃ Analogue 2 | - | 484 (thin film) | 0.75 | [1] |
| Ir(ph-bpy)₃ Analogue 3 | - | 488 (thin film) | 0.81 | [1] |
Table 2: Photophysical Data of Platinum(II) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |
| [Pt(L¹)Cl] | ~390 | - | CH₂Cl₂ | [8] |
| [Pt₂(L¹)₂(μ-dppm)]²⁺ | - | 652-662 | CH₂Cl₂ | [4] |
| Pt(bph)(bpy) | 440 | ~700 (solid state) | - | [9] |
Table 3: Photophysical Data of Ruthenium(II) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |
| Ru(II) bipyridyl complex | ~440 | 614 | - | [10] |
| [Ru(bpy)₃]²⁺ derivative | 450 | - | Acetonitrile | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of key luminescent complexes are provided below.
Protocol 1: Synthesis of a Cyclometalated Iridium(III) Complex
This protocol describes a general two-step synthesis for a heteroleptic iridium(III) complex, which is a common approach for creating efficient phosphorescent emitters.
Step 1: Synthesis of the Iridium(III) Chloro-Bridged Dimer
Caption: Synthesis of the iridium(III) chloro-bridged dimer.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Phenylpyridine (ppy)
-
2-Ethoxyethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure: [11]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 equiv), 2-phenylpyridine (2.3 equiv), 2-ethoxyethanol, and water (2:1 v/v).
-
Flush the flask with argon for 5-10 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere and maintain for 12-24 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with methanol and then pentane.
-
Dry the product under vacuum to yield the chloro-bridged dimer, [(ppy)₂Ir(μ-Cl)]₂.
Step 2: Synthesis of the Final Iridium(III) Complex with this compound
References
- 1. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5'-position of the N-coordinating pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-assembly of platinum(ii) 6-phenyl-2,2′-bipyridine complexes with solvato- and iono-chromic phenomena - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light-emitting devices based on ruthenium (II) bipyridine complexes coupled with cadmium sulfide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruthenium complexes as sensitizers with phenyl-based bipyridine anchoring ligands for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 6-Phenyl-2,2'-bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of the 6-phenyl-2,2'-bipyridine ligand and its subsequent complexation with iridium(III). Additionally, it includes a summary of photophysical data for a series of related iridium complexes and visual representations of the synthetic workflow and a representative photoredox catalytic cycle.
Introduction
This compound is a versatile bidentate or tridentate ligand in coordination chemistry. Its complexes with transition metals, particularly ruthenium and iridium, have garnered significant interest due to their unique photophysical and electrochemical properties. These properties make them suitable for a wide range of applications, including as phosphorescent emitters in organic light-emitting diodes (OLEDs), as photosensitizers in photoredox catalysis, and as biological labels and sensors. The ability of the phenyl group to participate in cyclometalation enhances the stability and modulates the electronic properties of the resulting metal complexes.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromo-2'-bipyridine and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-bromo-2'-bipyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 2-bromo-2'-bipyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of toluene and ethanol (sufficient to dissolve the reagents).
-
The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Synthesis of a Cyclometalated Iridium(III) Complex
This protocol details the synthesis of a representative cyclometalated iridium(III) complex using this compound. The synthesis proceeds via a chloride-bridged dimer intermediate.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
This compound
-
2-Ethoxyethanol
-
Water, deionized
-
Dichloromethane (DCM)
-
Methanol
-
Ancillary ligand (e.g., 2,2'-bipyridine)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
Part 1: Synthesis of the Chloride-Bridged Iridium Dimer
-
A mixture of iridium(III) chloride hydrate (1.0 eq) and this compound (2.2 eq) is suspended in a 3:1 mixture of 2-ethoxyethanol and water.
-
The mixture is heated to reflux (approximately 120-130 °C) and stirred for 12-16 hours under an inert atmosphere. During this time, the color of the solution should change, and a precipitate may form.
-
The reaction is cooled to room temperature, and the precipitate is collected by filtration.
-
The solid is washed with water and methanol and then dried under vacuum to yield the chloride-bridged iridium dimer, [Ir(C^N)₂(μ-Cl)]₂, as a powder.
Part 2: Synthesis of the Mononuclear Iridium(III) Complex
-
The chloride-bridged iridium dimer (1.0 eq) and the ancillary ligand (e.g., 2,2'-bipyridine, 2.2 eq) are suspended in a solvent such as dichloromethane or a mixture of dichloromethane and methanol.
-
The reaction mixture is stirred at reflux for 4-6 hours under an inert atmosphere.
-
After cooling to room temperature, a solution of ammonium hexafluorophosphate (a slight excess) in methanol is added to the reaction mixture.
-
The mixture is stirred for an additional 30 minutes, during which a precipitate should form.
-
The solid product is collected by filtration, washed with water and diethyl ether, and then dried under vacuum to yield the final iridium(III) complex, [Ir(this compound)₂(ancillary ligand)]PF₆.
Data Presentation
The following table summarizes the photophysical properties of a series of cyclometalated iridium(III) complexes containing substituted this compound ligands.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (Φ) |
| [Ir(ppy)₂(this compound)]⁺ | ~280, 380, 450 | ~590 | ~0.25 |
| [Ir(ppy)₂(6-(4-fluorophenyl)-2,2'-bipyridine)]⁺ | ~282, 378, 448 | ~585 | ~0.30 |
| [Ir(ppy)₂(6-(4-methoxyphenyl)-2,2'-bipyridine)]⁺ | ~285, 385, 455 | ~600 | ~0.22 |
| [Ir(2,4-difluorophenylpyridine)₂(this compound)]⁺ | ~275, 370, 440 | ~560 | ~0.45 |
*ppy = 2-phenylpyridine
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the preparation of a this compound iridium(III) complex.
Representative Photoredox Catalytic Cycle
Caption: General mechanism of a photoredox catalytic cycle involving an iridium(III) complex.
Application Notes and Protocols for Catalytic Zinc Complexes with Substituted Bipyridines
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Catalytic Activity of Zinc Complexes with 6-Phenyl-2,2'-bipyridine and Related Ligands
Disclaimer: Direct experimental data on the catalytic activity of zinc complexes specifically with the this compound ligand is limited in the reviewed literature. The following application notes and protocols are based on closely related zinc complexes containing substituted bipyridine and other pyridine-based ligands. These examples are intended to provide representative methodologies and a basis for designing experiments with this compound zinc complexes.
I. Introduction
II. Catalytic Applications and Data
The catalytic performance of zinc complexes with pyridine-based ligands is highlighted in the following sections. The data presented is derived from studies on analogous systems and serves as a benchmark for potential applications of this compound zinc complexes.
Oxidation of Alcohols
Zinc complexes can catalyze the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis. A trinuclear Zn(II) complex based on a phenyl-substituted pyridine ligand has been shown to be active for the aerobic oxidation of benzyl alcohol.
Table 1: Catalytic Oxidation of Benzyl Alcohol with a Trinuclear Zn(II) Complex [1]
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (O₂) | Time (h) | Yield (%) |
| [Zn₃(L1)₄(L2)₂(CH₃COO)₂]¹ | Benzyl Alcohol | Benzaldehyde | THF | 90 | 0.5 MPa | 3 | 50.8 |
¹ L1 = 6-phenylpyridine-2-carboxylic acid, L2 = bis(4-pyridyl)amine
Ring-Opening Polymerization (ROP) of Lactide
Zinc complexes stabilized by 2,2'-bipyridine and 1,10-phenanthroline are effective initiators for the solvent-free ring-opening polymerization of D,L-lactide to produce polylactide (PLA), a biodegradable polymer.[2] The nature of the anionic ligand on the zinc complex can significantly influence the catalytic activity.[2]
Table 2: Ring-Opening Polymerization of D,L-Lactide with Zinc-Bipyridine Complexes [2]
| Catalyst | Ligand | Anion | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| [Zn(bipy)Cl₂] | 2,2'-bipyridine | Cl⁻ | 150 | 24 | 10 | 1,500 | 1.10 |
| [Zn₃(bipy)₂(CH₃COO)₆] | 2,2'-bipyridine | CH₃COO⁻ | 150 | 24 | 98 | 145,000 | 1.85 |
| [Zn(phen)Cl₂] | 1,10-phenanthroline | Cl⁻ | 150 | 24 | 12 | 2,000 | 1.12 |
| [Zn₂(phen)₂(CH₃COO)₄] | 1,10-phenanthroline | CH₃COO⁻ | 150 | 24 | 99 | 123,000 | 1.91 |
CO₂ Cycloaddition to Epoxides
Zinc(II) complexes with pyridine-containing macrocyclic ligands are efficient catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide under solvent-free conditions.[3]
Table 3: Cycloaddition of Propylene Oxide and CO₂ [3]
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| [Zn(II)(Br)(Pc L)]Br | 0.5 | 125 | 0.8 | 3 | 99 | >99 |
| [Zn(II)(Br)(Pc L)]Br | 0.1 | 125 | 0.8 | 3 | 65 | >99 |
| [Zn(II)(Cl)(Pc L)]Cl | 0.5 | 125 | 0.8 | 3 | 85 | >99 |
III. Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative zinc complex and its application in a catalytic reaction. These can be adapted for use with this compound.
Protocol 1: Synthesis of a Zinc-Bipyridine Complex
This protocol is adapted from the synthesis of --INVALID-LINK--₂.[4]
Materials:
-
Zinc(II) tetrafluoroborate hexahydrate (--INVALID-LINK--₂)
-
This compound
-
Ethanol
-
Methanol
-
Ethyl ether
Procedure:
-
Dissolve --INVALID-LINK--₂ (1 mmol) in 10 mL of ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of this compound (3 mmol) in 7 mL of methanol.
-
Add the ligand solution dropwise to the zinc salt solution under constant stirring. Immediate formation of a precipitate should be observed.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Wash the resulting solid precipitate with a mixture of ethyl ether and methanol to remove any unreacted ligand.
-
Filter the product and dry it under vacuum.
-
Characterize the complex using standard techniques (e.g., NMR, FT-IR, elemental analysis).
Protocol 2: Catalytic Oxidation of Benzyl Alcohol
This protocol is based on the procedure described for a trinuclear zinc complex.[1]
Materials:
-
Zinc-6-Phenyl-2,2'-bipyridine complex (catalyst)
-
Benzyl alcohol (substrate)
-
Tetrahydrofuran (THF, solvent)
-
Oxygen (O₂) gas
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor, add the zinc-6-Phenyl-2,2'-bipyridine complex (e.g., 0.01 mmol).
-
Add benzyl alcohol (1 mmol) and THF (10 mL).
-
Seal the reactor and purge it with O₂ gas several times.
-
Pressurize the reactor with O₂ to 0.5 MPa.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 3 hours.
-
After cooling the reactor to room temperature, carefully release the pressure.
-
Analyze the reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
IV. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general concepts of the catalytic processes.
Caption: Experimental workflow for the catalytic oxidation of benzyl alcohol.
Caption: Simplified mechanism for the Ring-Opening Polymerization of lactide.
Caption: General pathway for CO₂ cycloaddition to epoxides.
References
Application Notes and Protocols: The Use of 6-Phenyl-2,2'-bipyridine in C-H Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 6-phenyl-2,2'-bipyridine in mediating carbon-hydrogen (C-H) bond activation reactions. This versatile ligand and directing group has demonstrated significant potential in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, offering efficient pathways for the synthesis of complex organic molecules. The following sections detail its application in various metal-catalyzed reactions, including specific protocols, quantitative data, and mechanistic diagrams to guide researchers in their synthetic endeavors.
Introduction to this compound in C-H Activation
This compound is a prominent bidentate N-heterocyclic ligand that plays a crucial role in transition metal-catalyzed C-H activation. Its rigid structure and strong coordinating ability enable it to act as a directing group, positioning a metal catalyst in proximity to a specific C-H bond on the phenyl ring. This directed approach allows for high regioselectivity in C-H functionalization, a key challenge in modern organic synthesis. The applications of this compound span a range of transformations, including cyclometalation, arylation, and borylation, utilizing various transition metals such as nickel, palladium, and iridium.
I. Nickel-Catalyzed C-H Cyclometalation
A significant application of this compound (HPhbpy) is in the direct, base-assisted C(sp²)-H cyclonickelation. This reaction provides access to organonickel complexes that are valuable intermediates in catalysis. A notable protocol involves the use of Ni(II) precursors, which is a more user-friendly approach compared to methods requiring Ni(0) reagents.[1][2][3][4]
Quantitative Data Summary
| Entry | Ni Precursor | Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | NiBr₂ | Na₂CO₃ | Toluene | 130 | 90 | 19 | [2] |
| 2 | NiBr₂ | Cs₂CO₃ | Toluene | 130 | 90 | <2 | [2] |
| 3 | [Ni(HPhbpy)Br₂]₂ | KOAc/K₂CO₃ (1:2) | p-xylene | 155 | 20 | 98 | [2] |
| 4 | [Ni(HPhbpy)Br₂]₂ | KOAc | p-xylene | 155 | 20 | 15 | [2] |
| 5 | [Ni(HPhbpy)Br₂]₂ | K₂CO₃ | p-xylene | 155 | 20 | 69 | [2] |
Experimental Protocol: Direct Base-Assisted C-H Cyclonickelation
This protocol is adapted from Vogt et al., Molecules2020 , 25(4), 997.[2][4]
Materials:
-
[Ni(HPhbpy)Br₂]₂ (pre-synthesized from NiBr₂ and HPhbpy)
-
Potassium acetate (KOAc)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous p-xylene
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [Ni(HPhbpy)Br₂]₂ (1.0 eq), KOAc (2.0 eq), and K₂CO₃ (4.0 eq).
-
Add anhydrous p-xylene to the flask to achieve a suitable concentration (e.g., 0.01-0.05 M).
-
Heat the reaction mixture to 155 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or ¹H NMR spectroscopy. The reaction is typically complete within 20 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the solid residue with fresh solvent (e.g., toluene or THF).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield the desired cyclonickelated product, [Ni(Phbpy)Br].
Mechanistic Pathway and Workflow
II. Palladium-Catalyzed C-H Arylation (Adapted Protocol)
Quantitative Data Summary (Representative Examples with Bipyridine-type Ligands)
| Entry | Catalyst/Ligand | Arylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference Note |
| 1 | Pd(OAc)₂ / [2,2'-bipyridin]-6(1H)-one | p-CF₃C₆H₄I | Cs₂CO₃ | DMA | 130 | 90 | Adapted from arylation of anilines[5][6] |
| 2 | Pd(OAc)₂ / DavePhos | Aryl Bromide | Cs₂CO₃ | Toluene | 110 | 60-85 | General conditions for related systems |
| 3 | Pd(OAc)₂ / Ru(bpy)₃Cl₂ | Phenyldiazonium tetrafluoroborate | AgOAc | MeOH | RT (LED) | >60 | Photoredox C-H arylation[5] |
Experimental Protocol: Palladium-Catalyzed C-H Arylation
Materials:
-
Substrate with a this compound directing group
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃) or Potassium acetate (KOAc)
-
Anhydrous N,N-dimethylacetamide (DMA) or Toluene
-
Schlenk tube and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the substrate (1.0 eq), aryl halide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous DMA or toluene to the tube.
-
Seal the tube and heat the reaction mixture to 110-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
III. Iridium-Catalyzed C-H Borylation (Adapted Protocol)
Iridium-catalyzed C-H borylation is a powerful tool for the synthesis of arylboronate esters. Bipyridine ligands are commonly used to control the regioselectivity of this transformation. While protocols specifically mentioning this compound are scarce, the general principles of iridium/bipyridine catalysis can be applied. The steric and electronic properties of the bipyridine ligand are known to influence the ortho, meta, or para selectivity.[1][7]
Quantitative Data Summary (Representative Examples with Bipyridine Ligands)
| Entry | Ir Precursor | Ligand | Borylating Agent | Solvent | Temp. (°C) | Regioselectivity | Reference Note |
| 1 | [Ir(OMe)(cod)]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | B₂pin₂ | THF | 80 | meta/para | General conditions for arene borylation |
| 2 | [Ir(OMe)(cod)]₂ | 5-CF₃-2,2'-bipyridine | B₂pin₂ | THF | 65 | ortho | For amide-directed borylation |
| 3 | [Ir(cod)Cl]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | B₂pin₂ | Cyclooctane | 100 | para | Sterically demanding ligand for para-selectivity |
Experimental Protocol: Iridium-Catalyzed C-H Borylation
Materials:
-
Aromatic substrate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ or [Ir(cod)Cl]₂
-
This compound
-
Anhydrous solvent (e.g., THF, cyclooctane, or hexane)
-
Schlenk tube and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the iridium precursor (1-3 mol%), this compound (1-3 mol%), and B₂pin₂ (1.1-1.5 eq) to a Schlenk tube.
-
Add the anhydrous solvent, followed by the aromatic substrate (1.0 eq).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by GC-MS or ¹H NMR until completion.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired arylboronate ester.
General C-H Activation Logic
Conclusion
This compound serves as a highly effective directing group and ligand in a variety of C-H activation reactions. Its utility in nickel-catalyzed cyclometalation is well-documented, providing a reliable route to valuable organometallic intermediates. While specific protocols for its application in palladium- and iridium-catalyzed functionalizations are less common in the literature, its structural and electronic properties suggest its potential as a versatile ligand in these systems as well. The adapted protocols provided herein offer a starting point for researchers to explore the broader applications of this compound in the development of novel synthetic methodologies for drug discovery and materials science. Further research into the catalytic activity of this compound in a wider range of C-H functionalization reactions is warranted and expected to yield valuable new transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectroscopic Analysis of 6-Phenyl-2,2'-bipyridine Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Phenyl-2,2'-bipyridine (phbpy) is a versatile C^N^N-coordinating ligand that forms stable complexes with a variety of transition metals, including iridium(III), palladium(II), platinum(II), and nickel(II). These metal complexes often exhibit interesting photophysical properties, such as intense luminescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as photosensitizers in photodynamic therapy.[1][2] This document provides detailed application notes and protocols for the synthesis and spectroscopic characterization of these important compounds.
I. Synthesis of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves the cyclometalation of the ligand with a suitable metal precursor. The reaction conditions can be tailored to yield either mononuclear or dinuclear complexes.
Protocol 1: Synthesis of a Cyclometalated Iridium(III) Complex
This protocol is adapted from the synthesis of related iridium(III) complexes and can be used as a general procedure for the synthesis of complexes such as [Ir(phbpy)2(ancillary ligand)]+.[3][4]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound (phbpy)
-
Ancillary ligand (e.g., 2,2'-bipyridine)
-
2-Ethoxyethanol
-
Water
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Formation of the Chloro-Bridged Dimer:
-
In a three-necked round-bottomed flask equipped with a reflux condenser and an argon inlet, combine iridium(III) chloride hydrate (1.0 equiv) and this compound (2.2 equiv).
-
Add a 2:1 mixture of 2-ethoxyethanol and water.
-
Deoxygenate the mixture by bubbling with argon for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 110-120 °C) under an argon atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the resulting precipitate, the chloro-bridged iridium dimer [(phbpy)₂Ir(μ-Cl)]₂, is collected by filtration, washed with water and a cold solvent like methanol or ether, and dried under vacuum.[3]
-
-
Formation of the Mononuclear Complex:
-
In a separate flask, dissolve the chloro-bridged dimer (1.0 equiv) and the desired ancillary ligand (e.g., 2,2'-bipyridine, 2.2 equiv) in a suitable solvent such as dichloromethane/methanol or ethylene glycol.[4]
-
Heat the mixture to reflux (typically 40-150 °C, depending on the solvent) under an argon atmosphere for 4-18 hours.
-
Upon completion, cool the reaction mixture. The product can be precipitated by the addition of a non-polar solvent like hexane or by cooling.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.
-
II. Spectroscopic Characterization
A. UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions within the metal complexes. The spectra of this compound metal complexes are typically characterized by intense ligand-centered (π-π*) transitions in the UV region and lower energy, less intense metal-to-ligand charge transfer (MLCT) or intraligand charge transfer (ILCT) bands in the visible region.[5][6]
Protocol 2: UV-Visible Absorption Spectroscopy
Materials:
-
Synthesized metal complex
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the metal complex in the chosen solvent at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions in the concentration range of 10⁻⁵ to 10⁻⁶ M. The absorbance values should ideally be within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Measure the absorption spectrum of each sample solution from approximately 200 nm to 800 nm.
-
Identify the absorption maxima (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[7]
-
B. Photoluminescence (PL) Spectroscopy
Many this compound metal complexes are luminescent and their emission properties can be studied using fluorescence spectroscopy. These measurements provide information about the excited state properties of the complexes, including emission maxima, quantum yields, and lifetimes.
Protocol 3: Photoluminescence Spectroscopy
Materials:
-
Synthesized metal complex
-
Spectroscopic grade solvent (degassed)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the complex (typically 10⁻⁵ to 10⁻⁶ M) in a degassed solvent to minimize quenching by oxygen. Degassing can be achieved by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon.
-
-
Data Acquisition:
-
Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima (preferably a lower energy MLCT or ILCT band to minimize photodegradation).
-
The emission is typically scanned over a wavelength range starting from just above the excitation wavelength to the near-infrared region.
-
To determine the photoluminescence quantum yield (Φ), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in water) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic this compound metal complexes in solution. ¹H and ¹³C NMR provide information about the ligand framework and its coordination to the metal center.
Protocol 4: NMR Spectroscopy
Materials:
-
Synthesized metal complex
-
Deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the complex in approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Ensure the complex is fully dissolved. Sonication may be required.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns of the aromatic protons provide detailed information about the ligand structure and coordination.
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum to identify the carbon signals of the complex.[8]
-
For complexes containing NMR-active nuclei like ³¹P (in phosphine ancillary ligands) or ¹⁹⁵Pt, the corresponding NMR spectra can provide additional structural information.[2]
-
III. Data Presentation
The spectroscopic data for a series of palladium(II) and iridium(III) complexes with derivatives of this compound are summarized in the tables below for easy comparison.
Table 1: Photophysical Data for Cyclometalated Palladium(II) Complexes of this compound Derivatives.
| Complex | λ_abs (nm) in CH₂Cl₂ | λ_em (nm) at 77 K in MeOH/EtOH glass | Reference |
| [Pd(phbpy)Cl] | ~390 | Non-emissive at 298 K | [9][10] |
| [Pd(phbpy)PPh₃]⁺ | ~390 | 467-586 | [9][10] |
| [Pd₂(phbpy)₂(μ-dppm)]²⁺ | ~390 | 626-658 | [9][10] |
dppm = bis(diphenylphosphino)methane
Table 2: Photophysical Data for a Cyclometalated Platinum(II) Complex.
| Complex | λ_abs (nm) | λ_em (nm) in solution at 298 K | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Pt(L¹)Cl] | Intense UV bands | 590 | 0.037 | 700 ns | [5] |
HL¹ = 4'-[4-(dodecyloxy)phenyl]-6'-phenyl-2,2'-bipyridine
Table 3: Photophysical Data for a Cyclometalated Platinum(II) Complex in Different Environments.
| Complex | Environment | λ_em (nm) | Emission Assignment | Reference |
| [Pt(Phbpy)(CN)] | CH₂Cl₂ solution | 562 | ³MLCT/³ILCT | [6] |
| [Pd(Phbpy)(CN)] | 77 K glassy matrix | 571 | - | [6] |
IV. Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound metal complexes and the key photophysical processes involved.
Caption: General experimental workflow for the analysis of this compound metal complexes.
Caption: Key photophysical processes in luminescent this compound metal complexes.
References
- 1. kbcc.cuny.edu [kbcc.cuny.edu]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Luminescent mononuclear and binuclear cyclometalated palladium(II) complexes of 6-phenyl-2,2 bipyridines: spectroscopic and structural comparisons with platinum(II) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Phenyl-2,2'-bipyridine Derivatives in Chemical Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-phenyl-2,2'-bipyridine derivatives as fluorescent chemosensors, with a specific, detailed focus on the application of a 6-amino-2,2'-bipyridine derivative for the detection of zinc ions (Zn²⁺). The protocols outlined below offer step-by-step guidance for the synthesis of the sensor, its characterization, and its application in quantitative analysis and bioimaging.
Introduction to this compound Derivatives as Chemical Sensors
This compound and its derivatives are a versatile class of organic compounds that have garnered significant interest in the field of chemical sensing. Their rigid, planar structure, coupled with the electron-donating or -accepting nature of various substituents, makes them excellent candidates for the development of fluorescent chemosensors. These sensors operate on the principle of modulating their fluorescence properties upon selective binding to a target analyte. The bipyridine moiety serves as an effective chelating agent for metal ions, while the phenyl group and other substitutions can be tailored to fine-tune the sensor's photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift.
Applications of these derivatives span the detection of a wide range of analytes, including various metal ions and anions. This document will provide a general overview of their applications and a detailed protocol for a specific, high-affinity ratiometric fluorescent probe for Zn²⁺.
Featured Application: Ratiometric Fluorescent Sensing of Zinc Ions (Zn²⁺)
This section details the application of a specific 6-amino-2,2'-bipyridine derivative, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine (referred to as rBpyZ ), as a high-affinity ratiometric fluorescent probe for the detection of endogenous Zn²⁺.[1]
Signaling Pathway
The detection of Zn²⁺ by rBpyZ is based on an intramolecular charge transfer (ICT) mechanism, which results in a ratiometric change in its fluorescence emission.[1] The 6-amino-2,2'-bipyridine scaffold functions as both the chelating unit and the fluorophore. The methoxy group on the phenyl ring acts as an electron donor.[1] Upon binding of Zn²⁺ to the bipyridine nitrogen atoms and the amino group, the ICT state is modulated, leading to a decrease in fluorescence emission at one wavelength and a simultaneous increase at another. This ratiometric response provides a built-in correction for environmental effects and probe concentration, enhancing the accuracy of the measurement.
Caption: Signaling pathway of the rBpyZ sensor for Zn²⁺ detection.
Quantitative Data
The performance of the rBpyZ fluorescent probe for Zn²⁺ detection is summarized in the tables below.[1]
Table 1: Performance Characteristics of rBpyZ for Zn²⁺ Detection [1]
| Parameter | Value |
| Dissociation Constant (Kd) | 0.77 nM |
| Limit of Detection (LOD) | 0.10 nM |
| Stokes Shift | 139 nm |
| Excitation Wavelength (λex) | 326 nm |
| Emission Wavelengths (λem) | 438 nm (free), 465 nm (Zn²⁺ bound) |
| Optimal pH Range | 5.0 - 8.0 |
Table 2: Selectivity of rBpyZ for Zn²⁺ over other Metal Ions [1]
The fluorescence response of rBpyZ (1 µM) was measured in the presence of various metal cations (100 µM).
| Metal Ion | Fluorescence Response (F465/F438 ratio) | Selectivity for Zn²⁺ |
| Zn²⁺ | Significant Increase | High |
| Co²⁺ | Quenching | Selective |
| Fe²⁺ | Quenching | Selective |
| Fe³⁺ | Quenching | Selective |
| Mn²⁺ | Quenching | Selective |
| Al³⁺ | Quenching | Selective |
| Cu²⁺ | Not Selective | Not Selective |
| Ni²⁺ | Not Selective | Not Selective |
Experimental Protocols
Synthesis of rBpyZ (5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2'-bipyridin]-6-amine)
This protocol is based on a one-pot synthesis method.[1]
Caption: Workflow for the one-pot synthesis of the rBpyZ sensor.
Materials:
-
3,3-bis(methylsulfanyl)-1-(pyridin-2-yl)prop-2-en-1-one
-
(4-methoxyphenyl)acetonitrile
-
Sodium hydroxide (NaOH)
-
Ammonia solution
-
Appropriate solvents (e.g., ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Combine 3,3-bis(methylsulfanyl)-1-(pyridin-2-yl)prop-2-en-1-one and (4-methoxyphenyl)acetonitrile in a suitable reaction vessel.
-
Add sodium hydroxide to the mixture to facilitate the reaction.
-
After the initial reaction, treat the mixture with an ammonia solution.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the crude product using column chromatography to obtain pure rBpyZ.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, mass spectrometry) to confirm its identity and purity.
Protocol for Spectroscopic Detection of Zn²⁺
This protocol describes the procedure for determining the fluorescence response of rBpyZ to Zn²⁺.[1]
Materials:
-
rBpyZ stock solution (e.g., 1 mM in DMSO or ethanol)
-
HEPES buffer (100 mM, pH 7.4, containing 50% ethanol)
-
ZnCl₂ stock solution of known concentration
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of rBpyZ (e.g., 1 µM) in HEPES buffer.
-
Prepare a series of Zn²⁺ solutions of varying concentrations in HEPES buffer.
-
To a quartz cuvette, add the rBpyZ working solution.
-
Record the initial fluorescence spectrum of the free probe (excitation at 326 nm, emission scan from 400 nm to 600 nm).
-
Titrate the rBpyZ solution with increasing concentrations of the Zn²⁺ solution.
-
After each addition of Zn²⁺, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.
-
Plot the ratio of fluorescence intensities at 465 nm and 438 nm (F₄₆₅/F₄₃₈) against the Zn²⁺ concentration to generate a calibration curve.
-
The dissociation constant (Kd) can be determined by fitting the titration data to a suitable binding model.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/slope, where σ is the standard deviation of the blank measurement and the slope is from the linear portion of the calibration curve.[2]
Protocol for Fluorescence Imaging of Endogenous Zn²⁺ in Living Cells
This protocol outlines the steps for visualizing intracellular Zn²⁺ using rBpyZ.[1]
Caption: Experimental workflow for the fluorescence imaging of Zn²⁺ in living cells.
Materials:
-
A549 human lung adenocarcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin)
-
rBpyZ stock solution
-
Phosphate-buffered saline (PBS)
-
Agent to induce changes in intracellular Zn²⁺ levels (e.g., hydrogen peroxide)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture A549 cells on a suitable imaging dish or plate until they reach the desired confluency.
-
To detect endogenous Zn²⁺, incubate the cells with a stimulant such as hydrogen peroxide (e.g., 100 µM) in the culture medium for a specified time (e.g., 24 hours) at 37 °C.[3]
-
After stimulation, wash the cells with PBS.
-
Incubate the treated cells with rBpyZ (e.g., 100 µM) in the culture medium for 30 minutes at 37 °C.[3]
-
Wash the cells with PBS to remove any excess probe.
-
Acquire fluorescence images of the cells using a fluorescence microscope. Use appropriate filter sets to capture the emission at both 438 nm and 465 nm.
-
Analyze the images to determine the ratiometric fluorescence signal (F₄₆₅/F₄₃₈), which corresponds to the intracellular Zn²⁺ concentration.
General Considerations for Other this compound-Based Sensors
While the detailed protocols above are for a specific Zn²⁺ sensor, the general principles can be adapted for other this compound derivatives designed for different analytes. Key considerations include:
-
Analyte Specificity: The design of the receptor site on the bipyridine scaffold is crucial for achieving selectivity for the target analyte.
-
Signaling Mechanism: The choice of fluorophore and its linkage to the receptor will determine the nature of the fluorescence response (e.g., "turn-on," "turn-off," or ratiometric).
-
Solvent System: The choice of solvent can significantly impact the sensor's performance, including its sensitivity and selectivity. For biological applications, sensors must be functional in aqueous media at physiological pH.
-
Interference Studies: A thorough investigation of the sensor's response to a wide range of potential interfering species is essential to validate its selectivity.
By carefully considering these factors, researchers can develop and optimize novel this compound-based chemical sensors for a diverse array of applications in chemistry, biology, and medicine.
References
- 1. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An improved understanding of fluorescent Zn(II) sensors and their uses in biological settings [dspace.mit.edu]
Application of 6-Phenyl-2,2'-bipyridine in Solar Energy Conversion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenyl-2,2'-bipyridine is a versatile organic compound that has garnered significant interest in the field of solar energy conversion. Its unique electronic and structural properties make it a valuable ligand in the design of photosensitizers for Dye-Sensitized Solar Cells (DSSCs), a component in the active layer of Organic Photovoltaics (OPVs), and a potential additive or layer in Perovskite Solar Cells (PSCs). This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in these solar energy technologies.
Application in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, this compound is commonly incorporated as a ligand in ruthenium(II) and other transition metal complexes that act as photosensitizers. The phenyl group can be functionalized to tune the photophysical and electrochemical properties of the dye, influencing the overall performance of the solar cell.
Quantitative Performance Data
The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The table below summarizes the performance of DSSCs employing ruthenium complexes containing phenyl-bipyridine based ligands.
| Dye Complex | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| RC-76 | - | 17.52 | - | 9.23 | [1] |
| RubbbpyH2 | - | - | - | 0.2 | [2] |
| Rubpy | - | - | - | 0.03 | [2] |
Note: The performance of solar cells can vary depending on fabrication conditions and measurement standards.
Experimental Protocols
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The Kröhnke pyridine synthesis, Suzuki coupling, and Negishi coupling are among the most effective methods.[2][3][4]
Protocol 1: Kröhnke Pyridine Synthesis
This method involves the reaction of a pyridinium salt with an α,β-unsaturated ketone in the presence of a nitrogen source.[2][5][6]
-
Step 1: Synthesis of the Pyridinium Salt. React 2-acetylpyridine with iodine and pyridine to form the corresponding α-pyridinium acyl ketone salt.
-
Step 2: Synthesis of the Chalcone. Perform a Claisen-Schmidt condensation between 2-acetylpyridine and benzaldehyde to yield the enone (chalcone).
-
Step 3: Cyclization. React the chalcone with the pyridinium salt from Step 1 in the presence of ammonium acetate in a suitable solvent like glacial acetic acid or methanol. The reaction mixture is typically heated to reflux.
-
Step 4: Purification. After cooling, the product is precipitated, filtered, and purified by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[7][8][9]
-
Step 1: Preparation of Reagents. Obtain or synthesize 2-bromo-2'-bipyridine and phenylboronic acid.
-
Step 2: Reaction Setup. In a reaction vessel under an inert atmosphere, combine 2-bromo-2'-bipyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).
-
Step 3: Reaction. Add a suitable solvent system (e.g., toluene, THF, or dioxane/water). Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Step 4: Work-up and Purification. After the reaction is complete, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Protocol 3: Negishi Coupling
This method involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3][10][11][12]
-
Step 1: Preparation of the Organozinc Reagent. Prepare the 2-pyridylzinc halide from 2-bromopyridine and activated zinc.
-
Step 2: Coupling Reaction. React the prepared organozinc reagent with 2-phenylpyridine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) in an inert solvent like THF.
-
Step 3: Reaction Monitoring and Work-up. Monitor the reaction until completion. The reaction is then quenched, and the product is extracted and purified.
Fabrication of Dye-Sensitized Solar Cells (DSSCs)
This protocol describes the fabrication of a DSSC using a ruthenium complex containing a this compound ligand as the photosensitizer.[13][14][15][16]
-
Step 1: Preparation of the TiO2 Photoanode.
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonication in detergent, deionized water, acetone, and isopropanol.
-
Deposit a layer of TiO2 paste onto the conductive side of the FTO glass using a technique such as doctor-blading or screen printing.
-
Sinter the TiO2 film at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles.
-
-
Step 2: Sensitization of the Photoanode.
-
Immerse the cooled TiO2 photoanode in a solution of the ruthenium(II) this compound complex in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration (typically 12-24 hours) to allow for dye adsorption.
-
-
Step 3: Preparation of the Counter Electrode.
-
Drill a small hole in another FTO glass substrate.
-
Deposit a thin layer of a catalyst, typically platinum, on the conductive side of the FTO glass by methods such as sputtering or drop-casting a solution of chloroplatinic acid followed by thermal decomposition.
-
-
Step 4: Assembly of the Solar Cell.
-
Assemble the dye-sensitized photoanode and the platinum-coated counter electrode with a sealant (e.g., a thermoplastic polymer) in between, leaving a small gap for electrolyte injection.
-
Introduce the electrolyte solution (typically containing an I-/I3- redox couple in an organic solvent) into the cell through the pre-drilled hole in the counter electrode.
-
Seal the hole to prevent electrolyte leakage.
-
Application in Organic Photovoltaics (OPVs)
In OPVs, this compound and its derivatives can be explored as electron-transporting materials or as a component in the photoactive blend. The bipyridine unit is known for its electron-accepting properties, which can be beneficial for charge separation and transport.
Experimental Protocol: Fabrication of an OPV Device
This protocol outlines the general steps for fabricating a bulk heterojunction (BHJ) organic solar cell where a derivative of this compound could be incorporated into the active layer.[17][18][19][20]
-
Step 1: Substrate Preparation.
-
Clean an indium tin oxide (ITO) coated glass substrate using the same procedure as for DSSCs.
-
Treat the ITO surface with UV-ozone or an oxygen plasma to improve its work function.
-
-
Step 2: Deposition of the Hole Transport Layer (HTL).
-
Spin-coat a solution of a hole-transporting material, such as PEDOT:PSS, onto the ITO substrate and anneal.
-
-
Step 3: Deposition of the Active Layer.
-
Prepare a solution containing a blend of a donor polymer (e.g., P3HT) and an acceptor material. Here, a derivative of this compound could be used as the acceptor or as a third component in the blend.
-
Spin-coat the active layer solution onto the HTL in an inert atmosphere (e.g., a glovebox).
-
Anneal the active layer to optimize its morphology.
-
-
Step 4: Deposition of the Electron Transport Layer (ETL) and Cathode.
-
Thermally evaporate an electron transport layer (e.g., Ca or LiF) followed by a metal cathode (e.g., Al or Ag) onto the active layer through a shadow mask.
-
Application in Perovskite Solar Cells (PSCs)
Recent studies have shown that pyridine-based compounds, including phenyl-pyridines, can be used as additives in the hole-transporting layer (HTL) of perovskite solar cells to enhance their performance and stability.[21][22][23][24] The lone pair of electrons on the nitrogen atom can passivate defects at the perovskite surface.
Quantitative Performance Data
The following table shows the performance of perovskite solar cells where phenyl-pyridine derivatives were used as additives.
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 3-phenylpyridine (Li+A81) | - | - | - | Maintained 101% of initial PCE after 2400h at 85°C | [21] |
| 2-phenylpyridine (Li+A82) | 1.165 | - | 82 | 25 | [21] |
| Pyridine | - | - | - | 16.5 | [22] |
Visualizations
Synthesis Workflow for this compound via Suzuki Coupling
Caption: Suzuki coupling synthesis of this compound.
DSSC Fabrication Workflow
Caption: Fabrication workflow for a Dye-Sensitized Solar Cell.
Electron Transfer Pathway in a DSSC
Caption: Electron transfer mechanism in a Dye-Sensitized Solar Cell.
References
- 1. Ruthenium complexes as sensitizers with phenyl-based bipyridine anchoring ligands for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Negishi Coupling | NROChemistry [nrochemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. www3.nd.edu [www3.nd.edu]
- 15. chalcogen.ro [chalcogen.ro]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Advances in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intermixing-seeded growth for high-performance planar heterojunction perovskite solar cells assisted by precursor-capped nanoparticles - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenyl-2,2'-bipyridine
Welcome to the technical support center for the synthesis of 6-Phenyl-2,2'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My cross-coupling reaction (e.g., Suzuki, Negishi) for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in cross-coupling reactions for synthesizing this compound are a common challenge. Several factors can contribute to this issue:
-
Catalyst Inhibition: The bipyridine product can coordinate with the palladium catalyst, leading to reduced catalytic activity.[1][2][3]
-
Instability of Reagents: Some boronic acid derivatives, particularly 2-pyridylboronic acids, can be unstable, which negatively impacts reaction efficiency.[1]
-
Side Reactions: Homocoupling of the starting materials and dehalogenation of the halide reactant are frequent side reactions that consume reactants and complicate purification.[1]
Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial. For instance, using bulky, electron-rich phosphine ligands can sometimes mitigate catalyst inhibition. In some cases, nickel-based catalysts like NiCl₂·6H₂O have been used effectively for reductive couplings of 2-halopyridines to form 2,2'-bipyridines in high yield without external ligands.[1]
-
Reaction Conditions: Thoroughly degassing solvents and maintaining an inert atmosphere (e.g., using argon or nitrogen) can minimize side reactions like homocoupling, which can be promoted by the presence of oxygen.[4]
-
Stable Reagents: When using Suzuki coupling, consider employing more stable 2-pyridylboron derivatives, such as N-phenyldiethanolamine esters.[1]
Q2: I am observing significant amounts of homocoupled byproducts (e.g., 2,2'-bipyridine and biphenyl) in my reaction mixture. How can I minimize their formation?
A2: Homocoupling is a primary cause of reduced yields and purification difficulties.[4] To minimize it:
-
Inert Atmosphere: Ensure the reaction is carried out under strictly anaerobic conditions. Oxygen can promote the unwanted homocoupling of coupling partners.[4]
-
Catalyst System: The choice of catalyst system can influence the extent of homocoupling. It may be necessary to screen different palladium or nickel catalysts and ligands to find a system less prone to this side reaction.[1]
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes help to favor the desired cross-coupling reaction over homocoupling.
Q3: I am struggling with the purification of the final this compound product. What are some effective purification techniques?
A3: Purification can be challenging due to the presence of closely related byproducts.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.[5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure this compound.
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of celite can help remove the catalyst and other solid residues before further purification steps.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic methods are commonly employed to synthesize this compound and its derivatives:
-
Kröhnke Synthesis: This is a classical method for pyridine synthesis and can be adapted for 2,2'-bipyridines.[7][8]
-
Cross-Coupling Reactions:
-
Suzuki Coupling: This involves the reaction of a pyridyl boronic acid or ester with a phenylpyridine halide (or vice versa) in the presence of a palladium catalyst and a base.[1][9]
-
Negishi Coupling: This method utilizes an organozinc reagent and a halide in the presence of a palladium or nickel catalyst.[2][3][7]
-
Stille Coupling: This reaction involves the coupling of an organotin reagent with a halide catalyzed by palladium.[2]
-
-
Nucleophilic Substitution: The reaction of lithiated arenes with appropriate pyridine precursors is another viable route.[8]
Q2: How do reaction parameters affect the yield of this compound in cyclometalation reactions?
A2: In cyclometalation reactions, for instance with nickel, the choice of base and solvent system is critical. A study on the direct C-H cyclonickelation of this compound found that a synergistic base mixture of acetate and carbonate in a 1:2 ratio provided an optimal protocol.[10][11] The reaction progress can also be influenced by temperature and reaction time.
Quantitative Data Summary
The following table summarizes yields of bipyridine synthesis under different reaction conditions.
| Reaction Type | Catalyst/Reagents | Base | Solvent | Yield (%) | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | - | ~50-65 | [1] |
| Suzuki Coupling | Cyclopalladated ferrocenylimine | - | - | High | [1] |
| Negishi Coupling | PdBr(Ph)(PPh₃)₂ | - | - | Good | [2][3] |
| Ni-catalyzed Reductive Coupling | NiCl₂·6H₂O | - | - | High | [1] |
| Cyclonickelation | [Ni(HPhbpy)Br₂]₂ | KOAc/K₂CO₃ (1:2) | Toluene | 43 | [10] |
| Cyclonickelation | [Ni(HPhbpy)Br₂]₂ | Na₂CO₃ | - | 19 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl or heteroaryl halide (1.0 eq) and the corresponding boronic acid or ester (1.1-1.5 eq) in a suitable degassed solvent (e.g., DMF, toluene, or dioxane).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Negishi Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.[4]
-
Preparation of the Organozinc Reagent: In an oven-dried flask under an inert atmosphere, react the aryl/heteroaryl halide with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature (e.g., -78 °C) to form the corresponding lithiated species. Transmetalate with a solution of anhydrous zinc chloride (ZnCl₂).
-
Coupling Reaction: In a separate oven-dried flask under an inert atmosphere, add the other aryl/heteroaryl halide (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand).
-
Add a dry, degassed solvent (e.g., THF).
-
Add the prepared pyridylzinc halide solution (typically 1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.[4]
-
Purify the crude product by appropriate methods such as column chromatography or recrystallization.[4]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
Caption: Logical relationship between reactants, conditions, and outcomes in cross-coupling synthesis.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Base-Assisted C‒H Cyclonickelation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Phenyl-2,2'-bipyridine and its Derivatives
Welcome to the technical support center for the purification of 6-Phenyl-2,2'-bipyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity materials essential for research and development.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of this compound and its derivatives in a question-and-answer format.
Q1: My purified this compound is a yellow or brown oil/solid, but it should be a white solid. What is the likely cause and how can I fix it?
A: Discoloration is typically due to the presence of impurities or degradation products. Purification by column chromatography followed by recrystallization is often effective in removing these colored impurities. If the discoloration persists, treatment with activated charcoal during recrystallization can be beneficial.
Q2: I am having difficulty separating my desired this compound from a byproduct with a very similar polarity. What purification strategy should I employ?
A: When dealing with impurities of similar polarity, optimizing your column chromatography is key. You can try using a less polar solvent system and a longer column to improve separation. Gradient elution, where the polarity of the eluent is gradually increased, can also be very effective. If chromatography is insufficient, consider derivatization of your mixture to alter the polarity of the components, followed by separation and removal of the derivatizing group.
Q3: After synthesis, my crude product contains significant amounts of homocoupled byproducts (e.g., 2,2'-bipyridine). How can I remove these?
A: Homocoupled byproducts can be challenging to remove due to their structural similarity to the desired product. Careful column chromatography is the most common method for their removal. A solvent system with low polarity, such as a hexane/ethyl acetate mixture, should be used to maximize the difference in retention times. In some cases, fractional recrystallization may also be effective if there is a sufficient difference in the solubility of the desired product and the homocoupled impurity in a particular solvent.
Q4: My yield after purification is very low. What are the common causes and how can I improve it?
A: Low recovery can result from several factors. During liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for the solubility of your compound in the organic phase. In column chromatography, your compound might be too strongly adsorbed to the stationary phase; using a more polar eluent or deactivating the silica gel with a small amount of a polar solvent like triethylamine can help. For recrystallization, using the minimum amount of hot solvent is crucial to avoid leaving a significant portion of your product in the mother liquor. Cooling the solution slowly and then in an ice bath can also maximize crystal formation.
Q5: How can I confirm the purity of my final this compound product?
A: The purity of your final product should be assessed using a combination of techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. The identity and structural integrity of your compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Purification Outcomes for Bipyridine Derivatives
The following table summarizes typical purity levels achieved for bipyridine derivatives using various purification methods. Please note that optimal conditions and results will vary depending on the specific derivative and the nature of the impurities.
| Compound | Purification Method | Solvent System / Conditions | Purity | Reference |
| 2,3'-Bipyridine Derivative | Column Chromatography | Hexane/Ethyl Acetate | >95% | [1] |
| 2'-Methyl-2,3'-bipyridine | Column Chromatography | Hexane/Ethyl Acetate | >98% | [2] |
| 2,2'-Bipyridine | Recrystallization | Petroleum Ether | High Purity | [3] |
| 6,6'-(2,4,6-Triisopropylphenyl)-2,2'-bipyridine | Suzuki Coupling followed by purification | Not specified | Not specified | [4] |
| α-(N-Biphenyl)-Substituted 2,2'-Bipyridines | Column Chromatography | SiO2 | High Purity | [5] |
Experimental Protocols
Liquid-Liquid Extraction (Work-up)
This initial step is crucial for removing water-soluble impurities and salts from the crude reaction mixture.
Protocol:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in an acidic medium, neutralize it to a pH of ~7-8 with a saturated aqueous solution of a weak base like sodium bicarbonate.[2]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[2]
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
Column Chromatography
This is a highly effective method for separating this compound from impurities with different polarities.
Protocol:
-
Stationary Phase Selection: Use silica gel (230-400 mesh) as the stationary phase. For sensitive compounds, deactivated silica gel can be used to prevent degradation.[2]
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica column.
-
Elution: Elute the column with an appropriate solvent system. A common mobile phase for bipyridine derivatives is a mixture of hexanes and ethyl acetate.[2] The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an excellent final purification step for solid compounds to achieve high purity.
Protocol:
-
Dissolve the solid product in a minimum amount of a suitable hot solvent. Ethanol or ethyl acetate are often good choices for bipyridine derivatives.[2]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Sublimation
Sublimation can be a powerful technique for purifying solid compounds that have a sufficiently high vapor pressure below their melting point.
Protocol:
-
Place the crude or partially purified solid in a sublimation apparatus.
-
Heat the apparatus under vacuum. The temperature should be high enough to cause the compound to sublime but below its melting point to avoid decomposition.
-
The purified compound will deposit as crystals on a cold surface (cold finger) within the apparatus.
-
Once the sublimation is complete, carefully collect the purified crystals from the cold finger.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. This compound | 61633-06-5 | Benchchem [benchchem.com]
- 2. Synthesis, crystal structures and spectral properties of 6'-phenyl-2,2'-bipyridine derivatives and their CdLI(2) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymcamerica.com [ymcamerica.com]
- 4. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 6-Phenyl-2,2'-bipyridine in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 6-Phenyl-2,2'-bipyridine in catalytic applications. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound, a largely nonpolar molecule, exhibits good solubility in many common organic solvents. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective.[1] Aromatic solvents like toluene and benzene, as well as chlorinated solvents like dichloromethane and chloroform, are also expected to be good solvents.[2] For recrystallization purposes, acetone and dichloromethane have been used.[3] Protic solvents like ethanol and methanol may offer moderate solubility.[2]
Q2: My this compound is precipitating out of my reaction mixture. What are the likely causes?
A2: Precipitation during a catalytic reaction can be attributed to several factors:
-
Solvent Choice: The reaction solvent may not be optimal for the concentration of the ligand or its metal complex at the reaction temperature.
-
Temperature Changes: Solubility is temperature-dependent. If the reaction is cooled, or if there are significant temperature fluctuations, the compound may precipitate.
-
Reaction Intermediates: The formation of less soluble catalytic intermediates or the final product complex can lead to precipitation.
-
High Concentration: The concentration of the this compound or its complex may have exceeded its solubility limit in the chosen solvent system.
Q3: How can I improve the aqueous solubility of this compound for catalysis in water?
A3: To enhance the aqueous solubility of this compound, chemical modification is the most effective strategy. Introducing polar functional groups, such as sulfonate (-SO₃H) or carboxyl (-COOH) groups, onto the aromatic rings can significantly increase water solubility.[4] A general protocol for the sulfonation of similar compounds is provided in the experimental section.
Q4: Can I use co-solvents to improve the solubility of this compound in my catalytic system?
A4: Yes, using a co-solvent system is a common and effective method.[5] A small amount of a solvent in which the compound is highly soluble (e.g., DMSO, DMF) can be added to the main reaction solvent to increase the overall solvating power of the mixture.[6] However, it is crucial to ensure that the co-solvent does not negatively interfere with the catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Ligand/Catalyst Precipitation at Room Temperature | Poor solvent choice; Concentration too high. | - Screen a range of solvents to find one with better solubility.- Prepare a more dilute solution.- Use a co-solvent system (e.g., add a small amount of DMSO or DMF).[5] |
| Precipitation Upon Cooling | Decreased solubility at lower temperatures. | - If possible for the reaction, maintain a higher temperature.- Choose a solvent with better solubility at lower temperatures.- Isolate the product at the higher temperature before cooling. |
| Incomplete Reaction and Heterogeneous Mixture | Poor solubility of the ligand or its metal complex under reaction conditions. | - Gently heat and/or sonicate the mixture to aid dissolution, being mindful of potential thermal degradation of reactants or catalysts.[5]- Switch to a higher-boiling point solvent that offers better solubility at elevated temperatures.- Consider ligand modification (e.g., sulfonation) for improved solubility in polar solvents.[4] |
| Low Catalyst Activity in Biphasic Systems | Inefficient transfer of the catalyst between phases. | - Introduce a phase-transfer catalyst.- Modify the this compound ligand to be more soluble in the desired phase. |
Data Presentation
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Reference/Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Generally good for bipyridine derivatives.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Generally good for bipyridine derivatives.[1] |
| Dichloromethane (DCM) | Chlorinated | Good | Used for recrystallization.[3] |
| Acetone | Polar Aprotic | Good | Used for recrystallization.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Mentioned as a reaction medium.[3] |
| Toluene | Aromatic | Moderate to Good | Nonpolar, aromatic nature should solvate the phenyl group and bipyridine core.[2] |
| p-Xylene | Aromatic | Moderate to Good | Used as a reaction solvent.[3] |
| Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding with nitrogen atoms.[2] |
| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding with nitrogen atoms.[2] |
| Hexane | Nonpolar Aliphatic | Low | Expected low solubility due to the polarity of the bipyridine moiety.[2] |
| Water | Polar Protic | Very Low | The molecule is predominantly hydrophobic. |
Illustrative Quantitative Solubility Data for a Related Compound
Disclaimer: The following data is for 6-phenyl-pyridazin-3(2H)-one , a compound with a different core structure, and is provided for illustrative purposes only to show how solubility can vary with the solvent and temperature. This data should not be used as a direct proxy for the solubility of this compound.
| Solvent | Solubility (Mole Fraction) at 298.2 K (25 °C) | Solubility (Mole Fraction) at 318.2 K (45 °C) | Reference |
| DMSO | 0.473 | Data not available at 318.2 K in this format | [7][8] |
| Ethanol | 8.22 x 10⁻³ | Data not available at 318.2 K in this format | [7][8] |
| Methanol | 5.18 x 10⁻³ | Data not available at 318.2 K in this format | [7][8] |
| Water | 1.26 x 10⁻⁵ | Data not available at 318.2 K in this format | [7][8] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol outlines a standard method for experimentally determining the solubility of this compound in a specific solvent.[1]
Materials:
-
This compound
-
Desired organic solvent
-
Sealed vials
-
Thermostatically controlled shaker or stirrer
-
Filtration apparatus (e.g., syringe with a PTFE filter)
-
Pre-weighed evaporation dish
-
Analytical balance
-
Vacuum oven or nitrogen stream
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition.
-
Weighing: Once the solvent is completely removed, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).
Protocol 2: Preparation of a Stock Solution Using a Co-solvent System
This protocol describes how to prepare a stock solution of this compound in a highly solubilizing solvent for subsequent dilution into the reaction mixture.[6]
Materials:
-
This compound
-
Co-solvent (e.g., anhydrous DMSO)
-
Target reaction solvent
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of the co-solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 100 mM).
-
Vortex the solution until the compound is fully dissolved. If necessary, sonicate for 5-10 minutes. Gentle warming can also be applied.
-
-
Preparation of Working Solution:
-
To the main reaction vessel containing the target reaction solvent and other reagents, add the required volume of the stock solution to achieve the final desired concentration of this compound.
-
Ensure the final concentration of the co-solvent is low enough (typically <1-5% v/v) to not adversely affect the catalysis.
-
Protocol 3: General Procedure for Sulfonation to Enhance Aqueous Solubility
This protocol is a general method for the sulfonation of aromatic compounds and can be adapted for this compound to improve its solubility in aqueous media. This is based on methods for sulfonating 2-phenylpyridine.[4][9]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Solvent (e.g., 1,2-dichloroethane)
-
Base (e.g., potassium acetate)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the ruthenium catalyst, and the base.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the sulfonyl chloride.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling, the reaction is quenched, and the product is extracted using an appropriate solvent system.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the sulfonated this compound derivative.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for catalysis with solubility checkpoints.
Caption: Conceptual diagram of solubility enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stm.bookpi.org [stm.bookpi.org]
- 9. benchchem.com [benchchem.com]
stability of 6-Phenyl-2,2'-bipyridine metal complexes under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-phenyl-2,2'-bipyridine (6-Ph-bpy) metal complexes under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound metal complexes.
| Observed Issue | Potential Cause | Recommended Solution |
| Color change and/or precipitation of the complex in solution. | 1. pH-induced degradation: The complex may be unstable in acidic or basic media, leading to ligand dissociation or formation of insoluble metal hydroxides.[1] 2. Solvent-induced decomposition: Protic solvents like methanol or ethanol can sometimes lead to the decomposition of the complex, especially at elevated temperatures.[2] 3. Low solubility: The complex or a degradation product may have limited solubility in the chosen solvent.[1] | 1. pH control: Maintain an appropriate pH using a suitable buffer system. Evaluate the complex's stability across a pH range before use in prolonged reactions. 2. Solvent selection: Employ aprotic, non-coordinating solvents. If a protic solvent is necessary, conduct the reaction at the lowest possible temperature. 3. Solubility enhancement: Use a co-solvent system (e.g., water/DMSO) or modify the ligand with solubilizing groups. Consider changing the counter-ion to one that forms more soluble salts.[1] |
| Low or inconsistent yields during synthesis or catalysis. | 1. Thermal decomposition: The complex may be degrading at the reaction temperature. 2. Photodegradation: Exposure to ambient or UV light can cause decomposition of photosensitive complexes.[1] 3. Oxidative or reductive instability: The metal center may be sensitive to air, oxidizing, or reducing agents present in the reaction mixture. | 1. Temperature optimization: Determine the thermal decomposition temperature of the complex and run reactions well below this limit. 2. Light protection: Conduct experiments in amber glassware or protect the reaction vessel from light.[1] 3. Inert atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. |
| Unexpected changes in UV-Vis or NMR spectra over time. | 1. Ligand dissociation or exchange: Ancillary ligands may be dissociating or exchanging with solvent molecules or other species in the reaction mixture. 2. Degradation of the 6-Ph-bpy ligand: The ligand itself may be undergoing chemical modification under the reaction conditions. 3. Change in metal oxidation state: The metal center may be undergoing oxidation or reduction. | 1. Spectroscopic monitoring: Use time-resolved UV-Vis or NMR spectroscopy to monitor the stability of the complex under the specific reaction conditions.[3][4][5] 2. Ligand design: Modify the 6-Ph-bpy ligand or ancillary ligands to enhance complex stability. Cyclometalation, for instance, generally increases stability.[2][6][7][8][9] 3. Control experiments: Run control experiments without key reagents to identify the source of instability. |
| Inconsistent results in biological assays. | 1. Instability in assay medium: The complex may react with buffer components, proteins, or other constituents of the assay medium.[1] 2. Precipitation at assay concentrations: The complex may not be sufficiently soluble in the aqueous assay buffer.[1] | 1. Buffer stability test: Pre-incubate the complex in the assay buffer for the duration of the experiment and analyze for any changes using UV-Vis or HPLC. 2. Solubility determination: Measure the solubility of the complex in the assay medium to ensure working concentrations are appropriate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound metal complexes?
A1: The stability of 6-Ph-bpy metal complexes is influenced by several factors:
-
Nature of the Metal Ion: The identity and oxidation state of the metal center play a crucial role.
-
Coordination Mode: Cyclometalation, where the phenyl ring of the 6-Ph-bpy ligand coordinates to the metal center, significantly enhances the stability of the complex.[2][6][7][8][9]
-
Ancillary Ligands: The electronic and steric properties of other ligands in the coordination sphere can impact the overall stability.
-
Reaction Conditions: Temperature, pH, solvent, and the presence of light or redox agents are critical external factors.
Q2: How does cyclometalation affect the stability of these complexes?
A2: Cyclometalation involves the formation of a chelate ring that includes a carbon-metal bond, typically from the ortho-position of the phenyl group. This creates a more rigid and thermodynamically stable structure, making the complex less susceptible to ligand dissociation and decomposition.
Q3: What are the common degradation pathways for this compound metal complexes?
A3: Common degradation pathways include:
-
Ligand Dissociation: The 6-Ph-bpy or ancillary ligands can dissociate from the metal center, particularly in the presence of coordinating solvents or at elevated temperatures.
-
Protonation: In acidic media, the nitrogen atoms of the bipyridine moiety can be protonated, weakening the metal-ligand bond and leading to dissociation.[1]
-
Hydroxide Attack: In basic solutions, hydroxide ions can compete with the ligand for coordination, potentially leading to the precipitation of metal hydroxides.[1]
-
Photodegradation: For photosensitive complexes, particularly those of platinum and iridium, absorption of light can lead to excited states that undergo decomposition reactions.[10][11]
-
Thermal Decomposition: At high temperatures, the complexes can undergo fragmentation.
Q4: How can I improve the stability of my this compound metal complex?
A4: To enhance stability:
-
Utilize Cyclometalation: Designing the synthesis to favor cyclometalation is a key strategy for robust complexes.
-
Choose Appropriate Ancillary Ligands: Bulky or strongly donating ancillary ligands can sometimes enhance stability, although steric hindrance can also be a factor.[12]
-
Control Reaction Conditions: Optimize temperature, pH, and solvent choice. Protect light-sensitive compounds from light and handle air-sensitive complexes under an inert atmosphere.
-
Ligand Modification: Introducing electron-donating or -withdrawing groups on the 6-Ph-bpy ligand can modulate the electronic properties and stability of the complex.
Quantitative Data Summary
The following tables summarize available quantitative data on the stability of selected this compound metal complexes. Note that experimental conditions can significantly influence these values.
Table 1: Thermal Stability Data
| Complex | Decomposition Temperature (°C) | Method | Reference |
| [Pd(DABA)Cl₂] (DABA = diamine ligand) | 204-351 (first step) | TGA | [13] |
| [Pd(CPDA)Cl₂] (CPDA = diamine ligand) | 277-409 (first step) | TGA | [13] |
| [Co(en)₃][Fe(CN)₆]·2H₂O | 72-187 (dehydration) | TGA | [14] |
| (tBuN)₂MoCl₂·bpy | 185 (slow decomposition) | ¹H NMR | [15] |
Note: Data for directly analogous 6-Ph-bpy complexes is limited; related compounds are shown for reference.
Table 2: Photophysical Data for Selected Platinum(II) Complexes
| Complex | Emission Max (nm) | Emission Quantum Yield (in toluene) | Excited-State Lifetime (μs) | Reference |
| Pt(II) 6-Ph-4-(fluorenyl)-bpy complex 4 | ~594 | 0.18 | ~1.2 | [10] |
| Pt(II) 6-Ph-4-(fluorenyl)-bpy complex 5 | ~594 | 0.053 | ~0.6 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general method for determining the thermal decomposition profile of a 6-Ph-bpy metal complex.
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dry, crystalline complex into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the heating program: typically a linear ramp from room temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Set the atmosphere: typically an inert gas flow (e.g., nitrogen or argon) to prevent oxidation.
-
-
Data Acquisition: Initiate the TGA run and record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of a mass loss step is generally taken as an indicator of the beginning of decomposition.
-
The temperatures at which the rate of mass loss is maximal can be determined from the derivative of the TGA curve (DTG).
-
Protocol 2: General Procedure for Monitoring Photostability using UV-Vis Spectroscopy
This protocol outlines a method for assessing the stability of a 6-Ph-bpy metal complex upon exposure to light.
-
Sample Preparation: Prepare a solution of the complex in a suitable, UV-transparent solvent (e.g., acetonitrile, dichloromethane) of a known concentration in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.0.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.
-
Photochemical Irradiation:
-
Expose the solution to a light source with a defined wavelength range and intensity (e.g., a xenon lamp with appropriate filters).[16] The ICH guideline Q1B suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[16]
-
Maintain a constant temperature during irradiation using a temperature-controlled sample holder.
-
-
Time-Resolved Spectra: At regular time intervals, briefly interrupt the irradiation and record the UV-Vis spectrum.
-
Data Analysis:
-
Overlay the spectra to observe changes in the absorption bands over time.
-
A decrease in the intensity of characteristic absorption bands (e.g., metal-to-ligand charge transfer, MLCT) indicates decomposition. The appearance of new bands may suggest the formation of degradation products.
-
The rate of degradation can be quantified by plotting the absorbance at a specific wavelength against time.
-
Visualizations
Caption: Workflow for assessing the stability of 6-Ph-bpy metal complexes.
Caption: Common degradation pathways for 6-Ph-bpy metal complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rruff.net [rruff.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct base-assisted C‒H cyclonickelation of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Base-Assisted C‒H Cyclonickelation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclometalated 6-phenyl-2,2'-bipyridyl (CNN) platinum(II) acetylide complexes: structure, electrochemistry, photophysics, and oxidative- and reductive-quenching studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and photophysics of platinum(II) 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine complexes with phenothiazinyl acetylide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 6-Phenyl-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Phenyl-2,2'-bipyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Kröhnke synthesis method.
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the potential causes?
A1: Low or no yield in the synthesis of this compound can be attributed to several factors, ranging from the quality of reagents to the reaction conditions. A systematic troubleshooting approach is recommended:
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Reagent Quality:
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α,β-Unsaturated Carbonyl (e.g., Chalcone derivatives): Ensure the precursor, often formed from benzaldehyde and 2-acetylpyridine, is pure and free from polymerization. Degradation of starting materials can be checked by techniques like NMR or GC-MS.
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Pyridinium Salt (e.g., N-(2-(pyridin-2-yl)-2-oxoethyl)pyridinium iodide): This Kröhnke salt is a critical reactant and must be completely dry, as moisture can impede the reaction.
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Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While the Kröhnke synthesis is generally conducted at elevated temperatures (typically 80-140 °C), excessive heat can promote the formation of side products and lead to decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Q2: I am observing a significant number of side products in my reaction mixture. How can I improve the selectivity?
A2: The formation of byproducts is a common reason for reduced yields and purification challenges. Understanding the potential side reactions is key to minimizing them.
-
Common Side Reactions:
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Incomplete Cyclization: The initial Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl is a crucial step. If the subsequent cyclization is incomplete, it can lead to the accumulation of 1,5-dicarbonyl intermediates or their decomposition products.
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Alternative Condensation Products: In the synthesis of the chalcone precursor from 2-acetylpyridine and benzaldehyde, alternative condensation products can form. These include 3:2 and 3:1 condensates of acetylpyridine to benzaldehyde, which will lead to different final bipyridine products or impurities that are difficult to separate.
-
-
Strategies to Minimize Side Products:
-
Control Stoichiometry: Precise control of the reactant stoichiometry is crucial. An excess of one reactant can favor the formation of side products.
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Optimize Reaction Temperature: As mentioned, temperature plays a significant role. A lower temperature may favor the desired reaction pathway over competing side reactions.
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Purification of Intermediates: If the synthesis is performed in a multi-step fashion, purification of the intermediate chalcone can prevent the carry-over of condensation byproducts into the final cyclization step.
-
Q3: I am having difficulty purifying the final product. What are the recommended procedures?
A3: Purification of this compound can be challenging due to the presence of structurally similar side products.
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Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purification. A typical mobile phase could be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of solvents can further enhance the purity of the product.
-
Extraction: A standard aqueous workup is often necessary to remove the catalyst and other water-soluble impurities before chromatographic purification. This typically involves washing the organic layer with dilute acid, water, and then a saturated sodium bicarbonate solution.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized to improve the yield and selectivity of the Kröhnke synthesis for this compound.
| Parameter | Typical Conditions | Effect on Yield and Selectivity |
| Solvent | Glacial Acetic Acid, Methanol, Ethanol | The polarity and protic nature of the solvent can influence the reaction rate and the formation of side products. Acetic acid often provides good yields as it also acts as a catalyst. |
| Temperature | 80 - 140 °C | Higher temperatures can increase the reaction rate but may also promote the formation of byproducts and decomposition of reactants or products. |
| Ammonium Source | Ammonium Acetate | Ammonium acetate is the most common and generally provides good yields. |
Experimental Protocols
Synthesis of this compound via Kröhnke Reaction [1]
This protocol is adapted from established procedures for the synthesis of 6-aryl-2,2'-bipyridines.
Materials:
-
N-[2-(2-Pyridyl)-2-oxoethyl]pyridinium iodide (Kröhnke salt)
-
1-Phenyl-3-(dimethylamino)propan-1-one hydrochloride (or a suitable chalcone precursor)
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Ammonium acetate
-
Glacial acetic acid
-
Dichloromethane
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A mixture of N-[2-(2-Pyridyl)-2-oxoethyl]pyridinium iodide (1 equivalent), ammonium acetate (approximately 28 equivalents), and glacial acetic acid is heated to 115 °C until all solids dissolve (around 10 minutes).
-
To this solution, 1-phenyl-3-(dimethylamino)propan-1-one hydrochloride (1 equivalent) is added.
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The resulting solution is heated to reflux for 6 hours.
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After cooling to room temperature, the reaction mixture is poured into water and neutralized with a saturated solution of sodium bicarbonate.
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The aqueous layer is extracted three times with dichloromethane.
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Fractions containing the desired product are combined, and the solvent is evaporated to yield this compound as a solid.
Visualizations
References
Technical Support Center: Optimization of Catalysis with 6-Phenyl-2,2'-bipyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions when using 6-Phenyl-2,2'-bipyridine as a ligand in catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is a versatile ligand employed in a variety of catalytic transformations. Its unique electronic and steric properties make it suitable for:
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Cross-Coupling Reactions: Complexes of this compound with metals like palladium and nickel are explored for their catalytic activity in reactions such as Suzuki-Miyaura and Heck couplings.[1] The ligand's structure can stabilize the metal center and facilitate the catalytic cycle.
-
C-H Activation: This ligand is particularly effective in directing the activation of C-H bonds. For instance, it has been successfully used in the direct, base-assisted C–H cyclonickelation.[2][3][4]
-
Photoredox Catalysis: Iridium and copper complexes of this compound and its derivatives are investigated as photocatalysts. These complexes can absorb visible light and participate in single-electron transfer processes, enabling various organic transformations under mild conditions.[1]
Q2: How does the 6-phenyl substituent influence the catalytic performance compared to unsubstituted 2,2'-bipyridine?
A2: The phenyl group at the 6-position introduces significant steric bulk near the metal's coordination site. This can have several effects:
-
Enhanced Stability: The steric hindrance can protect the metal center from unwanted side reactions and decomposition pathways.
-
Modified Reactivity: The phenyl group can influence the geometry of the catalytic complex, which in turn can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Solubility: The phenyl substituent can increase the solubility of the catalyst complex in organic solvents.
Q3: What factors should I consider when selecting a metal precursor to use with this compound?
A3: The choice of metal precursor is critical and depends on the desired catalytic reaction.
-
For Nickel-Catalyzed Reactions: Ni(II) sources like NiBr₂ or Ni(OAc)₂ can be used for C-H activation, often requiring elevated temperatures and a base.[2] For cross-electrophile coupling, Ni(II) dihalide complexes are common precatalysts.[1][5]
-
For Palladium-Catalyzed Reactions: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors for cross-coupling reactions. Pre-formed cyclopalladated complexes can also be highly active.
-
For Photoredox Catalysis: Iridium and copper precursors are typically used to form the photoactive complexes.
Q4: Are there any known issues with the stability of this compound under catalytic conditions?
A4: While 2,2'-bipyridine ligands are generally robust, harsh reaction conditions, such as very high temperatures or strongly acidic or basic media, can potentially lead to ligand degradation. It is always advisable to monitor the reaction for any signs of ligand decomposition, especially during the optimization phase.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the metal precursor and ligand are pure. - For Pd(0)-catalyzed reactions, ensure the active catalyst is being generated. If using a Pd(II) precursor, pre-activation may be necessary. - Use a fresh batch of catalyst. |
| Inappropriate Base | - The choice of base is crucial. For C-H activation with Ni(II), a synergistic mixture of acetate and carbonate bases has been shown to be effective.[2] - For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the substrates. |
| Incorrect Solvent | - The solvent can significantly impact the reaction. For the cyclonickelation of this compound, nonpolar solvents like p-xylene or dichlorobenzene are optimal.[2] Protic solvents like methanol or ethanol can lead to decomposition.[3] - Ensure the solvent is anhydrous and properly degassed, as oxygen can deactivate the catalyst. |
| Low Reaction Temperature | - Some reactions, particularly C-H activations, may require elevated temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature. |
| Poor Quality of Reagents | - Use freshly distilled solvents. - Verify the purity of the starting materials, as impurities can poison the catalyst. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Starting Materials | - This is often due to the presence of oxygen. Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen). |
| Protodeboronation (in Suzuki-Miyaura Coupling) | - This side reaction is common with heteroaromatic boronic acids. - Using a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue. - Ensure the reaction is run under anhydrous conditions and at the lowest effective temperature. |
| Isomerization of Alkenes (in Heck Coupling) | - Lowering the reaction temperature can often reduce the rate of isomerization. - Screen different bases, as some can promote this side reaction. - Monitor the reaction closely and stop it once the starting material is consumed. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the optimization of specific catalytic reactions using this compound.
Table 1: Optimization of Base and Solvent for Direct C-H Cyclonickelation of this compound
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | Toluene | 130 | 20 | 0 |
| 2 | KOAc (2) | Toluene | 130 | 20 | 0 |
| 3 | K₂CO₃/KOAc (1/2) | p-Xylene | 150 | 20 | 98 |
| 4 | K₂CO₃/KOAc (1/2) | o-Dichlorobenzene | 150 | 20 | 98 |
| 5 | K₂CO₃/KOAc (1/2) | Benzonitrile | 150 | 20 | 5 |
| 6 | Cs₂CO₃ (2) | p-Xylene | 150 | 20 | 20 |
| 7 | K₃PO₄ (2) | p-Xylene | 150 | 20 | 10 |
Data adapted from Vogt, M. et al., Molecules, 2020.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Direct Base-Assisted C-H Cyclonickelation of this compound
This protocol is based on the optimized conditions reported by Vogt, M. et al.[2][3][4]
Materials:
-
This compound (HPhbpy)
-
NiBr₂ (anhydrous)
-
KOAc (anhydrous)
-
K₂CO₃ (anhydrous)
-
p-Xylene (anhydrous, degassed)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), NiBr₂ (1.0 eq), KOAc (2.0 eq), and K₂CO₃ (1.0 eq).
-
Add anhydrous, degassed p-xylene to the flask.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 20 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Visualizations
Caption: General workflow for optimizing a catalytic reaction with this compound.
Caption: A decision tree for troubleshooting low product yield in catalysis.
Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling highlighting the role of the ligand.
References
- 1. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation with 6-Phenyl-2,2'-bipyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered when using 6-Phenyl-2,2'-bipyridine as a ligand in catalytic reactions. The content is tailored for researchers, scientists, and drug development professionals to diagnose and mitigate common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in reactions involving this compound?
A1: Catalyst deactivation in these systems typically stems from several key pathways:
-
Catalyst Poisoning/Inhibition: The nitrogen atoms on the pyridine rings of the substrate, ligand, or bipyridine product can coordinate strongly to the metal center (e.g., Palladium), forming stable, inactive complexes that remove the catalyst from the active cycle.[1][2]
-
Formation of Inactive Metal Species: Low-valent metal species, such as Pd(0) or Ni(I), can agglomerate into inactive, insoluble metal black (e.g., Palladium black).[3][4] Unproductive side reactions, like the dimerization of reactive Ni(I) intermediates to form inactive [(bpy)NiCl]₂ species, also halt catalysis.[5][6]
-
Ligand Degradation: Under harsh reaction conditions, such as elevated temperatures, the this compound ligand itself can degrade.
-
Impurities: Trace impurities like oxygen, water, or sulfur in reagents and solvents can act as potent catalyst poisons, leading to inconsistent yields and sluggish reactions.[1][4]
Q2: What are the visible signs of catalyst deactivation?
A2: Common visual indicators include:
-
A distinct color change in the reaction mixture, often to black, or the formation of a black precipitate, which suggests the agglomeration of the metal catalyst (e.g., palladium black).[4]
-
The reaction stalling before completion, which can be observed by monitoring techniques like TLC, GC, or LC-MS.
Q3: Why might my reaction require a higher catalyst loading than similar cross-coupling reactions?
A3: Due to the strong coordinating ability of bipyridine-containing molecules, both the product and substrate can inhibit the catalyst.[1] A significant portion of the catalyst can become sequestered and inactive during the reaction. Higher initial catalyst loadings are often used to compensate for this deactivation, ensuring enough active catalyst remains to drive the reaction to completion.
Q4: How does the phenyl group in this compound influence catalyst stability?
A4: The bulky phenyl group at the 6-position provides significant steric hindrance around the metal's coordination sphere. This steric bulk can be advantageous, as it has been shown to stabilize reactive intermediates (like Ni(I) species) and suppress deactivation pathways such as dimerization.[7][8][9] However, excessive steric hindrance can also hinder the coordination of substrates to the metal center, potentially slowing down the reaction.[8][10]
Q5: How can I minimize catalyst poisoning from my reagents and solvents?
A5: To reduce the risk of poisoning, rigorous preparation is essential:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and gases are of high purity.[1][11] If reagent quality is questionable, purification via recrystallization, distillation, or chromatography is recommended.
-
Employ Anhydrous and Degassed Solvents: Water and oxygen are common catalyst poisons. Use anhydrous solvents and thoroughly degas them by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]
-
Maintain an Inert Atmosphere: All manipulations should be carried out under a positive pressure of an inert gas to prevent exposure to air and moisture.[4]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Reaction is Sluggish or Fails to Reach Completion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning (Product Inhibition) | Reaction slows down significantly as product concentration increases (monitor via LC-MS or GC). | Increase the initial catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%). Consider slow addition of the limiting reagent to maintain a low concentration of the inhibitory bipyridine product.[1] |
| Formation of Metal Black (Agglomeration) | A black precipitate is visible in the reaction flask. | Lower the reaction temperature and extend the reaction time. Ensure an adequate ligand-to-metal ratio (e.g., 1.1:1 to 2:1) to stabilize the active species. Confirm that the reaction atmosphere is strictly inert.[3][4] |
| Presence of Oxygen or Water | Reaction performance is inconsistent, particularly when using new bottles of solvents or reagents. | Use freshly purified, anhydrous, and thoroughly degassed solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[1] |
| Suboptimal Ligand-to-Metal Ratio | The reaction stalls, and metal precipitation is observed. | An insufficient amount of ligand can fail to stabilize the active catalyst.[4] Optimize the ligand-to-metal ratio; a slight excess of the this compound ligand is often beneficial. |
Issue 2: Inconsistent Yields Between Reaction Batches
| Potential Cause | Diagnostic Check | Recommended Solution |
| Variable Impurities in Reagents | Batches using new lots of starting materials or solvents show lower yields. | Run a control reaction using reagents of the highest available purity to establish a baseline.[11] Purify starting materials if their quality is inconsistent. |
| Inconsistent Inert Atmosphere | Yields are lower on days with high humidity or when the inert gas supply is low. | Standardize the procedure for maintaining an inert atmosphere. Ensure a positive pressure of argon or nitrogen is present throughout the entire reaction setup and duration. |
| Thermal Instability | Reactions run at the upper end of the temperature range are less reproducible. | The catalyst may be degrading at higher temperatures. Lower the reaction temperature and monitor for improved consistency, even if it requires a longer reaction time.[4] |
Data Presentation
The following table summarizes the impact of key experimental parameters on catalyst stability and reaction outcomes, based on established principles for reactions involving substituted bipyridine ligands.
Table 1: Effect of Reaction Parameters on Catalyst Stability
| Parameter | Condition | Expected Impact on Catalyst Stability | Effect on Reaction Yield | Rationale |
| Temperature | High (>100 °C) | Decreased | Variable; may decrease over time | Promotes catalyst agglomeration (metal black) and ligand degradation.[4] |
| Low (RT - 80 °C) | Increased | May require longer time | Minimizes thermal degradation pathways. | |
| Atmosphere | Inert (Ar, N₂) | High | Optimal | Prevents oxidation of the active catalyst (e.g., Pd(0) or Ni(I)).[1] |
| Air / O₂ | Very Low | Significantly Decreased | Oxygen is a potent poison and can lead to inactive metal oxides.[11] | |
| Ligand/Metal Ratio | Low (<1:1) | Decreased | Low | Insufficient ligand fails to stabilize the metal center, leading to precipitation.[4] |
| Optimal (1:1 - 2:1) | High | High | Stabilizes the active catalytic species in solution. | |
| High (>4:1) | Variable | May Decrease | Excess ligand can sometimes inhibit the reaction by blocking coordination sites.[4] | |
| Reagent Purity | Standard Grade | Variable | Inconsistent | Trace impurities (water, sulfur, etc.) can act as catalyst poisons.[4] |
| High Purity / Anhydrous | High | Consistent & High | Minimizes the concentration of potential catalyst poisons.[11] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a detailed methodology for a generic cross-coupling reaction (e.g., Suzuki-Miyaura) using a Pd catalyst with this compound, emphasizing steps to prevent deactivation.
1. Reagent and Glassware Preparation:
-
All glassware (reaction flask, condenser, stirrer bar) must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Solvents (e.g., Toluene, Dioxane) must be of anhydrous grade and should be deoxygenated by sparging with argon for 30 minutes or by 3-4 freeze-pump-thaw cycles.[1]
-
Solid reagents (aryl halide, boronic acid/ester, base) should be of high purity and handled under an inert atmosphere if sensitive to air or moisture.
2. Reaction Setup:
-
To the dried reaction flask under a positive pressure of argon, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.024 mmol, 2.4 mol%).
-
Seal the reaction flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
3. Reaction Execution:
-
Add the degassed solvent (e.g., 5 mL) to the reaction flask via syringe.
-
Add the palladium precursor and ligand to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
4. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and precipitated catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for catalysts using this compound.
Troubleshooting Workflow for Low Reaction Yield
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Quantum Yields in 6-Phenyl-2,2'-bipyridine-based Emitters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with 6-Phenyl-2,2'-bipyridine-based emitters, specifically focusing on the issue of low quantum yields.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter in your experiments.
Issue 1: My newly synthesized this compound-based iridium complex exhibits a significantly lower-than-expected quantum yield.
-
Question: What are the most likely causes for a low quantum yield in my freshly prepared complex?
-
Answer: Several factors during the synthesis and purification process can lead to a low quantum yield. The primary culprits are often residual impurities from reactants or solvents, the presence of oxygen, and incorrect complex formation or purification. Incomplete removal of starting materials or byproducts can lead to quenching of the excited state. It is also crucial to ensure all steps are performed under an inert atmosphere, as oxygen is a well-known quencher of phosphorescence.
Issue 2: The quantum yield of my emitter decreases when I increase its concentration in solution.
-
Question: Why does the quantum yield of my this compound emitter drop at higher concentrations?
-
Answer: This phenomenon is likely due to Aggregation-Caused Quenching (ACQ) . At higher concentrations, the emitter molecules are closer to each other, leading to intermolecular interactions like π-π stacking. These interactions can create non-radiative decay pathways, causing the excited state to return to the ground state without emitting a photon, thus lowering the quantum yield. To mitigate this, you can introduce bulky substituents on the this compound ligand to sterically hinder aggregation.
Issue 3: I observe a shift in the emission color and a decrease in quantum yield when I change the solvent.
-
Question: How does the solvent affect the quantum yield and emission properties of my emitter?
-
Answer: The polarity of the solvent can significantly influence the photophysical properties of your emitter. A change in solvent polarity can alter the energy levels of the excited state, particularly the metal-to-ligand charge transfer (MLCT) state. This can lead to a shift in the emission wavelength (solvatochromism). Furthermore, polar solvents can sometimes promote non-radiative decay processes, leading to a lower quantum yield. It is crucial to use high-purity, degassed solvents to avoid quenching by impurities or dissolved oxygen.
Issue 4: Modifying the substituents on the this compound ligand led to an unexpected drop in quantum yield.
-
Question: I added a substituent to the this compound ligand to tune the emission color, but the quantum yield decreased. Why did this happen?
-
Answer: The electronic nature of the substituents on the this compound ligand plays a critical role in determining the quantum yield. While adding electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels and thus the emission color, it can also alter the character of the lowest triplet excited state. For high phosphorescence efficiency, a significant contribution from the ³MLCT state is desirable. If the substituent modification leads to a lowest excited state with more ligand-centered (³LC) character, the quantum yield may decrease due to weaker spin-orbit coupling.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for a "good" quantum yield for a this compound-based phosphorescent emitter?
A1: A "good" quantum yield is application-dependent. For applications like organic light-emitting diodes (OLEDs) or bio-imaging, quantum yields above 50% are generally considered good. However, for some sensing applications, even emitters with lower quantum yields can be useful if they exhibit a strong response to the analyte of interest.
Q2: How can I be sure that my precursor materials are pure enough for synthesis?
A2: It is essential to use high-purity starting materials. Commercial reagents should be of the highest available grade. If you synthesize your own ligands, they should be thoroughly purified, typically by column chromatography and recrystallization, and their purity confirmed by techniques like NMR spectroscopy and mass spectrometry.
Q3: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A3: ACQ is the more common phenomenon where the quantum yield decreases upon aggregation due to the formation of non-radiative decay pathways. AIE is a less common but highly desirable effect where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. The design of molecules with rotor-like structures can promote AIE.
Q4: Can the counter-ion in my ionic iridium complex affect the quantum yield?
A4: While the primary influence on the photophysical properties comes from the cationic iridium complex itself, the counter-ion can have a minor, indirect effect. Different counter-ions can influence the packing of the complexes in the solid state, which could potentially affect solid-state emission properties. In solution, the choice of counter-ion is less likely to have a significant direct impact on the quantum yield of the isolated complex.
Data Presentation
The following tables summarize the effect of substituents and solvent on the quantum yield of representative this compound-based emitters.
Table 1: Effect of Substituents on the Quantum Yield of [Ir(ppy)₂(6-(R-phenyl)-2,2'-bipyridine)]⁺ Complexes
| Substituent (R) on Phenyl Ring | Electron Donating/Withdrawing | Quantum Yield (Φ) | Reference |
| -H | Neutral | ~0.1 - 0.2 | General observation |
| -OCH₃ | Electron Donating | Increased | [1] |
| -CH₃ | Electron Donating | Increased | [2] |
| -Cl | Electron Withdrawing | Slightly Decreased | [2] |
| -CF₃ | Strongly Electron Withdrawing | Decreased | General trend |
Table 2: Solvent Effects on the Photophysical Properties of a Representative Pt(II)(this compound) Complex
| Solvent | Polarity (Dielectric Constant) | Emission Max (nm) | Quantum Yield (Φ) |
| Dichloromethane | 9.08 | ~590 | ~0.15 - 0.21[1] |
| Acetonitrile | 37.5 | ~590 | Lower than in CH₂Cl₂[1] |
| Toluene | 2.38 | ~585 | Generally higher in non-polar solvents |
| Tetrahydrofuran (THF) | 7.52 | ~590 | Intermediate |
Experimental Protocols
Protocol 1: General Synthesis of a Cationic Iridium(III) Complex with a this compound Ligand
This protocol describes the synthesis of a representative complex, [Ir(ppy)₂(this compound)]PF₆.
-
Synthesis of the Iridium(III) Dimer, [Ir(ppy)₂Cl]₂:
-
Combine iridium(III) chloride hydrate (IrCl₃·nH₂O) and 2.5 equivalents of 2-phenylpyridine (ppy) in a 3:1 mixture of 2-ethoxyethanol and water.
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Degas the mixture by bubbling with argon for 20-30 minutes.
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Heat the mixture to reflux (around 120-130 °C) under an argon atmosphere for 12-24 hours.
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Cool the reaction to room temperature, which should result in the precipitation of the yellow iridium dimer.
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Collect the solid by filtration, wash with methanol and then diethyl ether, and dry under vacuum.
-
-
Synthesis of the Monomeric Complex, [Ir(ppy)₂(this compound)]Cl:
-
In a flask, dissolve the [Ir(ppy)₂Cl]₂ dimer and 2.2 equivalents of the this compound ligand in a suitable solvent like dichloromethane (DCM) or a mixture of DCM and methanol.
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Reflux the mixture under an argon atmosphere for 4-8 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the dimer is consumed.
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Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
-
Anion Exchange to [Ir(ppy)₂(this compound)]PF₆:
-
Dissolve the crude chloride salt in a minimum amount of methanol.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) dropwise.
-
A precipitate of the desired PF₆⁻ salt should form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Collect the solid by filtration, wash with water and then diethyl ether, and dry under vacuum.
-
Purify the final product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Measurement of Photoluminescence Quantum Yield (Relative Method)
This protocol outlines the steps to measure the photoluminescence quantum yield (PLQY) of a sample relative to a known standard.
-
Selection of a Standard:
-
Choose a standard with a known and stable quantum yield that absorbs and emits in a similar spectral range as your sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54), or [Ru(bpy)₃]Cl₂ in water (Φ = 0.028).
-
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and your sample in the same high-purity, degassed solvent.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Measure the absorbance spectra of all solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, measure the emission spectra of all solutions.
-
The excitation wavelength must be the same for both the sample and the standard.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where:
-
Φ is the quantum yield.
-
m is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low quantum yields in this compound-based emitters.
Caption: Key factors influencing the quantum yield of this compound-based emitters.
Caption: A stepwise workflow for the relative measurement of photoluminescence quantum yield.
References
Technical Support Center: Scale-up Synthesis of 6-Phenyl-2,2'-bipyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of 6-Phenyl-2,2'-bipyridine. The following troubleshooting guides and FAQs address common challenges encountered during large-scale production.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields and batch-to-batch inconsistency upon scaling up the synthesis of this compound via Suzuki-Miyaura coupling. What are the potential causes and solutions?
Answer: Low and inconsistent yields during the scale-up of Suzuki-Miyaura reactions for this compound synthesis are common and can be attributed to several factors. A primary challenge is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to catalyst deactivation.[1][2] Additionally, the stability of boronic acid reagents and mass/heat transfer limitations in larger reactors can play a significant role.
Potential Solutions & Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Using bulky phosphine ligands can help prevent the bipyridine product from coordinating with the palladium center.[3] Employing pre-formed, air- and moisture-stable palladium precatalysts can also enhance consistency.
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Use high-purity phenylboronic acid or consider more stable derivatives like phenylboronic acid pinacol ester, especially if protodeboronation is suspected.[3]
-
Halopyridine: Ensure the 2-bromo-6-phenylpyridine or 2-chloro-6-phenylpyridine is free of impurities that could poison the catalyst.
-
-
Reaction Conditions:
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to prevent oxygen from deactivating the catalyst.[3]
-
Temperature Control: Inadequate temperature control in large reactors can lead to localized overheating, causing catalyst decomposition and byproduct formation. Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities.
-
Base Selection: The choice and physical form of the base are crucial. Finely powdered and dry inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3]
-
-
Solvent Selection: While solvents like DME may be effective at the lab scale, consider more scalable and safer alternatives like toluene or 2-methyl-THF for industrial production.
Issue 2: Impurity Formation and Purification Challenges
Question: Our scaled-up synthesis is resulting in significant levels of homocoupling byproducts (biphenyl and 2,2'-bipyridine) and residual palladium, making purification by column chromatography impractical. How can we minimize these impurities and improve our purification strategy?
Answer: The formation of homocoupling byproducts and contamination with residual palladium are frequent hurdles in large-scale cross-coupling reactions. These impurities can co-crystallize with the desired product, making their removal challenging.
Strategies for Minimizing Impurities:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid reagent can sometimes help to drive the reaction to completion and minimize homocoupling of the halide.
-
Minimizing Homocoupling:
-
2,2'-Bipyridine formation: This arises from the homocoupling of the 2-halopyridine starting material. Ensure the reaction is conducted under strictly anaerobic conditions, as oxygen can promote this side reaction.
-
Biphenyl formation: This results from the homocoupling of the phenylboronic acid. Using the appropriate base and ensuring efficient mixing can help to suppress this pathway.
-
-
Palladium Removal:
-
Scavengers: After the reaction, treat the crude product solution with a palladium scavenger. Thiol-functionalized silica or resins are effective at binding and removing residual palladium.
-
Extraction: A carefully designed aqueous workup can help remove a significant portion of the palladium salts.
-
Activated Carbon: Treatment with activated carbon can also reduce palladium levels, although it may lead to some product loss.
-
Alternative Purification Strategies:
-
Recrystallization: Develop a robust recrystallization procedure. A mixed-solvent system (e.g., ethanol/water, toluene/heptane) may be necessary to effectively precipitate the this compound while leaving impurities in the mother liquor.
-
Acid-Base Extraction: As a pyridine derivative, this compound can be protonated. An acid wash of the organic layer can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most amenable to the large-scale synthesis of this compound?
A1: While several methods exist, the Suzuki-Miyaura and Negishi cross-coupling reactions are generally preferred for scale-up due to their functional group tolerance and the commercial availability of starting materials.[2][4][5] The Kröhnke pyridine synthesis is also a viable option, particularly for creating substituted pyridine rings.[6][7]
| Synthetic Route | Advantages for Scale-Up | Common Challenges on Scale-Up |
| Suzuki-Miyaura Coupling | High functional group tolerance; commercially available reagents; relatively mild conditions.[2] | Catalyst inhibition by product; stability of boronic acids; removal of residual palladium.[1][3] |
| Negishi Coupling | High yields; good functional group tolerance; less sensitive to steric hindrance. | Moisture-sensitive organozinc reagents require strict anhydrous conditions; residual zinc salts.[5] |
| Kröhnke Synthesis | Convergent synthesis; allows for the formation of highly substituted pyridines.[7] | Can require stringent temperature control; potential for complex reaction mixtures.[8] |
Q2: How can I effectively monitor the progress of my scale-up reaction?
A2: For large-scale reactions, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately monitoring the consumption of starting materials and the formation of the product and key impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.[3]
Q3: Are there any specific safety considerations for the scale-up synthesis of this compound?
A3: Yes, several safety aspects should be carefully considered:
-
Palladium Catalysts: Many palladium catalysts are pyrophoric, especially when finely divided (e.g., Pd/C). Handle with care under an inert atmosphere.
-
Solvents: Use of large volumes of flammable organic solvents like THF, toluene, or DME requires appropriate engineering controls (e.g., grounding, ventilation) to prevent fires and explosions.
-
Reagents: Organozinc reagents used in Negishi couplings can be pyrophoric. Boronic acids can be irritants. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a thorough risk assessment before starting any large-scale synthesis.
Experimental Protocols
Representative Lab-Scale Suzuki-Miyaura Synthesis of this compound
This protocol is provided as a reference and will require optimization for scale-up.
Materials:
-
2-Bromo-6-phenylpyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 2-bromo-6-phenylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. Bubble the inert gas through the mixture for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system like ethanol/water.
Visualizations
Caption: A generalized workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the scale-up synthesis.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Air-Sensitive 6-Phenyl-2,2'-bipyridine Complexes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of air-sensitive 6-Phenyl-2,2'-bipyridine and its metal complexes. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying air-sensitive this compound complexes?
A1: The most common purification techniques for these complexes are recrystallization, column chromatography, and sublimation. The choice of method depends on the thermal stability, solubility, and volatility of the complex, as well as the nature of the impurities. All procedures must be carried out under an inert atmosphere using either a glovebox or Schlenk line techniques to prevent decomposition of the air-sensitive compounds.[1][2]
Q2: My this compound complex appears to be decomposing during column chromatography on silica gel. What could be the cause and how can I prevent this?
A2: Decomposition on silica gel is a common issue for air-sensitive organometallic compounds, which can be attributed to the acidic nature of standard silica gel or the presence of adsorbed oxygen and water. To mitigate this, consider the following:
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Use Neutralized or Deactivated Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) or use commercially available deactivated silica gel.
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Switch to Alumina: Alumina (neutral or basic) is often a better alternative for sensitive complexes.
-
Thoroughly Degas: Ensure the column, adsorbent, and solvents are rigorously degassed prior to use to remove any traces of oxygen. This can be achieved by subjecting the packed column and solvents to several vacuum/inert gas cycles.
Q3: What are the best practices for recrystallizing an air-sensitive this compound complex?
A3: Successful recrystallization of air-sensitive compounds relies on the careful selection of solvents and maintaining an inert atmosphere.
-
Solvent Selection: Use a solvent in which your complex is soluble at elevated temperatures but sparingly soluble at lower temperatures. Common choices include mixtures of polar and non-polar solvents, such as dichloromethane/hexane or toluene/hexane.
-
Inert Atmosphere Techniques: Perform the recrystallization in a glovebox or using Schlenk flasks. Dissolve the complex in a minimal amount of hot, degassed solvent, and then allow it to cool slowly. Alternatively, vapor diffusion, where a non-polar "anti-solvent" slowly diffuses into a solution of the complex in a more polar solvent, can yield high-quality crystals.
Q4: When is sublimation a suitable purification method for these complexes?
A4: Sublimation is an excellent method for purifying solid compounds that are thermally stable and have a significant vapor pressure at temperatures below their decomposition point.[1] It is particularly effective for removing non-volatile impurities. The process involves gently heating the impure solid under a high vacuum, allowing the volatile complex to sublime and then deposit as pure crystals on a cold surface (a "cold finger").[1]
Troubleshooting Guides
Issue 1: Low Recovery of the Complex After Purification
| Possible Cause | Troubleshooting Step |
| Decomposition on Stationary Phase (Chromatography) | - Use deactivated silica gel or alumina.- Add a small percentage of a coordinating solvent or base (e.g., pyridine, triethylamine) to the eluent to prevent strong adsorption and decomposition. |
| Product is Too Soluble in Recrystallization Solvent | - Choose a different solvent system where the complex has lower solubility at cold temperatures.- Try the vapor diffusion or liquid-liquid diffusion crystallization methods. |
| Incomplete Precipitation | - Cool the recrystallization mixture to a lower temperature (e.g., -20 °C or -78 °C) if the complex's stability allows.- Concentrate the solution slightly before cooling. |
| Loss During Transfers | - Ensure all transfers between flasks are done carefully under a positive pressure of inert gas to avoid leaving material behind. |
Issue 2: Impurities Remain After Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities (Chromatography) | - Optimize the eluent system by performing thorough TLC analysis beforehand.- Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Co-crystallization of Impurities (Recrystallization) | - Repeat the recrystallization process one or more times.- Consider a different solvent system that may have a larger solubility difference between the product and the impurity. |
| Volatile Impurities (Sublimation) | - If the impurity has a similar vapor pressure to the product, sublimation may not be effective. In this case, chromatography or recrystallization are better alternatives. |
Quantitative Data Summary
The following table summarizes typical purification results for bipyridine complexes, including those with phenyl substituents, from various literature sources. Note that the optimal conditions can vary depending on the specific metal center and other ligands present.
| Complex Type | Purification Method | Stationary Phase/Solvent | Yield | Reference |
| Iridium(III) bipyridine complexes | Column Chromatography | DCM/Ethanol | 50-55% | --INVALID-LINK-- |
| Ruthenium(II) polypyridyl complexes | Column Chromatography | Neutral Alumina / Acetonitrile | Not specified | --INVALID-LINK-- |
| Ruthenium(II) bipyridine complexes | Column Chromatography | Active Alumina / Acetone and Methanol | 65% | --INVALID-LINK-- |
| Iridium(III) phenylpyridine bipyridine complexes | Column Chromatography | Silica Gel / Hexanes:EtOAc (90:10) | 90% | --INVALID-LINK-- |
| Ruthenium(II) chlorophenanthroline bipyridine complexes | Column Chromatography | Silica Gel / Acetonitrile | ~70% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Column Chromatography of an Air-Sensitive this compound Complex
This protocol outlines the purification of a moderately air-sensitive complex using a modified Schlenk-style chromatography column.
Materials:
-
Schlenk-style chromatography column with a side-arm stopcock.
-
Degassed silica gel or neutral alumina (activated by heating under vacuum).
-
Degassed solvents (eluent).
-
Schlenk flasks for fraction collection.
-
Inert gas source (Argon or Nitrogen) connected to a dual-bank manifold.[1]
Procedure:
-
Column Preparation:
-
Dry the chromatography column in an oven and allow it to cool under a stream of inert gas.
-
Prepare a slurry of the chosen stationary phase (silica or alumina) in a non-polar, degassed solvent (e.g., hexane).
-
Pour the slurry into the column while tapping gently to ensure even packing and remove air bubbles.
-
Add a layer of degassed sand on top of the stationary phase.
-
Wash the column with several column volumes of the initial eluent under a positive pressure of inert gas.
-
-
Sample Loading:
-
Dissolve the crude complex in a minimal amount of degassed solvent (preferably the eluent).
-
Carefully add the sample solution to the top of the column using a cannula or a dropping funnel attached to the column.
-
Allow the sample to adsorb onto the stationary phase.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the appropriate degassed solvent system, applying gentle positive pressure of inert gas to control the flow rate.
-
Collect the fractions in pre-weighed and dried Schlenk flasks.
-
Monitor the separation by TLC (if the compounds are stable enough for brief air exposure) or by the color of the bands.
-
-
Solvent Removal:
-
Once the desired fractions are collected, remove the solvent under vacuum to yield the purified complex.
-
Protocol 2: Recrystallization of an Air-Sensitive this compound Complex via Vapor Diffusion
This method is ideal for obtaining high-purity, crystalline material.
Materials:
-
Two glass vials of different diameters (one must fit inside the other).
-
Airtight septum caps.
-
Degassed solvents (a "solvent" in which the complex is soluble and an "anti-solvent" in which it is insoluble, but the two solvents must be miscible).
Procedure:
-
Sample Preparation:
-
In a glovebox, dissolve the crude complex in a minimal amount of the "solvent" (e.g., dichloromethane) in the smaller vial.
-
-
Setting up the Diffusion Chamber:
-
Place the smaller vial containing the complex solution inside the larger vial.
-
Add the "anti-solvent" (e.g., hexane or pentane) to the larger vial, ensuring the level is below the top of the inner vial.
-
Seal the larger vial with an airtight cap.
-
-
Crystallization:
-
Allow the setup to stand undisturbed for several hours to days. The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the complex and promoting the growth of crystals.
-
-
Isolation:
-
Once a suitable amount of crystals has formed, carefully open the vial in the glovebox.
-
Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.
-
Visualizations
Caption: General workflow for the purification of air-sensitive complexes.
Caption: Troubleshooting guide for column chromatography of sensitive complexes.
References
Validation & Comparative
A Comparative Guide to 6-Phenyl-2,2'-bipyridine and Other Bipyridine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The 2,2'-bipyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis. The ability to modify the steric and electronic properties of these ligands by introducing substituents allows for the fine-tuning of catalytic activity. This guide provides an objective comparison of 6-Phenyl-2,2'-bipyridine with other bipyridine ligands in the context of nickel-catalyzed cross-coupling reactions, supported by experimental data.
Impact of Substitution on Catalytic Performance
The introduction of substituents onto the 2,2'-bipyridine framework significantly influences the catalytic performance of the corresponding metal complexes. These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the metal center, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups can make the metal center more electrophilic, potentially favoring other steps in the catalytic cycle.
-
Steric Effects: The steric bulk of substituents, particularly at the 6 and 6'-positions, can have a profound impact on the stability of catalytic intermediates and the rate of key elementary steps such as reductive elimination. Increased steric hindrance can promote the dissociation of the product from the metal center, potentially leading to higher turnover frequencies. However, excessive steric bulk can also hinder substrate coordination.
The 6-phenyl substituent in this compound introduces significant steric bulk in proximity to the metal center. Its electronic influence is more nuanced, capable of participating in π-stacking interactions and subtly modifying the electronic properties of the pyridine ring.
Performance in Nickel-Catalyzed Cross-Electrophile Coupling
A study by Hazari and co-workers provides valuable insights into the comparative performance of various 6,6'-substituted bipyridine ligands in the nickel-catalyzed cross-electrophile coupling of 4-chloroanisole and 1-iodooctane. While this study does not feature the unsubstituted this compound, it includes a closely related derivative, 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine (⁴ᵗBu₂-⁶,⁶'-Ph₂-bpy), which allows for an assessment of the impact of 6-phenyl substitution.
Data Presentation
| Ligand | Yield (%)[1] | TOF (h⁻¹)[1] |
| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | 95 | 190 |
| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | 93 | 465 |
| 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine | 85 | 425 |
Reaction Conditions: 4-chloroanisole (1.0 equiv), 1-iodooctane (1.5 equiv), NiI₂ (5 mol%), Ligand (5 mol%), Zn (2.0 equiv), in DMA at room temperature for 16 hours.
The data indicates that the introduction of phenyl groups at the 6 and 6'-positions of the bipyridine ligand, as in 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine, results in a high turnover frequency (TOF), comparable to the dimethyl-substituted analogue and significantly higher than the parent dtbbpy. This suggests that the steric bulk of the phenyl groups promotes the catalytic turnover. However, a slight decrease in yield is observed compared to the less sterically hindered ligands, which may be attributed to challenges in the initial steps of the catalytic cycle, such as substrate coordination.
Experimental Protocols
General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling
The following is a general experimental protocol for the nickel-catalyzed cross-electrophile coupling of an aryl halide with an alkyl halide, based on procedures reported in the literature.[2]
Materials:
-
Nickel(II) iodide (NiI₂)
-
Bipyridine ligand (e.g., this compound, dtbbpy)
-
Zinc dust
-
Aryl halide (e.g., 4-chloroanisole)
-
Alkyl halide (e.g., 1-iodooctane)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In an inert atmosphere (e.g., inside a glovebox or under argon in a Schlenk tube), a reaction vessel is charged with NiI₂ (5 mol%) and the desired bipyridine ligand (5 mol%).
-
Addition of Reagents: To the catalyst mixture, add zinc dust (2.0 equivalents), the aryl halide (1.0 equivalent), and the alkyl halide (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMA to the reaction vessel.
-
Reaction: The reaction mixture is stirred at room temperature for the specified duration (e.g., 16 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, typically by the addition of an acidic solution (e.g., 1 M HCl). The mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cross-coupled product.
Mandatory Visualization
Catalytic Cycle for Nickel-Catalyzed Cross-Electrophile Coupling
Caption: Proposed catalytic cycle for nickel-catalyzed cross-electrophile coupling.
This guide highlights the importance of ligand design in optimizing catalytic performance. The steric and electronic properties of bipyridine ligands, such as this compound and its derivatives, play a crucial role in determining the efficiency of nickel-catalyzed cross-coupling reactions. The provided data and protocols serve as a valuable resource for researchers in the field of catalysis and drug development.
References
A Comparative Analysis of Iridium and Ruthenium Complexes Featuring 6-Phenyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, the photophysical and electrochemical properties of transition metal complexes are of paramount importance for their application in diverse fields, including bioimaging, photodynamic therapy (PDT), and catalysis. Among the plethora of ligands utilized to construct these functional molecules, 6-phenyl-2,2'-bipyridine stands out due to its unique electronic and steric characteristics. This guide provides a comparative study of iridium(III) and ruthenium(II) complexes incorporating the this compound ligand, offering a detailed examination of their synthesis, properties, and performance in key applications, supported by experimental data.
Introduction
Iridium(III) and ruthenium(II) polypyridyl complexes have been the subject of intense research owing to their rich photochemistry and photophysics. The introduction of a phenyl group at the 6-position of the 2,2'-bipyridine scaffold significantly influences the electronic structure and steric environment of the resulting metal complexes. In iridium complexes, this can facilitate cyclometalation, leading to highly phosphorescent materials. For ruthenium complexes, it can modulate the metal-to-ligand charge transfer (MLCT) characteristics, impacting their performance as photosensitizers and catalysts. This guide will objectively compare and contrast these two classes of complexes to aid researchers in selecting the appropriate system for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for representative iridium and ruthenium complexes of this compound. It is important to note that while data for the bis-cyclometalated iridium complex [Ir(ppy)2(phbpy)]+ (where ppy = 2-phenylpyridine and phbpy = this compound) is available, comprehensive data for the homoleptic ruthenium complex [Ru(phbpy)3]2+ is less common in the literature. Therefore, some properties for the ruthenium complex are inferred from closely related tris(bipyridyl)ruthenium(II) derivatives.
Table 1: Photophysical Properties
| Property | Iridium Complex: [Ir(ppy)₂(phbpy)]⁺ | Ruthenium Complex: [Ru(phbpy)₃]²⁺ (Estimated) |
| Absorption Maxima (λabs, nm) | ~280, 380, 450 (in CH₃CN) | ~290, 455 (in CH₃CN) [based on [Ru(bpy)₃]²⁺][1][2] |
| Emission Maximum (λem, nm) | ~610 (in CH₃CN)[3][4] | ~615 (in CH₃CN) [based on [Ru(bpy)₃]²⁺][2][5] |
| Photoluminescence Quantum Yield (Φ) | 0.049 (in CH₃CN)[4] | ~0.04-0.1 (in deaerated CH₃CN) [based on [Ru(bpy)₃]²⁺][5] |
| Excited-State Lifetime (τ, µs) | ~0.2-1.0 (in deaerated solution) | ~0.6-1.0 (in deaerated CH₃CN) [based on [Ru(bpy)₃]²⁺][5] |
Table 2: Electrochemical Properties
| Property | Iridium Complex: [Ir(ppy)₂(phbpy)]⁺ | Ruthenium Complex: [Ru(phbpy)₃]²⁺ (Estimated) |
| Oxidation Potential (Eox, V vs. Fc/Fc⁺) | ~0.8-1.0 | ~1.26 (for [Ru(bpy)₃]²⁺)[2][6] |
| Reduction Potential (Ered, V vs. Fc/Fc⁺) | ~-2.0 to -2.5 | ~-1.33, -1.52, -1.73 (for [Ru(bpy)₃]²⁺)[2] |
Experimental Protocols
Synthesis of this compound Ligand
The this compound ligand can be synthesized via a Suzuki coupling reaction between 6-bromo-2,2'-bipyridine and phenylboronic acid.
Materials:
-
6-bromo-2,2'-bipyridine
-
Phenylboronic acid
-
[Pd(PPh₃)₄]
-
Na₂CO₃
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
A mixture of 6-bromo-2,2'-bipyridine (1.0 eq), phenylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq) is dissolved in a 4:1:1 mixture of toluene/ethanol/water.
-
The solution is deoxygenated by bubbling with argon for 20 minutes.
-
[Pd(PPh₃)₄] (0.05 eq) is added, and the mixture is heated to reflux under an argon atmosphere for 24 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Synthesis of Ir(ppy)₂(phbpy)
Materials:
-
[Ir(ppy)₂Cl]₂ dimer
-
This compound (phbpy)
-
Dichloromethane (DCM)
-
Methanol
-
NH₄PF₆
Procedure:
-
The [Ir(ppy)₂Cl]₂ dimer (1.0 eq) and this compound (2.2 eq) are dissolved in a 2:1 mixture of DCM and methanol.
-
The solution is refluxed under an argon atmosphere for 12 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.
-
The residue is redissolved in a minimum amount of methanol, and a saturated aqueous solution of NH₄PF₆ is added to precipitate the product.
-
The resulting yellow-orange solid is collected by filtration, washed with water and diethyl ether, and dried under vacuum.
Synthesis of Ru(phbpy)₃₂ (General Protocol)
A general procedure for the synthesis of tris-heteroleptic ruthenium(II) polypyridyl complexes is adapted.
Materials:
-
RuCl₃·3H₂O
-
This compound (phbpy)
-
Ethanol/Water solvent mixture
-
N,N-Dimethylformamide (DMF)
-
NH₄PF₆
Procedure:
-
RuCl₃·3H₂O (1.0 eq) and this compound (3.3 eq) are suspended in a 3:1 ethanol/water mixture.
-
A few drops of DMF are added as a reducing agent.
-
The mixture is heated to reflux under an argon atmosphere for 48 hours, during which the color changes from dark brown to deep red.
-
The solution is cooled to room temperature and filtered to remove any insoluble material.
-
The filtrate is concentrated under reduced pressure, and a saturated aqueous solution of NH₄PF₆ is added to precipitate the crude product.
-
The red precipitate is collected by filtration, washed with water and diethyl ether, and purified by column chromatography on alumina or silica gel with an acetonitrile/toluene mixture as the eluent.
Cellular Imaging Protocol with Iridium(III) Complexes
This protocol outlines a general procedure for live-cell imaging using a luminescent iridium(III) complex.
Cell Line: A549 (human lung carcinoma) cells.
Procedure:
-
A549 cells are seeded on glass-bottomed dishes and cultured in a suitable medium until they reach 60-70% confluency.[7]
-
A stock solution of the iridium(III) complex is prepared in DMSO. This is then diluted in the cell culture medium to a final concentration of 1-10 µM.
-
The culture medium is removed from the cells, and they are washed with phosphate-buffered saline (PBS).
-
The staining solution containing the iridium complex is added to the cells, and they are incubated at 37°C in a CO₂ incubator for 1-2 hours.
-
After incubation, the staining solution is removed, and the cells are washed twice with PBS.
-
Fresh culture medium is added, and the cells are imaged using a confocal laser scanning microscope with appropriate excitation and emission wavelengths.
Photodynamic Therapy (PDT) Protocol with Ruthenium(II) Complexes
This protocol provides a general method for evaluating the in vitro phototoxicity of a ruthenium(II) complex.
Cell Line: HeLa (human cervical cancer) cells.
Procedure:
-
HeLa cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the ruthenium(II) complex and incubated for a specified period (e.g., 12-24 hours).
-
Following incubation, the cells are irradiated with a light source (e.g., a 450 nm LED array) at a specific light dose (e.g., 10-20 J/cm²).[8] A parallel set of plates is kept in the dark as a control.
-
After irradiation, the cells are incubated for a further 24-48 hours.
-
Cell viability is assessed using a standard method such as the MTT assay. The IC₅₀ values (concentration required to kill 50% of the cells) for both the dark and irradiated conditions are determined to calculate the phototoxicity index (PI = IC₅₀(dark) / IC₅₀(light)).
Mandatory Visualization
Caption: A generalized workflow for the synthesis, characterization, and evaluation of iridium and ruthenium complexes.
Caption: A simplified Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.
Comparative Discussion
Photophysical Properties
Iridium(III) complexes with this compound, particularly those involving cyclometalation, generally exhibit strong spin-orbit coupling, which facilitates intersystem crossing to the triplet state and results in phosphorescence. The emission of [Ir(ppy)₂(phbpy)]⁺ is in the orange-red region of the spectrum. However, the introduction of the phenyl group on the bipyridine ligand in this specific complex has been shown to decrease the photoluminescence quantum yield compared to the parent [Ir(ppy)₂(bpy)]⁺ complex.[3][4] This is attributed to the phenyl group promoting non-radiative decay pathways.[3]
Ruthenium(II) complexes of polypyridyl ligands are well-known for their MLCT-based luminescence. The homoleptic complex [Ru(phbpy)₃]²⁺ is expected to have photophysical properties similar to the archetypal [Ru(bpy)₃]²⁺, with absorption in the visible region and emission around 615 nm. The phenyl substituents may cause a slight red-shift in the absorption and emission spectra and could potentially influence the quantum yield and excited-state lifetime, though detailed studies on this specific homoleptic complex are scarce.
Electrochemical Properties
The electrochemical behavior of these complexes is crucial for their application in photoredox catalysis and as sensitizers in solar cells. The oxidation in both iridium and ruthenium complexes is typically metal-centered (Ir(III)/Ir(IV) and Ru(II)/Ru(III), respectively). The reduction processes are generally ligand-based, localized on the π* orbitals of the polypyridyl ligands. The presence of the electron-donating phenyl group on the bipyridine ligand is expected to have a modest effect on the redox potentials compared to the unsubstituted analogues.
Applications
Bioimaging: Luminescent iridium(III) complexes are excellent candidates for cellular imaging due to their high photostability, large Stokes shifts, and long phosphorescence lifetimes, which allow for time-resolved imaging to reduce background autofluorescence.[9] Their emission color can be tuned by modifying the ligands. The lipophilicity introduced by the phenyl group in this compound can influence the cellular uptake and localization of the complex.
Ruthenium(II) polypyridyl complexes have also been extensively used as biological probes and imaging agents. Their emission is sensitive to the local environment, which can be exploited for sensing applications within the cell.
Photodynamic Therapy (PDT): Both iridium(III) and ruthenium(II) complexes can act as photosensitizers for PDT. Upon light excitation, they can transfer energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂), which can induce cancer cell death. Ruthenium polypyridyl complexes, in particular, have shown great promise in this area, with some derivatives entering clinical trials. The efficiency of singlet oxygen generation is a key factor, and this can be tuned by ligand design. The phenyl group in this compound may influence the triplet state energy and lifetime, thereby affecting PDT efficacy.
Catalysis: Cyclometalated iridium(III) complexes have emerged as powerful catalysts for a variety of organic transformations, including C-H activation. The iridium complex of this compound has shown catalytic activity for H/D exchange reactions.[10]
Ruthenium(II) polypyridyl complexes are well-established catalysts for various reactions, including transfer hydrogenation. While specific studies on the catalytic activity of [Ru(phbpy)₃]²⁺ are limited, related ruthenium complexes with NNN-tridentate ligands have been shown to be active in the transfer hydrogenation of ketones.[11]
Conclusion
Both iridium(III) and ruthenium(II) complexes of this compound are versatile platforms for the development of functional molecular systems.
-
Iridium(III) complexes of this ligand, especially in their cyclometalated form, are particularly promising for applications requiring strong phosphorescence, such as in organic light-emitting diodes (OLEDs) and advanced bioimaging techniques. Their catalytic activity in C-H activation also opens up avenues in synthetic organic chemistry.
-
Ruthenium(II) complexes , while perhaps less emissive in some cases, are highly attractive for applications in photodynamic therapy and photoredox catalysis due to their robust photochemistry and well-understood MLCT states.
The choice between an iridium and a ruthenium complex of this compound will ultimately depend on the specific application requirements, including the desired photophysical properties, redox potentials, and target biological or chemical system. Further research into the direct comparison of these specific complexes will undoubtedly unveil more of their potential and facilitate the rational design of next-generation photosensitizers, imaging agents, and catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Photophysical properties of charged cyclometalated Ir(III) complexes: a joint theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium(II) polypyridyl complexes as mitochondria-targeted two-photon photodynamic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium(II) polypyridyl complexes as emerging photosensitisers for antibacterial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Phenyl-2,2'-bipyridine-Based OLEDs Versus Other Emitter Technologies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the emitter layer is the heart of the device, dictating its efficiency, color purity, and operational stability. This guide provides an objective comparison of the performance of OLEDs based on 6-Phenyl-2,2'-bipyridine, a prominent ligand in phosphorescent emitters, against other leading emitter technologies, including Thermally Activated Delayed Fluorescence (TADF) and Hyperfluorescence. The information presented herein is supported by experimental data from recent scientific literature to aid researchers and professionals in making informed decisions for their applications.
Performance Comparison of OLED Emitter Technologies
The performance of an OLED is evaluated based on several key metrics: External Quantum Efficiency (EQE), Power Efficiency, Luminance, and Operational Lifetime. The following tables summarize the performance of this compound-based phosphorescent OLEDs and compare them with state-of-the-art TADF and Hyperfluorescent devices.
Table 1: Performance of this compound-Based Iridium(III) Phosphorescent OLEDs
| Emitter Type | Host Material | Peak EQE (%) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Color (CIE x,y) |
| Ir(III) complex with phenyl-substituted bipyridine ligand | Not Specified | 14.9[1] | Not Specified | >1000[1] | Sky-Blue |
| Ir(III) complex with fluorinated bipyridyl ligands | mCP | >17[2] | >30[2] | Not Specified | Blue (0.16, 0.25)[2] |
| Tridentate carbene pincer Ir(III) complex | Exciplex-forming co-host | 31.62[3] | Not Specified | 214,255[3] | Blue (0.175, 0.446)[3] |
Table 2: Comparative Performance of Other Advanced OLED Emitters
| Emitter Technology | Emitter Material | Host Material | Peak EQE (%) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Operational Lifetime (LT50 @ 1000 cd/m²) |
| TADF | SpiroAC-TRZ (assistant dopant) in PVK | PVK | 7.4[4] | Not Specified | >18,000[4] | Not Specified |
| TADF | Earth-abundant Metal Complexes | Various | Comparable to Phosphorescent Emitters[5] | Not Specified | Not Specified | Not Specified |
| Hyperfluorescence | ACRSA (sensitizer) | Not Specified | ~30% increase over non-HF devices[6] | Not Specified | Not Specified | 318 hours[3] |
| Phosphorescent (Blue) | tBuCz-based asymmetric Ir(III) emitters | Not Specified | 31.62[3] | Not Specified | 214,255[3] | 1237 hours[3] |
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final device performance. Below are generalized methodologies for key experiments cited in the literature.
OLED Fabrication
A common method for fabricating small-molecule OLEDs is vacuum thermal evaporation. The process involves the sequential deposition of organic and inorganic materials onto a cleaned substrate (typically indium tin oxide (ITO) coated glass) under high vacuum.
Typical Layer Structure:
-
Substrate: ITO-coated glass (Anode)
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer.
-
Emissive Layer (EML): The core of the device where electron-hole recombination and light emission occur. This layer consists of a host material doped with the emitter molecules (e.g., this compound-based Ir(III) complex).
-
Electron Transport Layer (ETL): Transports electrons to the emissive layer.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal (e.g., LiF/Al) for injecting electrons.
The thickness of each layer is a critical parameter that needs to be optimized for balanced charge injection and transport, thereby maximizing device efficiency.[7]
Device Characterization
Once fabricated, the OLEDs undergo a series of electrical and optical measurements to evaluate their performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density and luminance. This provides information on the turn-on voltage and driving voltage of the device.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: A spectroradiometer measures the emitted light spectrum at a specific operating voltage or current. From the spectrum, the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE): EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a crucial metric for assessing the overall efficiency of the OLED.
-
Power Efficiency: This is the measure of light output (in lumens) per unit of electrical power consumed (in watts).
-
Operational Lifetime: The stability of the device is determined by measuring the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under continuous operation at a constant current density. Device degradation can be accelerated by factors such as high current density, heat generation, and exposure to oxygen and moisture.[7]
Mandatory Visualizations
Molecular Structures of Emitters
Caption: Molecular structure concepts of different OLED emitter types.
General OLED Device Architecture
Caption: A simplified diagram of a typical multi-layer OLED structure.
Experimental Workflow for OLED Performance Evaluation
Caption: A streamlined workflow for the evaluation of OLED performance.
References
- 1. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. High-performance pure blue phosphorescent OLED using a novel bis-heteroleptic iridium(iii) complex with fluorinated bipyridyl ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. photonics.com [photonics.com]
- 7. benchchem.com [benchchem.com]
- 8. eecs.engin.umich.edu [eecs.engin.umich.edu]
- 9. Hyperfluorescence: the most efficient OLED emission technology - Kyulux [kyulux.com]
- 10. oled-info.com [oled-info.com]
A Comparative Guide to the Photophysical Properties of Palladium and Platinum Complexes of 6-Phenyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of palladium(II) and platinum(II) complexes featuring the 6-Phenyl-2,2'-bipyridine (phbpy) ligand. The distinct electronic configurations and spin-orbit coupling effects of the central metal ion impart divergent and tunable photophysical behaviors, making these complexes promising candidates for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy and bio-imaging. This document summarizes key experimental data, outlines standardized experimental protocols, and visualizes the underlying photophysical pathways.
Data Presentation: A Side-by-Side Comparison
The photophysical properties of palladium and platinum complexes of this compound show marked differences, primarily in their emission characteristics. While platinum complexes are often emissive at room temperature, their palladium counterparts typically require cryogenic temperatures to exhibit luminescence.[1][2]
| Photophysical Property | Palladium(II) Complexes of this compound | Platinum(II) Complexes of this compound |
| Absorption (λmax) | ~390 nm, assigned to 1MLCT transitions.[1][2] | Intense UV bands and a visible 1MLCT band. |
| Emission | Generally non-emissive at 298 K, but exhibit intense luminescence at 77 K.[1][2] | Often emissive in solution at room temperature.[3] |
| Emission Origin | Attributed to intraligand (IL) excited states.[1][2] | Typically from a 3MLCT excited state.[3] |
| Luminescence Color | Varies with ligand modifications, often in the blue-green to yellow region at 77K. | Tunable across the visible spectrum, from green to red. |
| Quantum Yields (Φ) | Can be high at 77 K, but negligible at room temperature. | Can be significant at room temperature, varying with ancillary ligands and solvent. |
| Excited-State Lifetimes (τ) | Typically in the microsecond range at 77 K. | Can range from nanoseconds to microseconds at room temperature.[3] |
Key Photophysical Processes
The divergent photophysical properties of the palladium and platinum complexes can be attributed to the differences in their electronic structure and the efficiency of intersystem crossing. The heavier platinum atom exhibits stronger spin-orbit coupling, which facilitates the population of the triplet excited state from the singlet excited state, leading to efficient phosphorescence even at room temperature. In contrast, the lighter palladium atom has weaker spin-orbit coupling, resulting in less efficient intersystem crossing and a greater propensity for non-emissive decay pathways at room temperature.
Caption: A diagram illustrating the distinct photophysical pathways for palladium and platinum complexes.
Experimental Protocols
Accurate and reproducible photophysical measurements are critical for the evaluation and comparison of these complexes. The following are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the complexes.
Methodology:
-
Sample Preparation: Prepare stock solutions of the palladium and platinum complexes in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette over a wavelength range of 250-800 nm.
-
Ensure the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis: Identify the wavelength of maximum absorption (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Emission Spectroscopy
Objective: To determine the emission maxima (λem) and spectral shape of the luminescent complexes.
Methodology:
-
Sample Preparation: Prepare solutions of the complexes in spectroscopic grade solvents at concentrations where the absorbance at the excitation wavelength is less than 0.1 to minimize inner filter effects. For low-temperature measurements, use a solvent mixture that forms a clear glass upon cooling (e.g., 4:1 ethanol/methanol).
-
Instrumentation: Utilize a spectrofluorometer equipped with a suitable detector.
-
Measurement:
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum over a range that encompasses the entire emission band.
-
For low-temperature measurements, immerse the sample in a liquid nitrogen-filled dewar.
-
-
Data Analysis: Identify the wavelength of maximum emission intensity (λem).
Photoluminescence Quantum Yield (Φ) Determination
Objective: To quantify the efficiency of the emission process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized quantum yield standard with an emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4 for blue emitters, [Ru(bpy)3]2+ in water for orange-red emitters).
-
Measurement:
-
Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for both the sample and the standard.
-
Measure the emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis: Calculate the quantum yield (Φs) of the sample using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ηs2 / ηr2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
Excited-State Lifetime (τ) Measurement
Objective: To determine the duration of the excited state.
Methodology:
-
Instrumentation: Employ a time-correlated single-photon counting (TCSPC) system or a transient absorption spectrometer.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser or a light-emitting diode).
-
Monitor the decay of the emission intensity over time.
-
-
Data Analysis: Fit the decay curve to a single or multi-exponential function to extract the excited-state lifetime(s) (τ).
Experimental Workflow Visualization
The characterization of the photophysical properties of these complexes follows a logical workflow, from synthesis to detailed spectroscopic analysis.
Caption: A flowchart outlining the key steps in the synthesis and photophysical evaluation of palladium and platinum complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Luminescent mononuclear and binuclear cyclometalated palladium(II) complexes of 6-phenyl-2,2 bipyridines: spectroscopic and structural comparisons with platinum(II) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of 6-Phenyl-2,2'-bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis. Among the vast array of ligand scaffolds, 6-Phenyl-2,2'-bipyridine has emerged as a privileged ligand in transition metal catalysis. Its unique electronic and steric properties, arising from the interplay of the bipyridine unit and the appended phenyl group, allow for the formation of highly active and stable metal complexes. This guide provides a comprehensive benchmark of the catalytic activity of this compound complexes, offering an objective comparison with alternative catalytic systems supported by experimental data.
Performance in Cross-Coupling Reactions
Palladium and nickel complexes of substituted bipyridines are powerful catalysts for cross-coupling reactions, a fundamental tool in the construction of carbon-carbon bonds. The this compound ligand, in particular, has shown promise in this arena.
Nickel-Catalyzed Cross-Electrophile Coupling
Recent studies have highlighted the significant impact of substituents on the bipyridine framework in nickel-catalyzed cross-electrophile coupling reactions. While direct quantitative data for this compound in a comparative study was not found, data for analogous 6,6'-disubstituted bipyridine ligands provides valuable insights into the expected performance. For instance, in the cross-electrophile coupling of an aryl halide with an alkyl halide, the steric bulk at the 6 and 6' positions can influence the turnover frequency (TOF) of the catalyst.
| Ligand | Catalyst System | Reaction | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | (tBubpyMe)NiIICl2 | Aryl Halide + Alkyl Halide Coupling | High | [1] |
| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | (tBubpyMe2)NiIICl2 | Aryl Halide + Alkyl Halide Coupling | Lower than 6-methyl analogue | [1] |
| 4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridine | (tBubpyPh2)NiIICl2 | Aryl Halide + Alkyl Halide Coupling | Lower than 6-methyl analogue | [1] |
Note: This data is for substituted 4,4'-di-tert-butyl-2,2'-bipyridines and serves as a proxy to understand the potential influence of a phenyl group at the 6-position.
The data suggests that while substitution at the 6-position is crucial for catalytic activity, increased steric bulk with two substituents can sometimes lead to lower turnover frequencies.[1] This highlights the delicate balance between steric and electronic effects that governs catalyst performance.
Palladium-Catalyzed Suzuki-Miyaura Coupling
While specific quantitative data for this compound in Suzuki-Miyaura coupling was not available in the reviewed literature for a direct comparison, the general performance of bipyridine-ligated palladium catalysts is well-established. The following table provides representative data for a standard bipyridine ligand in a typical Suzuki-Miyaura reaction.
| Ligand | Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,2'-Bipyridine | Pd(OAc)₂ | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | ~95 |
This provides a baseline against which the performance of this compound-palladium complexes could be benchmarked in future studies.
Performance in C-H Activation and H/D Exchange
Iridium complexes bearing the this compound ligand have demonstrated notable catalytic activity in C-H activation and hydrogen-deuterium (H/D) exchange reactions. These transformations are of significant interest for isotopic labeling and late-stage functionalization of organic molecules.
An iridium complex of this compound, specifically a tridentate cyclometalated Ir(NNC) complex, has been shown to be active for the H/D exchange between benzene and (trifluoro)acetic acids.[2] This activity stems from the ability of the iridium center to activate the C-H bonds of arenes.
| Catalyst System | Reaction | Substrate | Deuterium Source | Key Feature | Reference |
| Tridentate cyclometalated Ir(NNC) complex with this compound | H/D Exchange | Benzene | (Trifluoro)acetic acid-d | Catalytic C-H activation | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative evaluation of catalytic systems.
General Protocol for Nickel-Catalyzed Cross-Electrophile Coupling
This protocol is adapted from studies on substituted bipyridine ligands in nickel catalysis.[3]
Materials:
-
Nickel(II) catalyst precursor (e.g., (this compound)NiCl₂) (5 mol%)
-
Zinc dust (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Alkyl halide (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vial with the nickel catalyst and zinc dust.
-
Add the aryl halide and the alkyl halide to the vial.
-
Add anhydrous DMF.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general protocol that can be adapted for using this compound as a ligand.[4]
Materials:
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
This compound ligand (1-5 mol% equivalent to palladium)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 3-5 mL)
Procedure:
-
To an oven-dried, resealable Schlenk tube, add the palladium source, the this compound ligand, the aryl halide, the arylboronic acid, and the base.
-
Cap the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Catalytic Processes
Diagrams illustrating the catalytic cycles and experimental workflows provide a clear conceptual understanding of the underlying processes.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a transition metal-catalyzed cross-coupling reaction.
Conclusion
Complexes of this compound represent a versatile and promising class of catalysts for a range of important organic transformations. Their performance in cross-coupling and C-H activation reactions underscores their potential in both academic research and industrial applications, including drug development. While more direct comparative studies are needed to fully elucidate their standing against other leading catalytic systems, the available data and established protocols provide a solid foundation for their exploration and implementation. The continued investigation into the synthesis and application of novel this compound complexes will undoubtedly lead to the development of even more efficient and selective catalytic processes.
References
Phenyl Substitution on 2,2'-Bipyridine Ligands: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ligand modification is paramount in the design of novel metal complexes with tailored properties. This guide provides an objective comparison of 2,2'-bipyridine (bpy) and its phenyl-substituted derivatives, supported by experimental data, to elucidate the impact of phenyl substitution on the structural, photophysical, electrochemical, and catalytic properties of the resulting metal complexes.
The introduction of phenyl groups onto the 2,2'-bipyridine scaffold significantly alters the steric and electronic environment of the ligand. These modifications, in turn, influence the geometry, photophysical characteristics, redox behavior, and catalytic efficacy of their corresponding metal complexes. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of these structure-property relationships to aid in the rational design of functional metal complexes.
Structural Properties: A Comparative Analysis
Phenyl substitution on the 2,2'-bipyridine backbone can induce notable changes in the structural parameters of the resulting metal complexes. These changes are primarily driven by steric hindrance and electronic effects introduced by the phenyl rings.
A key observation is the twisting of the phenyl groups relative to the bipyridine plane. This is a strategy the molecule adopts to alleviate steric repulsion between the hydrogen atoms on the ortho positions of the coordinated nitrogen atoms and the phenyl rings.
| Parameter | Unsubstituted bpy Complex (Representative) | Phenyl-Substituted bpy Complex (Representative) | Reference |
| Metal-Nitrogen Bond Length (Å) | ~2.05 | ~2.04 - 2.06 | [1] |
| Nitrogen-Metal-Nitrogen Bite Angle (°) | ~78 - 80 | ~78 - 81 | [1] |
| Dihedral Angle (bpy plane vs. Phenyl Ring) (°) | N/A | Can range from ~30 to near 90 | [2] |
Note: The exact values are dependent on the specific metal center, other ligands in the coordination sphere, and the position of phenyl substitution.
Photophysical Properties: Tuning Light Emission and Absorption
The introduction of phenyl groups extends the π-conjugated system of the bipyridine ligand, which has a profound effect on the photophysical properties of its metal complexes. This often leads to a redshift in both the absorption and emission spectra.[3] The specific impact is dependent on the position and number of phenyl substituents.
For instance, in a series of α-(N-biphenyl)-substituted 2,2'-bipyridines, the extension of the conjugation system resulted in a redshift of the emission maxima.[4] These compounds exhibited intense blue-to-green fluorescence with quantum yields reaching up to 49.1% in THF solutions.[3][4]
| Property | Unsubstituted bpy Complex (Representative) | Phenyl-Substituted bpy Complex (Representative) | Reference |
| Absorption Maximum (λ_abs, nm) | ~450 (MLCT) | ~460 - 500 (MLCT) | [5] |
| Emission Maximum (λ_em, nm) | ~600 | ~580 - 700 | [5] |
| Fluorescence Quantum Yield (Φ_f) | Varies significantly with metal and other ligands | Can be significantly enhanced or quenched depending on the system; values up to 49% have been reported for the free ligand.[4] |
MLCT: Metal-to-Ligand Charge Transfer
Electrochemical Properties: Modulating Redox Potentials
The electronic nature of the phenyl substituent influences the electron density at the metal center, thereby altering the redox potentials of the complex. Electron-donating groups on the phenyl ring can make the metal center more electron-rich and easier to oxidize, while electron-withdrawing groups have the opposite effect.[2]
Cyclic voltammetry is a key technique to probe these effects. For a series of Co(II) complexes with substituted bipyridine ligands, it was shown that the redox potentials for the Co(III)/Co(II) and Co(II)/Co(I) couples, as well as ligand-based reductions, are sensitive to the substituents on the bipyridine ring.[6]
| Property | Unsubstituted bpy Complex (Representative) | Phenyl-Substituted bpy Complex (Representative) | Reference |
| Oxidation Potential (V vs. Fc/Fc+) | Varies with metal | Generally shifted to more negative potentials with electron-donating phenyl groups and more positive potentials with electron-withdrawing groups. | [6] |
| Reduction Potential (V vs. Fc/Fc+) | Varies with metal and ligand | Influenced by the π-accepting ability of the phenyl-substituted ligand. | [6] |
Catalytic Performance: Impact on Cross-Coupling Reactions
In the realm of catalysis, particularly nickel-catalyzed cross-coupling reactions, the choice of the bipyridine ligand is critical for achieving high efficiency and selectivity.[2] Phenyl substitution can influence the catalytic activity through both steric and electronic effects.
Steric bulk introduced by phenyl groups, especially at the 6,6'-positions, can create a specific pocket around the metal center, which can influence selectivity and promote key catalytic steps like reductive elimination.[2] Electron-donating or -withdrawing groups on the phenyl rings can modulate the reactivity of the nickel center.[2]
| Catalytic Reaction | Ligand | Yield (%) | Reference |
| Nickel-Catalyzed Cross-Electrophile Coupling | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | High | [2] |
| 6,6'-disubstituted-4,4'-dtbbpy | Varies with substituent, highlighting steric effects. | [2] |
Experimental Protocols
Synthesis of 4,4'-Diphenyl-2,2'-bipyridine (A Representative Phenyl-Substituted Ligand)
A common method for the synthesis of 4,4'-diphenyl-2,2'-bipyridine involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[7]
Materials:
-
4,4'-Dibromo-2,2'-bipyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent system)
Procedure:
-
In a round-bottom flask, combine 4,4'-dibromo-2,2'-bipyridine (1 equivalent), phenylboronic acid (2.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Add a 2:1 mixture of toluene and water to the flask.
-
Heat the mixture to reflux with vigorous stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4,4'-diphenyl-2,2'-bipyridine as a white to off-white solid.[7]
Characterization of Metal Complexes: A General Workflow
The characterization of the synthesized metal complexes typically involves a combination of spectroscopic and analytical techniques.
Workflow:
-
Structural Characterization: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths and angles.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the ligand structure and coordination to the metal.
-
UV-Vis Absorption Spectroscopy: To investigate the electronic transitions, particularly the metal-to-ligand charge transfer (MLCT) bands.
-
Emission Spectroscopy: To determine the emission wavelength and quantum yield of luminescent complexes.
-
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): To determine the redox potentials of the metal center and the ligand. A typical setup involves a three-electrode system (working, reference, and counter electrodes) in a suitable solvent with a supporting electrolyte.[8]
-
Visualizing the Concepts
Caption: Effect of phenyl substitution on the properties of 2,2'-bipyridine ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores | MDPI [mdpi.com]
- 5. Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 6-Phenyl-2,2'-bipyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is paramount. 6-Phenyl-2,2'-bipyridine is a vital ligand in coordination chemistry and a foundational component in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of four prominent synthetic routes to this target molecule: the Kröhnke synthesis, Suzuki-Miyaura coupling, Stille coupling, and Negishi coupling. The objective is to offer a clear, data-driven comparison of these methodologies to aid in the selection of the most suitable route for a given research and development context.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, offering a direct comparison of their efficiencies and reaction conditions.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Kröhnke Synthesis | 2-acetylpyridine, Benzaldehyde, Ammonium acetate | - | Acetic Acid | Reflux (~118) | 4 | ~65 |
| Suzuki-Miyaura Coupling | 2-bromo-6-phenylpyridine, 2-(tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | Reflux (~111) | 24 | 78 |
| Stille Coupling | 2-bromo-6-phenylpyridine, 2-(tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | Reflux (~111) | 24 | 78 |
| Negishi Coupling | 2-bromo-6-phenylpyridine, 2-pyridylzinc chloride | Pd(PPh₃)₄ | THF | Reflux (~66) | 12 | 85 |
Synthetic Pathway Overview
The choice of synthetic strategy depends on various factors including desired yield, tolerance to functional groups, availability of starting materials, and considerations regarding toxic reagents. Below are graphical representations of the discussed synthetic workflows.
Caption: Workflow for the Kröhnke Synthesis.
Caption: Workflow for the Suzuki-Miyaura Coupling.
Caption: Workflow for the Stille Coupling.
Validating Theoretical Models for 6-Phenyl-2,2'-bipyridine Complexes: A Comparative Guide
An objective analysis of theoretical versus experimental data for 6-Phenyl-2,2'-bipyridine complexes, providing researchers, scientists, and drug development professionals with a comprehensive guide to the validation of computational models.
The accurate prediction of the photophysical and electrochemical properties of transition metal complexes is crucial for their application in diverse fields such as photocatalysis, organic light-emitting diodes (OLEDs), and medicinal chemistry. This guide focuses on this compound (phbpy) complexes, a class of compounds that has garnered significant interest due to their unique properties. Here, we present a comparison of theoretical data, primarily from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), with experimental findings to validate the accuracy of these computational models.
Performance Comparison: Theoretical vs. Experimental Data
Computational chemistry, particularly DFT and TD-DFT, has become an indispensable tool for predicting the electronic structure, absorption, and emission properties of metal complexes.[1] The following tables summarize the comparison between theoretical predictions and experimental measurements for various this compound complexes, offering insights into the reliability of different computational approaches.
Table 1: Comparison of Theoretical and Experimental Absorption Maxima (λmax)
| Complex | Method/Functional | Basis Set | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| [Ir(C^N^N)2]+ (C^N^N = this compound) | TD-PBE0 | Stuttgart;cc-pVTZ;cc-pVDZ | Acetonitrile | Not Specified | ~413 | [1][2] |
| [Pd(L1)Cl] (HL1 = this compound) | Not Specified | Not Specified | Not Specified | Not Specified | ~390 | [3] |
| [Pt(CNN-Ph-Me)(CCPh)] | Not Specified | Not Specified | CH2Cl2 | Not Specified | Not Specified | [4] |
Table 2: Comparison of Theoretical and Experimental Emission Properties
| Complex | Method/Functional | Basis Set | Solvent | Calculated λem (nm) | Experimental λem (nm) | Calculated Quantum Yield | Experimental Quantum Yield | Reference |
| [Ir(C^N^N)2]+ | PBE0/uPBE0 | LanL2DZ;6-31G* | Acetonitrile | Not Specified | Not Specified | Comparable to observed | Not Specified | [1] |
| [Ir(ppy)2(L1)]PF6 (L1 = rotaxane with 2,2'-bipyridine) | TD-DFT | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Higher in solid state than solution | [2] |
| [Pt(CNN-Ph-R)(CCPh)] | Not Specified | Not Specified | CH2Cl2 | Not Specified | ~600 | Not Specified | Not Specified | [4] |
Table 3: Comparison of Theoretical and Experimental Electrochemical Data
| Complex | Method | Basis Set | Solvent | Calculated Eg,opt (eV) | Experimental Eg,opt (eV) | Reference |
| [Pt(bpy6R)Cl2] | DFT | Not Specified | CH2Cl2 | Increasing trend: 1e < 1a < 1b | Increasing trend: 1e < 1a < 1b | [5] |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility of both experimental and theoretical results. Below are outlines of typical protocols used in the characterization and modeling of this compound complexes.
Synthesis of Ruthenium(II) this compound Complexes: The synthesis of heteroleptic ruthenium(II) complexes often involves a two-step process.[6] First, a precursor complex, such as Ru(bpy)Cl4, is prepared by reacting RuCl3·3H2O with one equivalent of the bipyridine ligand in an acidic solution.[6] The precursor is then reacted with the desired this compound ligand in an ethanol/water mixture and refluxed.[6] The resulting complex is precipitated, collected by vacuum filtration, and purified using column chromatography.[6][7]
UV-Vis Absorption and Emission Spectroscopy: Absorption spectra are typically recorded on a spectrophotometer in a suitable solvent like acetonitrile or dichloromethane.[6][8] Emission spectra are measured using a fluorometer, and quantum yields can be determined relative to a standard.[2][9] For low-temperature measurements, samples are often cooled to 77 K in a solvent glass.[3]
Electrochemical Measurements: Cyclic voltammetry is employed to determine the redox properties of the complexes.[4] Measurements are usually performed in a deaerated solvent containing a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6). A three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) is standard.[8]
Computational Details (DFT and TD-DFT): Ground-state geometries are typically optimized using DFT with a functional such as PBE0.[1][10] The choice of basis set is crucial, with LanL2DZ often used for the metal atom and a Pople-style basis set like 6-31G* for other atoms.[1][10] Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[1][10] Excited-state properties, including absorption and emission energies, are calculated using TD-DFT.[1][2][10]
Visualizing Methodologies
Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams, generated using the DOT language, depict a general workflow for the validation of theoretical models and a simplified Jablonski diagram illustrating the photophysical processes.
Caption: Workflow for validating theoretical models of metal complexes.
Caption: Simplified Jablonski diagram of photophysical processes.
References
- 1. DFT and TD-DFT study on the electronic structures and phosphorescent properties of 6-phenyl-2,2′-bipyridine tridentate iridium(iii) complexes and their isomer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclometalated 6-phenyl-2,2'-bipyridyl (CNN) platinum(II) acetylide complexes: structure, electrochemistry, photophysics, and oxidative- and reductive-quenching studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. researchgate.net [researchgate.net]
- 9. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 6-Phenyl-2,2'-bipyridine: NMR vs. HPLC
The accurate determination of purity for chemical compounds is paramount in research and development, particularly in fields like materials science and drug discovery where impurities can significantly alter a substance's chemical, physical, and biological properties. 6-Phenyl-2,2'-bipyridine is a vital bidentate ligand used extensively in the synthesis of metal complexes for applications ranging from catalysis to luminescent materials. This guide provides an objective comparison of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for assessing the purity of this compound. We present detailed experimental protocols and supporting data to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation: At-a-Glance Comparison
Both quantitative NMR (qNMR) and HPLC are robust methods for purity analysis, each offering distinct advantages. HPLC generally provides higher sensitivity for detecting trace impurities, while qNMR is a primary analytical method that can deliver high accuracy without the need for an analyte-specific reference standard.[1][2] The choice between them often depends on the specific analytical goal, such as routine quality control or primary characterization of a new batch.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integrated signal intensity of a nucleus (e.g., ¹H) and the number of those nuclei in the molecule.[3] |
| Quantification | Requires a certified reference standard of the analyte for accurate quantification (external calibration). | Can be used as a primary ratio method without a specific reference standard for the analyte; quantification is achieved using a certified internal standard.[4] |
| Sensitivity | High sensitivity (typically ppm to ppb levels), ideal for detecting trace impurities.[5] | Lower sensitivity than HPLC (typically requires microgram to milligram quantities), but can be improved with high-field instruments.[1][5] |
| Specificity | High specificity, demonstrated by the chromatographic resolution of the main peak from impurity peaks. | High specificity, demonstrated by unique chemical shifts and coupling constants for the analyte and any impurities.[1] |
| Sample Prep | Involves dissolution, filtration, and potentially extraction. Can be more time-consuming.[5] | Minimal preparation is typically needed, mainly dissolution in a suitable deuterated solvent.[5] |
| Analysis Time | Method development can be lengthy. Runtimes are typically 15-30 minutes per sample.[1] | Method development is often faster. Analysis time can be around 10-15 minutes per sample.[1] |
| Sample Nature | Destructive analysis. | Non-destructive; the sample can be fully recovered after analysis.[1] |
| Universality | Requires a chromophore for UV detection, which is common but not universal.[1] | Applicable to nearly all organic molecules containing NMR-active nuclei like ¹H.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for both qNMR and HPLC analysis of this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol outlines the determination of this compound purity using an internal standard.
-
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known certificate of analysis.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., a signal in the aromatic region) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P_std = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for purity assessment.
-
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound sample and reference standard.
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid or trifluoroacetic acid.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solution: Accurately prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile/Water). Prepare a series of working standards by dilution.
-
Sample Solution: Prepare the this compound sample at the same concentration as the primary working standard. Filter all solutions before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis and Purity Calculation:
-
Inject the standard solutions to establish a calibration curve or use a single-point calibration.
-
Inject the sample solution.
-
Calculate the purity using the area percent method, assuming all impurities have a similar response factor to the main compound. For higher accuracy, use the external standard method.
-
Area Percent Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the purity assessment of this compound using qNMR and HPLC.
Caption: Workflow for qNMR purity assessment.
Caption: Workflow for HPLC purity assessment.
Objective Comparison and Conclusion
The purity assessment of this compound can be reliably performed by both HPLC and qNMR, with the optimal choice depending on the analytical context.
HPLC stands out for its exceptional sensitivity, making it the preferred method for identifying and quantifying trace-level impurities that might be missed by NMR.[5] Its high resolving power is also crucial for separating structurally similar impurities, such as isomers or by-products from the synthesis, which may include unreacted starting materials or products from homo-coupling reactions.[6][7] However, the accuracy of HPLC quantification is contingent upon the availability of a high-purity reference standard of this compound, and it assumes that all impurities have a similar detector response, which is not always the case in area percent calculations.
qNMR , conversely, is a primary analytical technique that provides a direct measurement of the analyte-to-standard ratio, thus its accuracy is not dependent on a reference standard of the analyte itself.[3] This is a significant advantage when a certified standard is unavailable. The non-destructive nature of the technique allows for the complete recovery of the valuable sample after analysis.[1] The main limitations of qNMR are its lower sensitivity compared to HPLC and its inability to detect impurities that lack NMR-active nuclei (e.g., inorganic salts).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Phenyl-2,2'-bipyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 6-Phenyl-2,2'-bipyridine, a compound utilized in various research applications.
When handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures. The precautionary statements from the SDS indicate that this compound may be harmful if swallowed or comes into contact with skin, and can cause eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate personal protective equipment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated. |
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible. In the event of accidental contact, follow the first-aid measures outlined in the product's Safety Data Sheet.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1] The following is a general procedural outline that should be adapted to your institution's specific hazardous waste program.
-
Waste Identification and Segregation:
-
Pure, unused this compound should be disposed of as hazardous chemical waste.
-
Contaminated materials, such as gloves, weighing paper, and disposable labware, that have come into contact with the compound should also be treated as hazardous waste.
-
Solutions containing this compound should not be disposed of down the drain. They must be collected as liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container for solid waste contaminated with this compound. The container must be in good condition and compatible with the chemical.
-
For liquid waste, use a sealable, chemical-resistant container. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Labeling:
-
All waste containers must be accurately labeled with their contents. Include the chemical name, concentration (if in solution), and any other components of the waste mixture.
-
Attach a hazardous waste tag, as required by your institution, and fill it out completely.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or ready for pickup, submit a hazardous waste disposal request to your institution's EHS department.
-
Follow their specific procedures for scheduling a waste pickup.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Disposal workflow for this compound.
By adhering to these procedures and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling 6-Phenyl-2,2'-bipyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Phenyl-2,2'-bipyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[2] The minimum required PPE for handling this compound is outlined below.[3]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a standard for handling many chemicals and are recommended for incidental contact.[3][4] For prolonged handling or in case of a spill, consider double-gloving or using thicker, heavy-duty gloves.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.[3] Goggles provide a more complete seal and are recommended when handling larger quantities or when there is a splash hazard.[3][5] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[3][6] |
| Body Protection | Laboratory coat | A long-sleeved, knee-length lab coat is mandatory to protect skin and clothing from potential contamination.[4][5] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills and falling objects.[5] |
| Respiratory Protection | Respirator (if necessary) | A risk assessment should be conducted to determine the need for respiratory protection. If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of accidental exposure and contamination.
-
Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7][8]
-
Gather all necessary equipment and reagents before starting the procedure.
-
Verify that all containers are properly labeled.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or goggles.
-
Wash and dry hands thoroughly before putting on nitrile gloves.
-
-
Handling the Compound:
-
When weighing the solid compound, perform this task in a fume hood or on a balance with a draft shield to prevent the powder from becoming airborne.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with this compound closed when not in use.
-
-
Post-Handling Procedures:
-
Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Wipe down any equipment used with a damp cloth to remove any residual powder.
-
Remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.
-
Remove lab coat and store it in a designated area. Do not wear lab coats outside of the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
-
-
Waste Pickup:
-
Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves sealing and labeling the waste container and arranging for pickup by the environmental health and safety department.[1]
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. youtube.com [youtube.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
